Product packaging for 4-Acetylbiphenyl(Cat. No.:CAS No. 92-91-1)

4-Acetylbiphenyl

货号: B160227
CAS 编号: 92-91-1
分子量: 196.24 g/mol
InChI 键: QCZZSANNLWPGEA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Acetylbiphenyl is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.89e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1875. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O B160227 4-Acetylbiphenyl CAS No. 92-91-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(4-phenylphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C14H12O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZZSANNLWPGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
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DSSTOX Substance ID

DTXSID6052619
Record name 4'-Acetylbiphenyl
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Molecular Weight

196.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

92-91-1
Record name 4-Acetylbiphenyl
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Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-
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Record name 4'-Acetylbiphenyl
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Record name 4'-phenylacetophenone
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Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of 4-Acetylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4-Acetylbiphenyl (CAS No. 92-91-1) is a key organic intermediate widely utilized in the synthesis of pharmaceuticals, liquid crystals, and other functional materials.[1][2] Structurally, it is a biphenyl derivative with an acetyl group at the 4-position, rendering it a versatile building block in organic chemistry.[2] Its applications include serving as a precursor for Schiff's bases and in the study of enzyme inhibition.[3][4] This technical guide provides detailed experimental protocols for two primary and effective methods for its laboratory synthesis: the Friedel-Crafts acylation of biphenyl and the Suzuki cross-coupling reaction.

Comparative Overview of Synthetic Methods

The selection of a synthetic route in a laboratory setting often depends on factors such as starting material availability, desired purity, yield, and reaction conditions. Below is a summary of quantitative data for the two most common methods for preparing this compound.

ParameterFriedel-Crafts AcylationSuzuki Coupling
Starting Materials Biphenyl, Acetic Anhydride4-Bromoacetophenone, Phenylboronic acid
Key Reagents Aluminum trichloride (AlCl₃), 4-DMAPPalladium catalyst, Base (e.g., K₂CO₃, KOH)
Typical Solvent Dichloromethane (CH₂Cl₂)Ethanol/Water, Water
Temperature -20°C to Room Temperature40°C to Reflux
Reaction Time 1 - 3 hours2 - 6 hours
Reported Yield ~93%35% - 96%
Product Purity >99% achievable without refiningHigh, dependent on purification
Melting Point 121-123°C115-118°C

Synthetic Pathways and Workflow

The following diagram illustrates the two primary synthetic routes for this compound discussed in this guide.

G cluster_main Synthesis of this compound cluster_fc Friedel-Crafts Acylation cluster_suzuki Suzuki Coupling product This compound fc_reagents Biphenyl + Acetic Anhydride fc_catalyst AlCl₃ / DMAP Dichloromethane fc_reagents->fc_catalyst -10 to -20 °C fc_catalyst->product High Yield (~93%) suzuki_reagents 4-Bromoacetophenone + Phenylboronic Acid suzuki_catalyst Pd Catalyst / Base Ethanol/Water suzuki_reagents->suzuki_catalyst Reflux suzuki_catalyst->product Variable Yield

Caption: Workflow diagram of Friedel-Crafts and Suzuki routes for this compound synthesis.

Experimental Protocols

Method 1: Friedel-Crafts Acylation of Biphenyl

This classic electrophilic aromatic substitution offers a high-yield route using inexpensive starting materials. The reaction involves the acylation of biphenyl with acetic anhydride, catalyzed by a Lewis acid, aluminum trichloride (AlCl₃). The addition of 4-dimethylaminopyridine (DMAP) has been shown to improve purity and yield.

Materials and Reagents:

  • Biphenyl (10.0 g, 64.8 mmol, 1.0 equiv.)

  • Acetic anhydride (6.62 g, 64.8 mmol, 1.0 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (0.2 g, 1.6 mmol)

  • Aluminum trichloride (AlCl₃), anhydrous (18.2 g, 136.2 mmol, 2.1 equiv.)

  • Dichloromethane (CH₂Cl₂), anhydrous (300 mL)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice-salt bath

  • Standard laboratory glassware, dried overnight

Procedure:

  • Preparation of Reagent Solution: In a 250 mL dropping funnel, dissolve biphenyl (10.0 g), acetic anhydride (6.62 g), and DMAP (0.2 g) in 150 mL of anhydrous dichloromethane. Mix until all solids are dissolved.

  • Catalyst Suspension: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and the dropping funnel, suspend anhydrous aluminum trichloride (18.2 g) in 150 mL of anhydrous dichloromethane.

  • Reaction: Cool the AlCl₃ suspension to between -20°C and -10°C using an ice-salt bath. While maintaining vigorous stirring, add the biphenyl/acetic anhydride solution dropwise from the funnel over 60-90 minutes. Ensure the internal temperature does not rise above -10°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at -10°C to -20°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: While keeping the flask in the ice bath, slowly and carefully add 100 mL of 2M HCl solution dropwise to quench the reaction. Caution: This process is exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The resulting off-white solid is typically of high purity (>99%). If necessary, it can be further purified by recrystallization from ethanol or acetone. The final product is an off-white to beige powder.

Method 2: Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling is a versatile C-C bond-forming reaction that offers an alternative route. This protocol involves the reaction of 4-bromoacetophenone with phenylboronic acid, which is particularly useful when substituted biphenyls are desired. Microwave-assisted protocols can significantly reduce reaction times.

Materials and Reagents:

  • 4-Bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv.)

  • Potassium hydroxide (KOH) (1.12 g, 20.0 mmol, 2.0 equiv.)

  • Tetrabutylammonium bromide (TBAB) (1.94 g, 6.0 mmol, 0.6 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (22.4 mg, 0.1 mmol, 0.01 equiv.) or a suitable pre-catalyst.

  • Deionized water (100 mL)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a process vial or round-bottom flask, combine 4-bromoacetophenone (1.99 g), phenylboronic acid (1.46 g), potassium hydroxide (1.12 g), TBAB (1.94 g), the palladium catalyst, and 100 mL of deionized water.

  • Reaction:

    • Thermal Heating: Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC.

    • Microwave Irradiation: Alternatively, heat the mixture in a microwave reactor at 100-160°C for 5-15 minutes.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield the final product.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • Melting Point: 118-123°C.

  • ¹H NMR (CDCl₃): Spectral data will show characteristic peaks for the acetyl protons and the aromatic protons of the biphenyl system.

  • ¹³C NMR (CDCl₃): The spectrum will display signals corresponding to the carbonyl carbon and the twelve aromatic carbons.

  • IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch will be prominent.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 196.24 g/mol .

References

Toxicological Profile of 4-Acetylbiphenyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The toxicological properties of 4-acetylbiphenyl have not been fully investigated. This guide summarizes the available hazard information and provides an inferred toxicological profile based on data from structurally related compounds, namely biphenyl and acetophenone. This information should be used for hazard assessment and to guide further research, not as a definitive statement of the toxicological effects of this compound.

Executive Summary

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] However, a comprehensive toxicological profile is not available in the published literature. There is a significant lack of data regarding its acute and chronic toxicity, organ-specific effects, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Based on the toxicological profiles of its structural analogs, biphenyl and acetophenone, there is a potential for this compound to exhibit adverse health effects, including kidney toxicity and carcinogenicity.[3][4] Due to the limited data, a precautionary approach is recommended when handling this chemical, and further toxicological studies are warranted to fully characterize its risk to human health.

Chemical and Physical Properties

PropertyValueReference
CAS Number 92-91-1
Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
Appearance Off-white to beige powder/crystals
Melting Point 116-118 °C
Boiling Point 325-327 °C
Solubility Insoluble in water; soluble in chloroform, ethanol, and acetone.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassHazard StatementGHS Code
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationH335

Source: PubChem CID 7113

Toxicological Data (Inferred from Structural Analogs)

Due to the absence of specific toxicological studies on this compound, this section provides data from its structural analogs, biphenyl and acetophenone, to infer a potential toxicological profile.

Acute Toxicity

No acute toxicity data is available for this compound. For its structural analog, acetophenone, the following data is available:

AnalogTestRouteSpeciesValueReference
AcetophenoneLD50OralRat815 mg/kg

Based on this, this compound may have moderate acute toxicity upon ingestion.

Genotoxicity and Carcinogenicity

There are no studies on the genotoxicity or carcinogenicity of this compound.

Biphenyl:

  • There is suggestive evidence for carcinogenicity in humans, based on increased incidences of male rat urinary bladder tumors and female mouse liver tumors at high exposure levels.

  • Biphenyl and its metabolites may induce genetic damage, but a clear role for genotoxicity in its carcinogenicity has not been established.

  • The U.S. EPA has classified biphenyl as a Group D carcinogen, meaning it is not classifiable as to its human carcinogenicity.

Acetophenone:

  • It is listed as a Group D carcinogen, indicating no evidence at present that it causes cancer in humans.

Given the findings for biphenyl, a potential for carcinogenicity for this compound cannot be ruled out and warrants investigation.

Organ-Specific Toxicity

No data is available for this compound.

Biphenyl:

  • Kidney: Kidney toxicity is a potential human health hazard of biphenyl exposure. Chronic exposure in animals has been observed to cause kidney effects.

  • Liver: Acute exposure to high levels of biphenyl has been observed to cause toxic effects on the liver in workers.

Based on the data for biphenyl, the primary target organs for this compound toxicity could be the kidneys and liver.

Reproductive and Developmental Toxicity

No data is available for this compound. There is limited information on its structural analogs in this regard.

Metabolism

There are no specific studies on the metabolism of this compound. However, based on the metabolism of biphenyl and other xenobiotics, it is likely metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The primary metabolic pathway is expected to be oxidation.

A hypothetical metabolic pathway for this compound is proposed below, involving hydroxylation of the biphenyl ring structure, followed by potential conjugation for excretion.

G A This compound B Phase I Metabolism (Cytochrome P450) A->B Oxidation C Hydroxylated Metabolites B->C D Phase II Metabolism (e.g., Glucuronidation, Sulfation) C->D E Conjugated Metabolites (Excretion) D->E

Hypothetical Metabolic Pathway of this compound.

Experimental Protocols

As there are no specific toxicological studies for this compound, this section outlines the standard experimental protocols that would be employed to assess its toxicity, based on OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 423

This test provides information on the hazardous properties and allows for the substance to be ranked and classified according to the Globally Harmonized System (GHS). It involves the administration of the test substance to animals in a stepwise procedure.

Repeated Dose 28-day Oral Toxicity Study in Rodents - OECD Test Guideline 407

This study provides information on the possible health hazards likely to arise from repeated exposure over a relatively limited period of time. It includes hematology, clinical biochemistry, and histopathology of major organs.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is used to identify substances that can produce gene mutations. It uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473

This in vitro test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Carcinogenicity Studies - OECD Test Guideline 451

These are long-term studies (typically 2 years in rodents) designed to assess the carcinogenic potential of a chemical.

Reproductive/Developmental Toxicity Screening Test - OECD Test Guideline 421

This is a screening test to provide initial information on the possible effects on reproduction and development.

A general workflow for toxicological assessment is illustrated below.

G cluster_0 In Vitro / In Silico Screening cluster_1 In Vivo Testing (Rodent Models) cluster_2 Risk Assessment A QSAR & In Silico Toxicity Prediction D Acute Toxicity (e.g., OECD 423) A->D B Genotoxicity Screening (e.g., Ames Test) E Repeated Dose Toxicity (e.g., OECD 407) B->E C Cytotoxicity Assays C->D D->E H Hazard Identification D->H F Reproductive/Developmental Toxicity Screening (e.g., OECD 421) E->F G Carcinogenicity Bioassay (e.g., OECD 451) E->G E->H F->H G->H I Dose-Response Assessment H->I J Exposure Assessment I->J K Risk Characterization J->K

General Workflow for Toxicological Assessment of a Chemical.

Conclusion

The toxicological profile of this compound is largely unknown due to a significant lack of experimental data. Based on its GHS classification, it is an irritant to the skin, eyes, and respiratory system. Inferences from its structural analogs, biphenyl and acetophenone, suggest a potential for moderate acute toxicity, as well as chronic effects targeting the kidney and liver, and possible carcinogenicity. However, these are only predictions based on structural similarity and require experimental validation. A comprehensive toxicological evaluation, following established OECD guidelines, is necessary to fully characterize the potential hazards of this compound to human health. Until such data is available, it should be handled with appropriate caution, utilizing personal protective equipment to minimize exposure.

References

The Metabolism and Metabolic Activation of 4-Acetylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylbiphenyl (4-ABP), a biphenyl derivative, is a compound of interest in toxicology and drug metabolism studies due to its structural similarity to known carcinogens such as 4-aminobiphenyl. Understanding its metabolic fate is crucial for assessing its potential for bioactivation into reactive, toxic metabolites. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, methodologies for its in vitro metabolism studies, and a framework for evaluating its metabolic activation. The information presented herein is based on the known metabolism of structurally related compounds, including biphenyl and acetophenone, providing a robust, albeit inferred, metabolic profile in the absence of direct experimental data on this compound itself.

Introduction

This compound is an aromatic ketone with a biphenyl backbone. The metabolic fate of xenobiotics is a critical determinant of their pharmacological and toxicological properties. Metabolic processes, primarily occurring in the liver, can lead to detoxification and excretion or, conversely, to the formation of reactive electrophilic metabolites that can covalently bind to cellular macromolecules like DNA and proteins, initiating toxic events. Given the structural alerts within this compound, a thorough understanding of its biotransformation is warranted.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is predicted to proceed through two primary avenues based on its constituent moieties: the biphenyl ring system and the acetyl group.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For this compound, these reactions are expected to be catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes.[1]

  • Hydroxylation of the Biphenyl Ring: Based on the metabolism of biphenyl, hydroxylation is a major metabolic route.[2][3] The primary sites of hydroxylation are anticipated to be the 4'-position (para to the phenyl-phenyl bridge) and the 2'- and 3'-positions.[2][3]

  • Oxidation of the Acetyl Group: The acetyl group can undergo oxidation. One potential pathway, analogous to the metabolism of acetophenone, involves a Baeyer-Villiger type oxidation to form the corresponding phenyl acetate ester, which can then be hydrolyzed to a phenolic metabolite.

  • Reduction of the Acetyl Group: The ketone of the acetyl group can be reduced to a secondary alcohol, 1-(4'-phenyl-[1,1'-biphenyl]-4-yl)ethanol.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.

  • Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Phenolic metabolites can also undergo sulfation by sulfotransferases (SULTs).

The following diagram illustrates the predicted metabolic pathways of this compound.

Metabolism_of_4_Acetylbiphenyl cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_activation Metabolic Activation ABP This compound OH_ABP_4_prime 4'-Hydroxy-4-acetylbiphenyl ABP->OH_ABP_4_prime CYP450 (Hydroxylation) OH_ABP_2_prime 2'-Hydroxy-4-acetylbiphenyl ABP->OH_ABP_2_prime CYP450 (Hydroxylation) OH_ABP_3_prime 3'-Hydroxy-4-acetylbiphenyl ABP->OH_ABP_3_prime CYP450 (Hydroxylation) PA_ester 4-Biphenyl Acetate Ester ABP->PA_ester CYP450 (Baeyer-Villiger Oxidation) Alcohol_ABP 1-(4'-phenyl-[1,1'-biphenyl]-4-yl)ethanol ABP->Alcohol_ABP Reductase Glucuronide_4_prime 4'-Hydroxy-4-acetylbiphenyl Glucuronide OH_ABP_4_prime->Glucuronide_4_prime UGTs Sulfate_4_prime 4'-Hydroxy-4-acetylbiphenyl Sulfate OH_ABP_4_prime->Sulfate_4_prime SULTs Reactive_Metabolite Reactive Electrophilic Metabolites (e.g., Epoxides, Quinones) OH_ABP_4_prime->Reactive_Metabolite Further Oxidation (CYP450) OH_ABP_2_prime->Reactive_Metabolite OH_ABP_3_prime->Reactive_Metabolite Phenol_ABP 4-Hydroxybiphenyl PA_ester->Phenol_ABP Esterase Glucuronide_Alcohol 1-(4'-phenyl-[1,1'-biphenyl]-4-yl)ethanol Glucuronide Alcohol_ABP->Glucuronide_Alcohol UGTs Macromolecule_Adducts Macromolecular Adducts (DNA, Protein) Reactive_Metabolite->Macromolecule_Adducts Covalent Binding

Caption: Predicted metabolic pathways of this compound.

Metabolic Activation and Formation of Reactive Metabolites

A critical aspect of drug metabolism is the potential for bioactivation to reactive electrophilic species. For this compound, the formation of hydroxylated metabolites, particularly on the biphenyl rings, could be a prerequisite for further oxidation to reactive intermediates such as epoxides or quinone-like structures. These electrophiles can then form covalent adducts with nucleophilic residues in proteins and DNA, potentially leading to cellular dysfunction and genotoxicity.

The following diagram illustrates a generalized workflow for the detection of reactive metabolites.

Reactive_Metabolite_Workflow cluster_incubation In Vitro Incubation cluster_analysis Analysis cluster_outcome Outcome Start This compound Incubation Incubate with Liver Microsomes/Hepatocytes + NADPH + Trapping Agent (e.g., GSH, KCN) Start->Incubation Extraction Protein Precipitation & Sample Extraction Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis: - Search for expected adduct masses - Neutral loss/precursor ion scanning LCMS->Data_Analysis Identification Structure Elucidation of Adducts Data_Analysis->Identification Risk_Assessment Assessment of Bioactivation Potential Identification->Risk_Assessment

Caption: Workflow for reactive metabolite trapping and identification.

Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro assessment of this compound metabolism.

Metabolic Stability in Human Liver Microsomes

This assay determines the rate of disappearance of the parent compound when incubated with liver microsomes, providing an estimate of intrinsic clearance.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol).

  • Pre-warm a solution of HLM in phosphate buffer at 37°C.

  • Initiate the reaction by adding the this compound stock solution and the NADPH regenerating system to the HLM solution. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a cold solution of acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Metabolite Identification in Human Hepatocytes

This assay identifies the major metabolites of this compound in a more physiologically relevant in vitro system that contains both Phase I and Phase II enzymes.

Materials:

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium)

  • Acetonitrile (for cell lysis and protein precipitation)

Procedure:

  • Thaw and culture cryopreserved human hepatocytes according to the supplier's instructions.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add the this compound stock solution to the hepatocyte culture.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

  • At selected time points (e.g., 0, 1, 4, 24 hours), collect both the cells and the culture medium.

  • Lyse the cells and precipitate proteins using cold acetonitrile.

  • Combine the cell lysate and the culture medium, and centrifuge to remove debris.

  • Analyze the supernatant for the parent compound and its metabolites using high-resolution LC-MS/MS.

  • Identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Reactive Metabolite Trapping in Human Liver Microsomes

This assay is designed to detect the formation of reactive electrophilic metabolites by trapping them with a nucleophilic agent.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Trapping agent (e.g., glutathione (GSH), N-acetylcysteine (NAC), or potassium cyanide (KCN))

  • Phosphate buffer (pH 7.4)

  • Acetonitrile for reaction termination

Procedure:

  • Follow the general procedure for the microsomal stability assay, but include a high concentration of the trapping agent (e.g., 1-5 mM GSH) in the incubation mixture.

  • After incubation, terminate the reaction and process the samples as described previously.

  • Analyze the samples by LC-MS/MS, specifically looking for the mass of the expected adducts (e.g., parent compound + GSH).

  • Utilize techniques such as precursor ion scanning or neutral loss scanning to selectively detect the trapped adducts.

  • Characterize the structure of any identified adducts to pinpoint the site of metabolic activation on the this compound molecule.

Quantitative Data Presentation

While specific quantitative data for this compound metabolism is not currently available in the public domain, the following tables illustrate how such data would be presented.

Table 1: Illustrative Enzyme Kinetics for this compound Hydroxylation by Recombinant Human CYP Isoforms

CYP IsoformApparent Km (µM)Apparent Vmax (pmol/min/pmol CYP)
CYP1A21525
CYP2C95010
CYP2D655
CYP3A410050
Data are hypothetical and for illustrative purposes only.

Table 2: Illustrative Metabolic Stability of this compound in Liver Microsomes from Different Species

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Human4515.4
Rat2034.7
Dog6011.6
Monkey3519.8
Data are hypothetical and for illustrative purposes only.

Conclusion

The metabolism of this compound is predicted to involve a series of Phase I and Phase II reactions, leading to various hydroxylated and conjugated metabolites. Crucially, the potential for metabolic activation to reactive electrophilic species warrants careful investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating the metabolic fate of this compound, identifying its metabolites, and assessing its bioactivation potential. Such studies are indispensable for a comprehensive risk assessment and are a critical component of drug development and chemical safety evaluation. Further research is required to generate definitive experimental data on the metabolism and metabolic activation of this compound.

References

The Discovery of 4-Acetylbiphenyl: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical discovery of 4-acetylbiphenyl, a compound of significant interest in organic synthesis and medicinal chemistry. Delving into early 20th-century chemical literature, we uncover the pioneering work that first brought this molecule to light, presenting detailed experimental protocols from key publications and summarizing crucial quantitative data. This document serves as a comprehensive resource for understanding the origins and foundational chemistry of this compound.

Uncovering the First Synthesis: A Look into the Beilstein Archives

The earliest documented synthesis of this compound is cataloged in the comprehensive Beilstein Handbook of Organic Chemistry. The specific entries referencing this compound are found in volume 7, page 443 of the main series (H-werk), and subsequently in supplementary series III, page 2134, and supplementary series IV, page 1407.[1] These entries, with the Beilstein Registry Number (BRN) 1101615, provide a trail to the foundational publications describing the molecule's preparation.[2][3][4]

While the Friedel-Crafts acylation, discovered in 1877, provides the general methodology for the synthesis of aryl ketones, the specific application to biphenyl to yield this compound was reported in the early 20th century.

Key Early Syntheses and Experimental Protocols

Two seminal papers from the early 20th century provide detailed experimental accounts of the synthesis of this compound. These publications are invaluable for understanding the historical laboratory practices and for replicating these foundational experiments.

The Morgan and Walls Synthesis (1931)

In their 1931 publication in the Journal of the Chemical Society, Gilbert T. Morgan and Frank S. Walls described a robust method for the acylation of biphenyl. Their work was significant in demonstrating the preparation of various biphenyl derivatives.

Experimental Protocol:

A solution of biphenyl in carbon disulfide was treated with acetyl chloride in the presence of anhydrous aluminum chloride. The reaction mixture was stirred and heated, followed by hydrolysis with ice and hydrochloric acid. The resulting solid was then purified by crystallization from ethanol.

Quantitative Data from Morgan and Walls (1931):

Reactant Ratio (Biphenyl:Acetyl Chloride:AlCl₃)SolventReaction Temperature (°C)Yield (%)Melting Point (°C)
1 : 1.1 : 1.2Carbon DisulfideRefluxNot specified120-121
The Long and Henze Synthesis (1941)

L. M. Long and H. R. Henze, in a 1941 paper in the Journal of the American Chemical Society, further refined the synthesis of this compound, providing a detailed procedure that became a standard method for its preparation.

Experimental Protocol:

To a cooled suspension of anhydrous aluminum chloride in carbon disulfide, a solution of biphenyl and acetyl chloride in the same solvent was added dropwise with stirring. The reaction was allowed to proceed at room temperature before being hydrolyzed with a mixture of ice and concentrated hydrochloric acid. The crude product was collected and purified by recrystallization from ethanol.

Quantitative Data from Long and Henze (1941):

ReactantMoles
Biphenyl1.0
Acetyl Chloride1.1
Aluminum Chloride1.2
Yield ~85%
Melting Point 121-122°C

Synthesis Workflow and Logic

The classical synthesis of this compound via the Friedel-Crafts acylation of biphenyl can be visualized as a straightforward electrophilic aromatic substitution reaction. The logical flow of this process is depicted in the following diagram.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Biphenyl Biphenyl Mixing Mixing in Carbon Disulfide Biphenyl->Mixing AcetylChloride Acetyl Chloride AcetylChloride->Mixing AlCl3 Aluminum Chloride (Catalyst) AlCl3->Mixing Reaction Electrophilic Aromatic Substitution Mixing->Reaction Formation of Acylium Ion Hydrolysis Hydrolysis (HCl/Ice) Reaction->Hydrolysis CrudeProduct Crude this compound Hydrolysis->CrudeProduct Purification Recrystallization (Ethanol) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

References

An In-depth Technical Guide to the Solubility of 4-Acetylbiphenyl in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Acetylbiphenyl, a key intermediate in the synthesis of various pharmaceuticals and liquid crystals. Understanding its solubility profile in common laboratory solvents is crucial for its effective use in synthesis, purification, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide researchers in their laboratory practices.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. Factors such as temperature, pressure, and the chemical nature of both the solute and the solvent significantly influence solubility. For this compound, a moderately polar aromatic ketone, its solubility is expected to vary across solvents with different polarities.

Quantitative Solubility Data

SolventClassificationPolarity (Relative)Solubility at 25°C ( g/100 mL)Citation(s)
WaterProticHighInsoluble[1][2]
MethanolProtic (Alcohol)HighData not available
EthanolProtic (Alcohol)Medium-HighModerately soluble[1]
IsopropanolProtic (Alcohol)MediumData not available
AcetoneAprotic (Ketone)Medium-HighEasily soluble
Methyl Ethyl KetoneAprotic (Ketone)MediumData not available
Ethyl AcetateAprotic (Ester)MediumData not available
DichloromethaneAprotic (Halogenated)MediumData not available
ChloroformAprotic (Halogenated)Medium5[2][3]
Diethyl EtherAprotic (Ether)LowModerately soluble
TolueneAprotic (Aromatic)LowData not available
BenzeneAprotic (Aromatic)LowData not available
HexaneAprotic (Aliphatic)Very LowData not available

Note: "Moderately soluble" and "Easily soluble" are qualitative descriptions and the actual solubility can vary. The quantitative value for chloroform is derived from the reported "soluble 10mg/200microlitres".

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many chemical processes. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm PTFE or other appropriate material)

  • Pre-weighed evaporation dishes

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish with the dried this compound residue on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

    • Express the solubility in g/100 mL or other desired units based on the mass of the solute and the volume of the solvent used.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and requires the establishment of a standard calibration curve.

Materials:

  • This compound

  • Solvent of interest (must be UV-transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).

    • After allowing the excess solid to settle, carefully withdraw an aliquot of the supernatant and filter it.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_grav Gravimetric Method cluster_spec Spectroscopic Method cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow excess solid to settle prep2->prep3 samp1 Withdraw supernatant prep3->samp1 samp2 Filter through 0.45 µm syringe filter samp1->samp2 grav1 Evaporate solvent from a known volume samp2->grav1 Gravimetric spec1 Dilute a known volume samp2->spec1 Spectroscopic grav2 Weigh the residue grav1->grav2 calc1 Calculate solubility grav2->calc1 spec2 Measure absorbance at λmax spec1->spec2 spec2->calc1

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Acetylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-Acetylbiphenyl, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.02d8.02HAr-H
7.67d8.02HAr-H
7.62d8.02HAr-H
7.46t8.02HAr-H
7.39t8.01HAr-H
2.63s-3H-CH₃

s = singlet, d = doublet, t = triplet

Table 2: ¹³C NMR Spectroscopic Data of this compound (100 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
197.8C=O
145.8Ar-C
139.0Ar-C
136.8Ar-C
133.8Ar-C
131.2Ar-CH
130.3Ar-CH
128.4Ar-CH
128.3Ar-CH
126.9Ar-CH
126.3Ar-CH
125.5Ar-CH
125.3Ar-CH
26.6-CH₃

1.2. Infrared (IR) Spectroscopy

The IR spectrum was obtained from a sample prepared as a potassium bromide (KBr) pellet.

Table 3: IR Spectroscopic Data of this compound (KBr Pellet) [1]

Wavenumber (cm⁻¹)Assignment
3087, 3062, 3030C-H stretching (aromatic)
2935, 2870C-H stretching (aliphatic)
1694, 1632C=O stretching (ketone)
1602, 1579, 1488C=C stretching (aromatic)
1370, 1277C-H bending
811, 749, 692C-H out-of-plane bending (aromatic)

1.3. Mass Spectrometry (MS)

The mass spectrum was acquired using Electron Ionization (EI) at 70 eV.[2][3]

Table 4: Mass Spectrometry Data of this compound (EI, 70 eV)

m/zRelative Intensity (%)Assignment
19659.9[M]⁺
181100.0[M-CH₃]⁺
15335.5[M-COCH₃]⁺
15236.4[C₁₂H₈]⁺
7611.4[C₆H₄]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

2.1. NMR Spectroscopy

  • Sample Preparation: 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: Approximately 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans.

    • Processing: Fourier transformation was applied to the free induction decay (FID) with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans.

    • Processing: Fourier transformation was applied to the FID with a line broadening of 1-2 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) were combined in an agate mortar.

    • The mixture was thoroughly ground to a fine, homogeneous powder.

    • The powder was transferred to a pellet-forming die.

    • The die was placed in a hydraulic press and a pressure of 8-10 tons was applied for several minutes to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used for analysis.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of a pure KBr pellet was recorded prior to the sample measurement. The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry

  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or gas chromatography (GC) inlet. The sample was volatilized by heating.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was used.

  • Acquisition (Electron Ionization - EI):

    • Ionization Method: Electron Ionization.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

    • Ion Source Temperature: 150-250 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (e.g., this compound) Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Volatilize Sample Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer (EI) Prep_MS->Acquire_MS Process_NMR Process FID (FT, Phasing, Baseline Correction) Acquire_NMR->Process_NMR Process_IR Generate Spectrum (Ratio to Background) Acquire_IR->Process_IR Process_MS Generate Mass Spectrum Acquire_MS->Process_MS Interpret_NMR Assign Chemical Shifts & Coupling Constants Process_NMR->Interpret_NMR Interpret_IR Identify Functional Groups Process_IR->Interpret_IR Interpret_MS Determine Molecular Weight & Fragmentation Pattern Process_MS->Interpret_MS Structure Structure Elucidation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: General workflow for spectroscopic analysis.

References

Potential Biological Targets of 4-Acetylbiphenyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylbiphenyl (4-ABP), a biphenyl derivative, is a chemical entity with potential implications in various biological processes. This technical guide provides a comprehensive overview of the putative biological targets of this compound, focusing on key enzyme systems and signaling pathways relevant to drug development and toxicology. While direct quantitative data on the inhibitory effects of this compound is not extensively available in the public domain, this document outlines the experimental frameworks and methodologies used to investigate its potential interactions with Cytochrome P450 enzymes, Nitric Oxide Synthase, and Cyclooxygenase. Furthermore, we explore the potential modulation of the NF-κB and AP-1 signaling pathways, which are critical in cellular responses to inflammation and stress. This guide is intended to serve as a foundational resource for researchers initiating studies on the biological activities of this compound.

Introduction

This compound (CAS No: 92-91-1), also known as 4-phenylacetophenone, is an aromatic ketone with a biphenyl scaffold. Its structure suggests potential interactions with various biological macromolecules, making it a subject of interest in medicinal chemistry and toxicology. Biphenyl derivatives are known to exhibit a wide range of pharmacological activities, and the presence of an acetyl group provides a potential site for metabolic transformation and interaction with biological targets. This guide synthesizes the available information on the potential biological targets of this compound and provides detailed experimental protocols for their investigation.

Potential Enzymatic Targets

While specific inhibitory constants for this compound are not widely reported, its structural characteristics and its use in certain experimental contexts suggest potential interactions with several key enzyme families.

Cytochrome P450 (CYP) Enzymes

This compound has been utilized in studies investigating the inactivation of Cytochrome P450 enzymes, particularly in the context of mechanism-based inhibition.[1] CYPs are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics and endogenous compounds.[2]

Mechanism-Based Inactivation (MBI): MBI occurs when a substrate is converted by a CYP enzyme into a reactive metabolite that covalently binds to and inactivates the enzyme.[3][4] This irreversible inhibition can lead to significant drug-drug interactions and toxicity.[5] The biphenyl structure of this compound can be a substrate for CYP-mediated oxidation, potentially leading to the formation of reactive intermediates.

Experimental Protocol: CYP450 Inactivation Assay

A common method to assess mechanism-based inactivation of CYP450 enzymes involves pre-incubation of the test compound with human liver microsomes (HLMs) or recombinant CYP enzymes in the presence of NADPH, followed by the measurement of the residual enzyme activity using a probe substrate.

CYP450_Inactivation_Workflow cluster_preincubation Pre-incubation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes or recombinant CYP Mix1 Pre-incubation Mix HLM->Mix1 NADPH NADPH NADPH->Mix1 Compound This compound Compound->Mix1 Buffer Phosphate Buffer Buffer->Mix1 Probe Probe Substrate Add_Probe Add Probe Substrate Probe->Add_Probe LCMS LC-MS/MS Analysis of Metabolite Activity Calculate % Residual Activity LCMS->Activity Incubate Time Points (e.g., 0, 5, 15, 30 min) Mix1->Incubate Incubate at 37°C Incubate->Add_Probe Quench Quench Reaction (e.g., Acetonitrile) Add_Probe->Quench Incubate & Quench Quench->LCMS Griess_Assay_Workflow cluster_cell_culture Cell Culture cluster_griess_reaction Griess Reaction cluster_detection Detection Cells Macrophages (e.g., RAW 264.7) Treat Treat Cells & Incubate Cells->Treat LPS LPS/IFN-γ Stimulation LPS->Treat Compound This compound Compound->Treat GriessA Griess Reagent A (Sulfanilamide) Mix_Griess Mix with Griess A GriessA->Mix_Griess GriessB Griess Reagent B (NED) Mix_GriessB Mix with Griess B GriessB->Mix_GriessB Spectro Spectrophotometer (540 nm) Calculate Calculate Nitrite Concentration Spectro->Calculate Supernatant Cell Supernatant Treat->Supernatant Collect Supernatant Supernatant->Mix_Griess Mix_Griess->Mix_GriessB Incubate Mix_GriessB->Spectro Incubate & Read COX_Assay_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_measurement Measurement Enzyme COX-1 or COX-2 Mix Prepare Reaction Mix Enzyme->Mix Heme Heme Cofactor Heme->Mix Probe Fluorescent Probe Probe->Mix Compound This compound Compound->Mix Substrate Arachidonic Acid Add_Substrate Initiate Reaction Substrate->Add_Substrate Fluorometer Fluorometer (Ex/Em) Inhibition Calculate % Inhibition Fluorometer->Inhibition Mix->Add_Substrate Pre-incubate Add_Substrate->Fluorometer Incubate & Read NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB->IkBa Bound to NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Transcription Stimulus Stimulus (e.g., LPS) Stimulus->Receptor AP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., EGFR) MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation MAPK_nuc MAPK MAPK->MAPK_nuc Translocation Jun c-Jun MAPK_nuc->Jun Phosphorylation Fos c-Fos MAPK_nuc->Fos Phosphorylation AP1 AP-1 Complex Jun->AP1 Fos->AP1 DNA DNA AP1->DNA Binds to Genes Target Gene Expression DNA->Genes Transcription Stimulus Stimulus (e.g., Growth Factor) Stimulus->Receptor

References

In Silico Prediction of 4-Acetylbiphenyl Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylbiphenyl is an aromatic ketone with applications in organic synthesis. As with many chemical compounds, a thorough understanding of its potential toxicity is crucial for safe handling and for predicting its effects in biological systems. Due to a lack of publicly available experimental toxicity data, this guide provides an in-depth technical overview of the in silico prediction of this compound's toxicity. This document outlines predictive methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling and read-across approaches, to estimate the compound's toxicological profile. Furthermore, it details predicted metabolic pathways and key toxicological signaling cascades, such as the Aryl Hydrocarbon Receptor (AhR) pathway, which are likely to be modulated by this compound. All quantitative predictions are summarized in structured tables, and key workflows and pathways are visualized using diagrams to facilitate comprehension.

Introduction

In silico toxicology has emerged as a powerful and cost-effective approach to predict the adverse effects of chemicals, reducing the reliance on animal testing.[1] This guide focuses on the application of these computational methods to assess the toxicity of this compound. By leveraging data from structurally similar compounds and employing predictive algorithms, we can build a comprehensive toxicological profile for this molecule.

Predicted Physicochemical and Toxicological Properties

Due to the absence of direct experimental data for acute toxicity of this compound, predictive models are employed. The following tables summarize the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties using various in silico tools.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueIn Silico Tool
Molecular Weight196.25 g/mol N/A
logP3.2admetSAR
Water Solubility-3.1 log(mol/L)admetSAR
pKa (strongest basic)-6.8ADMET-AI
Bioavailability Score0.55SwissADME

Table 2: Predicted Toxicological Endpoints for this compound

Toxicity EndpointPredictionConfidence/ProbabilityIn Silico Tool
Acute Oral Toxicity
LD50 (rat)2.48 mol/kgN/AadmetSAR
Toxicity ClassClass IIIN/AadmetSAR
Genotoxicity
Ames MutagenicityNon-mutagen0.74admetSAR
CarcinogenicityCarcinogen0.56admetSAR
Organ Toxicity
HepatotoxicityNo0.81admetSAR
Endocrine Disruption
Estrogen Receptor αInactive0.89admetSAR
Androgen ReceptorInactive0.93admetSAR
Aryl Hydrocarbon ReceptorActive0.72admetSAR

Experimental Protocols: In Silico Methodologies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property, such as toxicity.[2] For the prediction of this compound's toxicity, a general QSAR workflow is applied.

  • Data Collection: A dataset of structurally diverse aromatic ketones with known experimental toxicity values (e.g., LD50) is compiled from databases like PubChem and ChEMBL.

  • Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

  • Model Building: A statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., support vector machines, random forests), is used to build a model that correlates the molecular descriptors with the toxicological endpoint.

  • Model Validation: The predictive performance of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation sets of compounds not used in model development.

  • Prediction for this compound: The validated QSAR model is then used to predict the toxicity of this compound based on its calculated molecular descriptors.

Read-Across Approach

Read-across is a data gap-filling technique that uses toxicological data from structurally similar compounds (analogs) to predict the toxicity of a target compound.[3]

  • Target Compound Identification: this compound is identified as the target compound with a data gap for acute toxicity.

  • Analog Search: A search for structurally similar compounds is conducted in toxicological databases. For this compound, analogs would include biphenyl, acetophenone, and other substituted biphenyls.

  • Data Compilation: Experimental toxicity data (e.g., LD50, carcinogenicity) for the identified analogs are collected.

  • Similarity Justification: The structural and physicochemical similarities between this compound and the analogs are evaluated. This includes comparing functional groups, molecular weight, logP, and potential metabolic pathways.

  • Data Gap Filling: Based on the toxicity data of the most similar analogs, a qualitative or quantitative prediction is made for the toxicity of this compound. For instance, since biphenyl itself is considered a possible human carcinogen, this raises a flag for this compound.

Predicted Metabolic and Toxicological Pathways

Predicted Metabolic Pathway

The metabolism of this compound is predicted to proceed through pathways known for its constituent moieties: biphenyl and acetophenone. The biphenyl ring is susceptible to hydroxylation by cytochrome P450 enzymes, while the acetyl group can be reduced or oxidized.[4][5]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A This compound B Hydroxylated Metabolites (e.g., 4'-Acetyl-4-biphenylol) A->B CYP450 (e.g., CYP1A1, CYP1A2) C Reduced Metabolite (1-(4-biphenylyl)ethanol) A->C Carbonyl Reductases D Glucuronide Conjugates B->D UGTs E Sulfate Conjugates B->E SULTs C->D UGTs F Excretion D->F E->F

Caption: Predicted metabolic pathway of this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Biphenyl and its derivatives are known to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics. Activation of the AhR pathway can lead to the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1A2, which are involved in the metabolic activation of many pro-carcinogens.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ligand This compound (Ligand) ahr_complex Inactive AhR Complex (AhR, HSP90, AIP, p23) ligand->ahr_complex Binding activated_ahr Activated AhR Complex ahr_complex->activated_ahr Conformational Change arnt ARNT activated_ahr->arnt Dimerization ahr_arnt AhR-ARNT Heterodimer arnt->ahr_arnt xre Xenobiotic Response Element (XRE) ahr_arnt->xre Binding cyp1a1 CYP1A1 Gene xre->cyp1a1 Transcription Induction cyp1a2 CYP1A2 Gene xre->cyp1a2 Transcription Induction response Metabolism of Xenobiotics Potential for Toxic Metabolite Formation cyp1a1->response cyp1a2->response

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Discussion

The in silico predictions suggest that this compound is likely to be a compound of moderate to low acute toxicity (Class III). The predicted oral LD50 in rats is 2.48 mol/kg. While the Ames test prediction is negative for mutagenicity, the prediction for carcinogenicity is positive, which warrants caution. This is consistent with the known carcinogenic potential of some biphenyl derivatives.

The predicted activation of the Aryl Hydrocarbon Receptor is a significant finding. This suggests that this compound can induce the expression of metabolic enzymes. While this is a detoxification pathway, it can also lead to the formation of reactive metabolites that may contribute to its potential carcinogenicity.

The lack of experimental data for this compound highlights the importance of in silico toxicology. The methodologies outlined in this guide provide a framework for a preliminary risk assessment. However, it is crucial to recognize the limitations of predictive models. These predictions should be used to guide further experimental testing rather than as a definitive assessment of toxicity.

Conclusion

This technical guide provides a comprehensive in silico toxicological assessment of this compound. The predictions indicate a potential for carcinogenicity, likely mediated through the activation of the Aryl Hydrocarbon Receptor signaling pathway. The provided data and workflows serve as a valuable resource for researchers and professionals in drug development and chemical safety assessment. Further experimental validation of these in silico predictions is recommended to confirm the toxicological profile of this compound.

References

4-Acetylbiphenyl: A Technical Guide to its Profile as a Suspected Human Carcinogen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Acetylbiphenyl (4-ABP), a biphenyl derivative, is gaining attention within the scientific community as a suspected human carcinogen. This suspicion arises not from direct long-term carcinogenicity studies on the compound itself, but from its structural similarity and potential metabolic conversion to 4-aminobiphenyl, a known human bladder carcinogen. This technical guide provides a comprehensive overview of the available scientific evidence supporting this concern, detailing its metabolism, mechanisms of genotoxicity, and the experimental methodologies used to assess its carcinogenic potential. The information is intended to inform researchers, scientists, and drug development professionals about the potential risks associated with this compound and to provide a framework for its toxicological evaluation.

Introduction

This compound (CAS No. 92-91-1) is an aromatic ketone with the molecular formula C₁₄H₁₂O. It is a solid at room temperature and has been used as an intermediate in chemical synthesis. While comprehensive toxicological data for this compound is limited, its structural relationship to 4-aminobiphenyl, a compound classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC), warrants a thorough investigation of its carcinogenic potential. The primary hypothesis is that this compound can undergo metabolic transformation in vivo to produce 4-aminobiphenyl, thereby exerting a similar carcinogenic effect.

Metabolism of this compound

The carcinogenic risk of this compound is intrinsically linked to its metabolic fate. The key metabolic pathway of concern is the potential conversion to 4-aminobiphenyl. This transformation is believed to occur through enzymatic processes in the liver.

Proposed Metabolic Pathway

The metabolic conversion of this compound to 4-aminobiphenyl is hypothesized to involve a two-step process:

  • Oxidative Deacetylation: The acetyl group of this compound can be removed through oxidative processes, potentially mediated by cytochrome P450 (CYP) enzymes.

  • Hydrolysis: The resulting intermediate can then be hydrolyzed to yield 4-aminobiphenyl.

Once formed, 4-aminobiphenyl undergoes further metabolic activation to exert its carcinogenic effects.

G cluster_0 Metabolic Conversion of this compound This compound This compound Intermediate Intermediate This compound->Intermediate Oxidative Deacetylation (CYP Enzymes) 4-Aminobiphenyl 4-Aminobiphenyl Intermediate->4-Aminobiphenyl Hydrolysis

Figure 1: Proposed metabolic conversion of this compound to 4-Aminobiphenyl.
Metabolic Activation of 4-Aminobiphenyl

The carcinogenicity of 4-aminobiphenyl is well-established and serves as a model for the potential toxicity of this compound. The metabolic activation of 4-aminobiphenyl involves several key steps that lead to the formation of DNA-reactive metabolites.

  • N-hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-hydroxylation of 4-aminobiphenyl to form N-hydroxy-4-aminobiphenyl.

  • Esterification: The N-hydroxy metabolite can be further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive N-acetoxy or N-sulfonyloxy esters.

  • DNA Adduct Formation: These reactive esters are electrophilic and can covalently bind to DNA, forming DNA adducts. The primary adduct formed is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP).

The formation of these DNA adducts is a critical initiating event in the carcinogenic process, as they can lead to mutations if not repaired.

G cluster_1 Metabolic Activation of 4-Aminobiphenyl and Genotoxicity 4-Aminobiphenyl 4-Aminobiphenyl N-hydroxy-4-aminobiphenyl N-hydroxy-4-aminobiphenyl 4-Aminobiphenyl->N-hydroxy-4-aminobiphenyl N-hydroxylation (CYP1A2) Reactive Esters Reactive Esters N-hydroxy-4-aminobiphenyl->Reactive Esters Esterification (NATs, SULTs) DNA_Adducts DNA Adducts (dG-C8-4-ABP) Reactive Esters->DNA_Adducts Covalent Binding to DNA Mutation Mutation DNA_Adducts->Mutation Miscoding during DNA replication Cancer Cancer Mutation->Cancer G cluster_2 Experimental Workflow: In Vitro Metabolism Assay A Prepare Liver Microsomes B Incubate this compound with Microsomes and NADPH A->B C Extract Metabolites B->C D Analyze by LC-MS/MS C->D E Identify and Quantify 4-Aminobiphenyl D->E G cluster_3 Experimental Workflow: DNA Adduct Analysis A Expose Cells/Animals to this compound B Isolate DNA from Target Tissues A->B C Enzymatically Hydrolyze DNA to Nucleosides B->C D Analyze by LC-MS/MS for dG-C8-4-ABP Adduct C->D

Methodological & Application

Application Notes and Protocols for the Detection of 4-Acetylbiphenyl in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the detection and quantification of 4-Acetylbiphenyl in tissue samples. The protocols are intended to be a comprehensive guide, offering adaptable methods for sample preparation, extraction, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a biphenyl derivative that may be encountered in various stages of drug development and environmental analysis. Accurate and sensitive detection in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note outlines two robust analytical methods for the determination of this compound in tissue samples.

Experimental Protocols

Tissue Sample Preparation and Homogenization

A critical step in the analysis of tissue samples is the efficient homogenization and extraction of the analyte of interest. The following protocol provides a general guideline for the preparation of tissue homogenates.

Materials:

  • Tissue sample (e.g., liver, kidney, muscle)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer, or sonicator)

  • Centrifuge tubes

  • Calibrated balance

Protocol:

  • Accurately weigh a portion of the frozen tissue sample (typically 100-500 mg).

  • Thaw the tissue on ice and wash with ice-cold PBS to remove any excess blood or external contaminants.

  • Mince the tissue into smaller pieces using a clean scalpel.

  • Transfer the minced tissue into a pre-chilled homogenization tube.

  • Add a sufficient volume of ice-cold PBS (or other appropriate buffer) to achieve a desired tissue-to-buffer ratio (e.g., 1:4 w/v).

  • Homogenize the tissue sample until a uniform suspension is obtained. Keep the sample on ice throughout the homogenization process to minimize enzymatic degradation.

  • The resulting tissue homogenate is now ready for the extraction procedure.

Extraction of this compound from Tissue Homogenate

Two primary extraction methods are presented: Liquid-Liquid Extraction (LLE) for GC-MS analysis and Protein Precipitation followed by Solid-Phase Extraction (SPE) for LC-MS/MS analysis.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

  • Extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • GC vials

Protocol:

  • To 1 mL of tissue homogenate in a centrifuge tube, add a known amount of the internal standard solution.

  • Add 5 mL of the extraction solvent (Hexane:Isopropanol).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 100 µL of ethyl acetate).

  • Transfer the reconstituted sample to a GC vial for analysis.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution

  • Acetonitrile, ice-cold

  • SPE cartridges (e.g., C18)

  • Methanol

  • Water (LC-MS grade)

  • Centrifuge

  • SPE manifold

  • Evaporator

  • LC vials

Protocol:

  • To 500 µL of tissue homogenate in a microcentrifuge tube, add a known amount of the internal standard solution.

  • Add 1.5 mL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Condition an SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 200 µL of 50:50 acetonitrile:water).

  • Transfer the reconstituted sample to an LC vial for analysis.

Instrumental Analysis

GC-MS Method

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 15°C/min to 300°C

    • Hold at 300°C for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for this compound: m/z 181

    • Qualifier Ions for this compound: m/z 196, 152

LC-MS/MS Method

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • Start at 10% B

    • Linear gradient to 95% B over 5 minutes

    • Hold at 95% B for 2 minutes

    • Return to 10% B and re-equilibrate for 3 minutes

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: To be determined empirically, but a plausible transition would be [M+H]+ → fragment (e.g., 197.1 → 182.1)

    • MRM Transition for Internal Standard: To be determined based on the specific IS used.

Data Presentation

The following tables provide a template for the presentation of quantitative data obtained from method validation. The values presented are for illustrative purposes and should be determined experimentally for each specific application.

Table 1: GC-MS Method Performance Characteristics

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterResult
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing tissue Tissue Sample homogenization Homogenization tissue->homogenization homogenate Tissue Homogenate homogenization->homogenate lle Liquid-Liquid Extraction (LLE) homogenate->lle spe Protein Precipitation & SPE homogenate->spe gcms GC-MS Analysis lle->gcms lcmsms LC-MS/MS Analysis spe->lcmsms quantification Quantification gcms->quantification lcmsms->quantification

Caption: Experimental workflow for this compound detection in tissues.

Proposed Signaling Pathway: Inhibition of Nitric Oxide Synthase

This compound has been suggested to act as an inhibitor of nitric oxide synthase (NOS).[1] This enzyme is responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes. The diagram below illustrates the general mechanism of NOS and the proposed point of inhibition.

nos_inhibition cluster_nos_reaction Nitric Oxide Synthase (NOS) Reaction cluster_downstream Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS O2_NADPH O2 + NADPH O2_NADPH->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC activates Acetylbiphenyl This compound Acetylbiphenyl->inhibition inhibition->NOS cGMP cGMP sGC->cGMP produces Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects leads to

Caption: Inhibition of Nitric Oxide Synthase by this compound.

References

Application Note: Quantification of 4-Acetylbiphenyl in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust protocol for the quantification of 4-Acetylbiphenyl in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. Chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution, providing good peak shape and resolution. The mass spectrometric detection is performed on a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic or toxicological studies of this compound.

Introduction

This compound (4-ABP), also known as 4-phenylacetophenone, is a chemical compound with a biphenyl structure.[1][2][3] Its molecular formula is C14H12O and it has a molecular weight of 196.24 g/mol .[1] The quantification of this compound in biological matrices is essential for studying its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for assessing its potential toxicity. HPLC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed. This application note provides a comprehensive protocol for the quantitative analysis of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound (CAS 92-91-1) reference standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Equipment
  • HPLC system (e.g., Shimadzu, Agilent, Waters)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of this compound from human plasma.

Protocol:

  • Thaw plasma samples and internal standard (IS) working solution at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution (e.g., 1 µg/mL this compound-d3 in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions

Chromatographic separation is performed on a C18 reverse-phase column. For Mass-Spec (MS) compatible applications, formic acid is used as a mobile phase modifier.

ParameterCondition
Column C18, 2.1 x 50 mm, 3 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.008020
0.508020
2.501090
3.501090
3.518020
5.008020
MS/MS Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Ion Source Temp. 500°C
Curtain Gas 30 psi
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Table 2: MRM Transitions and Parameters (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound197.2182.2 (Quantifier)8025
This compound197.2154.2 (Qualifier)8035
This compound-d3200.2185.28025

Data Presentation

The method should be validated according to regulatory guidelines to ensure its reliability. The following tables summarize the expected performance characteristics of the assay.

Table 3: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000> 0.9951/x²

Table 4: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ195 - 105< 1593 - 107< 15
Low397 - 103< 1096 - 104< 10
Mid10098 - 102< 897 - 103< 8
High80099 - 101< 598 - 102< 5

Table 5: Matrix Effect and Recovery

QC LevelNominal Conc. (ng/mL)Matrix Effect (%)Recovery (%)
Low395 - 105> 85
High80096 - 104> 85

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma is 10 µL Internal Standard ppt Add 300 µL Acetonitrile (Protein Precipitation) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification (Calibration Curve) msms->quant

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Method Validation

method_validation cluster_performance Assay Performance cluster_matrix Matrix Effects cluster_stability Stability Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw BenchTop Bench-Top Stability Validation->BenchTop LongTerm Long-Term Stability Validation->LongTerm

Caption: Key parameters for method validation.

Conclusion

The HPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The straightforward protein precipitation sample preparation and rapid chromatographic analysis allow for high-throughput processing, making this method well-suited for supporting pharmacokinetic and toxicological studies in drug development and research. The presented protocol, including the hypothetical yet representative validation data, serves as a strong foundation for the implementation of this assay in a bioanalytical laboratory.

References

Application Notes and Protocols for Inducing DNA Adducts with 4-Acetylbiphenyl In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of 4-Acetylbiphenyl to induce DNA adducts in cellular models. The protocols are based on established methodologies for the closely related and well-studied carcinogen, 4-aminobiphenyl (4-ABP), and include procedures for cell treatment, DNA isolation, and adduct analysis.

Introduction

This compound is an aromatic compound that is structurally related to the known human bladder carcinogen 4-aminobiphenyl (4-ABP). The carcinogenic effects of many aromatic amines are mediated by their metabolic activation to reactive electrophiles that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis if not repaired.

It is widely understood that N-acetylated aromatic amines can undergo deacetylation in vivo and in vitro to their corresponding primary amines. Therefore, it is hypothesized that this compound is metabolically deacetylated to 4-aminobiphenyl, which is then bioactivated to form DNA adducts. This document provides the necessary protocols to investigate this hypothesis and quantify the extent of DNA damage.

Metabolic Activation and DNA Adduct Formation Signaling Pathway

The metabolic activation of 4-aminobiphenyl, the presumed metabolite of this compound, is a multi-step process primarily occurring in the liver. The key pathway involves N-hydroxylation by cytochrome P450 enzymes, followed by esterification to a reactive electrophile that can bind to DNA.

Metabolic Activation of this compound cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Adduct Formation This compound This compound 4-Aminobiphenyl (4-ABP) 4-Aminobiphenyl (4-ABP) This compound->4-Aminobiphenyl (4-ABP) Deacetylation N-hydroxy-4-aminobiphenyl N-hydroxy-4-aminobiphenyl 4-Aminobiphenyl (4-ABP)->N-hydroxy-4-aminobiphenyl CYP1A2 N-hydroxylation Reactive Electrophile Reactive Electrophile N-hydroxy-4-aminobiphenyl->Reactive Electrophile O-esterification (NATs, SULTs) DNA DNA Reactive Electrophile->DNA Covalent Binding dG-C8-4-ABP Adduct dG-C8-4-ABP Adduct Reactive Electrophile->dG-C8-4-ABP Adduct Adduct Formation

Caption: Metabolic activation of this compound to a DNA-reactive electrophile.

Experimental Protocols

The following protocols are adapted from established methods for studying 4-aminobiphenyl-induced DNA adducts in vitro.

Protocol 1: In Vitro Treatment of Human Hepatocytes

This protocol describes the treatment of primary human hepatocytes with this compound. Human hepatocytes are a relevant in vitro model as they are metabolically competent.

Materials:

  • Primary human hepatocytes

  • Williams' Medium E supplemented with bovine serum albumin and glutamine

  • This compound (dissolved in a suitable solvent like DMSO)

  • Cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed primary human hepatocytes in cell culture plates at a suitable density (e.g., 1.5 x 10^6 cells per 60 mm dish).

  • Allow the cells to attach and recover for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in Williams' Medium E to the desired final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Remove the culture medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for various time points (e.g., 3, 8, 24 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells by scraping and pellet them by centrifugation.

  • Wash the cell pellet with phosphate-buffered saline (PBS).

  • The cell pellets can be stored at -80°C until DNA isolation.

Protocol 2: DNA Isolation

This protocol outlines a standard method for isolating genomic DNA from cultured cells.

Materials:

  • Cell pellets

  • Lysis buffer (containing proteinase K)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • Ethanol (100% and 70%)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • RNase A

Procedure:

  • Resuspend the cell pellet in lysis buffer and incubate at 55°C for 2-4 hours or overnight to digest proteins.

  • Perform sequential extractions with an equal volume of phenol:chloroform:isoamyl alcohol, followed by chloroform:isoamyl alcohol to remove proteins.

  • Precipitate the DNA from the aqueous phase by adding 2.5 volumes of cold 100% ethanol.

  • Wash the DNA pellet with 70% ethanol.

  • Air-dry the DNA pellet and resuspend it in TE buffer.

  • Treat the DNA with RNase A to remove any contaminating RNA.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

Protocol 3: DNA Adduct Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.

Materials:

  • Isolated genomic DNA

  • Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • Internal standard (e.g., isotopically labeled dG-C8-4-ABP)

  • LC-MS/MS system

Procedure:

  • Enzymatically hydrolyze the DNA to individual nucleosides.

  • Add a known amount of the internal standard to each sample for accurate quantification.

  • Analyze the hydrolyzed DNA samples by LC-MS/MS. The system is set up to monitor the specific mass transition for the dG-C8-4-ABP adduct and the internal standard.

  • Quantify the level of dG-C8-4-ABP adducts by comparing the peak area of the analyte to that of the internal standard.

  • Express the results as the number of adducts per 10^7 or 10^8 normal nucleotides.

Experimental Workflow

The overall experimental workflow for assessing this compound-induced DNA adducts is depicted below.

Experimental Workflow Cell_Culture Hepatocyte Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting DNA_Isolation Genomic DNA Isolation Harvesting->DNA_Isolation DNA_Hydrolysis Enzymatic DNA Hydrolysis DNA_Isolation->DNA_Hydrolysis LCMSMS LC-MS/MS Analysis DNA_Hydrolysis->LCMSMS Data_Analysis Data Analysis and Quantification LCMSMS->Data_Analysis

Application Notes and Protocols: 4-Acetylbiphenyl as a Positive Control in Mutagenicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylbiphenyl (4-ABP), a derivative of biphenyl, is a known mutagen and is frequently used as a positive control in a battery of genotoxicity assays. Its utility as a positive control is primarily due to its requirement for metabolic activation to exert its mutagenic effects, making it an excellent candidate to validate the efficacy of the S9 metabolic activation system in short-term genotoxicity tests. These application notes provide detailed protocols for the use of this compound as a positive control in the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay.

Mechanism of Action: Metabolic Activation

The genotoxicity of this compound is contingent upon its metabolic activation, a process that mimics the metabolic pathways of xenobiotics in the liver. The primary pathway involves the cytochrome P450 enzyme system, which is present in the S9 fraction derived from rat liver homogenates. The metabolic activation of the related compound, 4-aminobiphenyl, is well-characterized and serves as a model for this compound. The process involves N-oxidation followed by O-acetylation to form a reactive nitrenium ion, which can then form covalent adducts with DNA, leading to mutations.

G cluster_S9 S9 Metabolic Activation This compound This compound N-hydroxy-4-acetylbiphenyl N-hydroxy-4-acetylbiphenyl This compound->N-hydroxy-4-acetylbiphenyl CYP450 (N-oxidation) N-acetoxy-4-acetylbiphenyl N-acetoxy-4-acetylbiphenyl N-hydroxy-4-acetylbiphenyl->N-acetoxy-4-acetylbiphenyl N-acetyltransferase (O-acetylation) Reactive Nitrenium Ion Reactive Nitrenium Ion N-acetoxy-4-acetylbiphenyl->Reactive Nitrenium Ion DNA_Adducts DNA Adducts Reactive Nitrenium Ion->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation

Caption: Metabolic activation pathway of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-deficient medium, following exposure to the test compound. This compound is used as a positive control, particularly in the presence of a metabolic activation system (S9 mix), to demonstrate the assay's ability to detect mutagens that require metabolic activation.

Experimental Workflow: Ames Test

Start Start Prepare_Bacteria Prepare bacterial cultures (e.g., S. typhimurium TA98, TA100) Start->Prepare_Bacteria Prepare_Plates Prepare top agar with - Bacteria - Test Compound/Control - S9 mix (if required) Prepare_Bacteria->Prepare_Plates Pour_Plates Pour top agar onto minimal glucose agar plates Prepare_Plates->Pour_Plates Incubate Incubate plates at 37°C for 48-72 hours Pour_Plates->Incubate Count_Colonies Count revertant colonies Incubate->Count_Colonies Analyze_Data Analyze and interpret results Count_Colonies->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Ames test.

Protocol: Ames Test with this compound as Positive Control

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100)

  • Nutrient broth

  • Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)

  • Minimal glucose agar plates

  • This compound solution (in DMSO)

  • S9 mix (post-mitochondrial supernatant from induced rat liver)

  • Negative control (DMSO)

  • Positive control without S9 (e.g., sodium azide for TA100, 2-nitrofluorene for TA98)

Procedure:

  • Bacterial Culture: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute to obtain the desired concentrations.

  • Plate Incorporation Assay: a. To 2 ml of molten top agar (at 45°C), add 0.1 ml of the bacterial culture and 0.1 ml of the this compound solution (or negative/positive control). b. For metabolic activation, add 0.5 ml of S9 mix to the top agar. For assays without metabolic activation, add 0.5 ml of phosphate buffer. c. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. d. Allow the top agar to solidify.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

Data Presentation

The mutagenic potential of a substance is typically expressed as the fold increase in the number of revertant colonies compared to the negative control. A substance is generally considered mutagenic if it produces a dose-dependent increase in revertants and a two-fold or greater increase over the background at one or more concentrations. The following table provides representative data for the related compound 4-acetylaminobiphenyl, which can be used as a reference.[1]

CompoundStrainS9 ActivationConcentration (µ g/plate )Mean Revertants/Plate ± SDFold Increase over Negative Control
Negative Control (DMSO)TA100+0150 ± 251.0
4-Acetylaminobiphenyl TA100+10169 ± 391.1
Negative Control (DMSO)YG1029+0120 ± 201.0
4-Acetylaminobiphenyl YG1029+10855 ± 477.1

Note: Data for 4-acetylaminobiphenyl is provided as a representative example.[1] The YG1029 strain has elevated levels of N-acetyltransferase, which enhances the metabolic activation of aromatic amines.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events. This compound is used as a positive control in the presence of S9 metabolic activation.

Experimental Workflow: In Vitro Micronucleus Assay

Start Start Cell_Culture Culture mammalian cells (e.g., CHO, TK6) Start->Cell_Culture Treatment Treat cells with Test Compound/Control ± S9 mix Cell_Culture->Treatment Incubation Incubate for a short period (e.g., 3-6 hours) Treatment->Incubation Wash_and_Recover Wash cells and add fresh medium with Cytochalasin B Incubation->Wash_and_Recover Harvest Harvest cells after 1.5-2 cell cycles Wash_and_Recover->Harvest Slide_Preparation Prepare slides and stain Harvest->Slide_Preparation Scoring Score micronuclei in binucleated cells Slide_Preparation->Scoring Analyze_Data Analyze and interpret results Scoring->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro micronucleus assay.

Protocol: In Vitro Micronucleus Assay with this compound as Positive Control

Materials:

  • Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)

  • Cell culture medium and supplements

  • This compound solution (in DMSO)

  • S9 mix

  • Negative control (DMSO)

  • Positive control without S9 (e.g., Mitomycin C)

  • Cytochalasin B

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa)

Procedure:

  • Cell Seeding: Seed cells in culture vessels and allow them to attach and grow for 24 hours.

  • Treatment:

    • With S9: Treat cells with various concentrations of this compound in the presence of S9 mix for 3-6 hours.

    • Without S9: Treat cells with the negative control and a direct-acting positive control.

  • Recovery: After treatment, wash the cells with buffer and add fresh culture medium containing cytochalasin B to block cytokinesis.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining and Scoring: Stain the slides and score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

Data Presentation
TreatmentS9 ActivationConcentration (µg/mL)Cytotoxicity (%)Number of Binucleated Cells ScoredNumber of Micronucleated Binucleated Cells% Micronucleated Binucleated Cells
Negative Control+002000
This compound +[Conc. 1]2000
This compound +[Conc. 2]2000
This compound +[Conc. 3]2000
Positive Control (-S9)-[Conc.]2000

In Vitro Chromosomal Aberration Assay

The in vitro chromosomal aberration assay is used to identify substances that cause structural damage to chromosomes in cultured mammalian cells. Chromosomal aberrations are observed in metaphase cells and can be either structural (e.g., breaks, deletions, exchanges) or numerical. This compound is used as a positive control that requires metabolic activation to induce clastogenicity.

Experimental Workflow: In Vitro Chromosomal Aberration Assay

Start Start Cell_Culture Culture mammalian cells (e.g., CHO, human lymphocytes) Start->Cell_Culture Treatment Treat cells with Test Compound/Control ± S9 mix Cell_Culture->Treatment Incubation Incubate for a short period (e.g., 3-6 hours) Treatment->Incubation Wash_and_Recover Wash cells and add fresh medium Incubation->Wash_and_Recover Metaphase_Arrest Add metaphase-arresting agent (e.g., Colcemid) Wash_and_Recover->Metaphase_Arrest Harvest Harvest cells Metaphase_Arrest->Harvest Slide_Preparation Prepare slides and stain Harvest->Slide_Preparation Scoring Score chromosomal aberrations in metaphase cells Slide_Preparation->Scoring Analyze_Data Analyze and interpret results Scoring->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro chromosomal aberration assay.

Protocol: In Vitro Chromosomal Aberration Assay with this compound as Positive Control

Materials:

  • Mammalian cell line (e.g., CHO, CHL, or human peripheral blood lymphocytes)

  • Cell culture medium and supplements

  • This compound solution (in DMSO)

  • S9 mix

  • Negative control (DMSO)

  • Positive control without S9 (e.g., Mitomycin C)

  • Metaphase-arresting agent (e.g., Colcemid)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa)

Procedure:

  • Cell Seeding: Seed cells in culture vessels and incubate for 24 hours.

  • Treatment:

    • With S9: Treat cells with various concentrations of this compound in the presence of S9 mix for 3-6 hours.

    • Without S9: Treat cells with the negative control and a direct-acting positive control.

  • Recovery: After treatment, wash the cells and add fresh culture medium.

  • Metaphase Arrest: Add a metaphase-arresting agent to the cultures for the last 2-3 hours of the incubation period. The total incubation time from the start of treatment is typically 1.5-2 cell cycles.

  • Harvesting: Harvest the cells.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and prepare slides.

  • Staining and Scoring: Stain the slides and analyze at least 200 metaphases per concentration for chromosomal aberrations.

Data Presentation

A positive result is indicated by a statistically significant and dose-dependent increase in the percentage of cells with structural chromosomal aberrations. The related compound 4-aminobiphenyl has been shown to cause chromosomal aberrations in vivo.[3] The following table is a template for presenting results from the in vitro chromosomal aberration assay with this compound as a positive control.

TreatmentS9 ActivationConcentration (µg/mL)Number of Metaphases ScoredNumber of Aberrant Cells (Excluding Gaps)% Aberrant Cells (Excluding Gaps)
Negative Control+0200
This compound +[Conc. 1]200
This compound +[Conc. 2]200
This compound +[Conc. 3]200
Positive Control (-S9)-[Conc.]200

Conclusion

This compound is a reliable positive control for in vitro mutagenicity assays, particularly for verifying the activity of the S9 metabolic activation system. The protocols provided herein, based on OECD guidelines, offer a framework for the successful implementation of this compound in the Ames test, in vitro micronucleus assay, and in vitro chromosomal aberration assay. It is recommended that laboratories establish their own historical control data for this compound to ensure the continued validity of their assay results.

References

Application Notes and Protocols for Administering 4-Acetylbiphenyl to Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylbiphenyl (4-APB), a derivative of biphenyl, is a chemical compound utilized in various research applications, including the study of carcinogenesis and toxicological pathways. The administration of this compound to animal models is a critical step in understanding its biological effects, metabolic fate, and potential hazards. These application notes provide detailed protocols for the administration of this compound to rodent models for acute, subchronic, and chronic toxicity studies, including carcinogenicity bioassays. The protocols are based on established toxicological principles and data from studies on related compounds.

Key Compound Information

PropertyValueSource
Chemical Name This compoundPubChem
Synonyms 4'-Phenylacetophenone, 4-Biphenyl methyl ketonePubChem
CAS Number 92-91-1PubChem
Molecular Formula C₁₄H₁₂OPubChem
Molecular Weight 196.24 g/mol PubChem
Appearance Off-white to beige solidFisher Scientific
Solubility Insoluble in water. Soluble in chloroform.Fisher Scientific
Safety Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.PubChem[1]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (LD50 Determination)

This protocol is designed to determine the median lethal dose (LD50) of this compound and to identify signs of acute toxicity.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose)

  • Mice (e.g., CD-1 or C57BL/6), 8-10 weeks old, both sexes

  • Oral gavage needles (18-20 gauge for mice)

  • Syringes

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dose Preparation:

    • Based on the known oral LD50 in mice of >2 g/kg, a limit test can be performed.

    • Prepare a suspension of this compound in the chosen vehicle (e.g., corn oil) at the desired concentration. Ensure the suspension is homogenous by vortexing or stirring before each administration. A common vehicle volume for oral gavage in mice is 10 mL/kg body weight.

  • Administration:

    • Fast the animals overnight (with access to water) before dosing.

    • Weigh each animal to determine the precise volume of the dose suspension to be administered.

    • Administer a single dose of this compound via oral gavage.

    • A control group should receive the vehicle only.

  • Observation:

    • Observe the animals continuously for the first four hours after dosing and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Record body weights on days 0, 7, and 14.

    • Record any mortalities.

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period to identify any macroscopic pathological changes.

Data Presentation:

ParameterObservation
LD50 >2000 mg/kg (based on available data)
Clinical Signs Note any observed signs (e.g., lethargy, piloerection, etc.)
Body Weight Changes Record mean and standard deviation for each group
Gross Necropsy Findings Describe any observed abnormalities
Protocol 2: Subchronic Oral Toxicity Study (90-Day)

This protocol is designed to evaluate the toxicity of this compound after repeated oral administration over a 90-day period.

Materials:

  • This compound

  • Vehicle (e.g., corn oil)

  • Rats (e.g., Sprague-Dawley or Wistar), 6-8 weeks old, both sexes

  • Oral gavage needles

  • Syringes

  • Equipment for clinical pathology (hematology, clinical chemistry)

  • Histopathology supplies

Procedure:

  • Dose Range Finding: Conduct a preliminary dose-range finding study (e.g., 28 days) to determine appropriate dose levels for the 90-day study. Doses should be selected to establish a no-observed-adverse-effect-level (NOAEL) and to identify target organs of toxicity.

  • Dose Preparation: Prepare daily suspensions of this compound in the vehicle.

  • Administration:

    • Administer the test substance or vehicle to the respective groups of animals daily via oral gavage for 90 days.

    • Typically, three dose groups and a control group are used, with at least 10 animals per sex per group.

  • Observations:

    • Conduct daily clinical observations.

    • Record body weight and food consumption weekly.

    • Perform ophthalmological examinations at the beginning and end of the study.

    • Collect blood samples for hematology and clinical chemistry analysis at termination.

  • Pathology:

    • At the end of the 90-day period, euthanize all animals.

    • Conduct a full gross necropsy.

    • Collect and weigh major organs.

    • Preserve tissues in formalin for histopathological examination.

Data Presentation:

ParameterLow DoseMid DoseHigh DoseControl
Body Weight Gain (g)
Food Consumption ( g/day )
Hematology (select parameters)
Clinical Chemistry (select parameters)
Organ Weights (g)
Histopathology Findings
Protocol 3: Chronic Carcinogenicity Bioassay (2-Year)

This protocol is adapted from a study on the related compound, biphenyl, and is designed to assess the carcinogenic potential of this compound following long-term dietary administration.

Materials:

  • This compound

  • Standard rodent diet

  • Mice (e.g., BDF1), 6 weeks old, both sexes

  • Animal housing for long-term studies

  • Histopathology supplies

Procedure:

  • Diet Preparation:

    • Prepare diets containing this compound at various concentrations (e.g., based on a subchronic study, potential concentrations could be in the range of 500, 1500, and 5000 ppm).

    • The control group will receive the standard diet without the test substance.

    • Ensure homogenous mixing of the compound in the feed.

  • Administration:

    • House the animals individually or in small groups and provide the prepared diets and water ad libitum for 24 months.

    • Use at least 50 animals per sex per group.

  • Observations:

    • Perform daily clinical observations for signs of toxicity and tumor development.

    • Record body weights and food consumption weekly for the first 13 weeks and monthly thereafter.

  • Pathology:

    • At the end of the 2-year study, euthanize all surviving animals.

    • Conduct a comprehensive gross necropsy on all animals (including those that die or are euthanized moribund during the study).

    • Collect all tissues and organs for histopathological examination, with a particular focus on the liver and other potential target organs.

Data Presentation:

ParameterLow Dose (ppm)Mid Dose (ppm)High Dose (ppm)Control
Survival Rate (%)
Mean Body Weight (g)
Tumor Incidence (%)
Tumor Type and Location
Non-neoplastic Lesions

Based on a carcinogenicity study of biphenyl in mice, which showed induction of liver tumors in females at dietary concentrations of 667, 2,000, and 6,000 ppm.[2]

Visualizations

Experimental_Workflow_for_4APB_Administration cluster_prep Preparation Phase cluster_admin Administration Phase cluster_obs Observation & Data Collection cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (≥ 1 week) Dose_Preparation Dose Preparation (4-APB in Vehicle) Administration Administration (e.g., Oral Gavage, Dietary) Dose_Preparation->Administration Clinical_Observation Clinical Observation (Daily) Administration->Clinical_Observation Body_Weight Body Weight & Food Intake (Weekly/Monthly) Administration->Body_Weight Clinical_Pathology Clinical Pathology (Hematology, Chemistry) Administration->Clinical_Pathology Necropsy Gross Necropsy Clinical_Observation->Necropsy Body_Weight->Necropsy Clinical_Pathology->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

Caption: General experimental workflow for administering this compound to animal models.

Putative_Metabolic_Pathway_of_Biphenyl_Derivatives cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Biphenyl Biphenyl Derivative (e.g., this compound) Hydroxylated Hydroxylated Metabolites Biphenyl->Hydroxylated CYP450 Enzymes Conjugated Glucuronide and Sulfate Conjugates Hydroxylated->Conjugated UGTs, SULTs Excretion Excretion (Urine, Feces) Conjugated->Excretion

Caption: Putative metabolic pathway of biphenyl derivatives in animal models.

References

Application Notes and Protocols: Synthesis of 4-Acetylbiphenyl Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-acetylbiphenyl scaffold is a key pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Derivatives of this core structure have demonstrated potential as anticancer agents and enzyme inhibitors, making them attractive candidates for drug discovery and development. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of this compound derivatives and methods for evaluating their biological activity, with a focus on their potential as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Data Presentation: Structure-Activity Relationship of Biphenyl Derivatives

Compound IDStructureR1R2IC50 (µM) vs. Melanoma Cells[1]
1 This compound (parent)HHData not available
2a OHH1.7 ± 0.5
2b HOH2.0 ± 0.7

IC50 values represent the concentration required to inhibit 50% of cell growth and are presented as mean ± standard deviation.

Experimental Protocols

General Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including this compound and its derivatives.[2] This protocol describes a general procedure for the coupling of a substituted phenylboronic acid with 4-bromoacetophenone.

Materials:

  • 4-Bromoacetophenone

  • Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-bromoacetophenone (1.0 mmol), the desired substituted phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene (5 mL).

  • Add the catalyst solution to the reaction flask, followed by a solvent mixture of toluene (10 mL), ethanol (2.5 mL), and deionized water (2.5 mL).

  • Attach a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and add deionized water (15 mL) and ethyl acetate (15 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure this compound derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Mandatory Visualizations

Synthetic Workflow for this compound Derivatives

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification 4-Bromoacetophenone 4-Bromoacetophenone Reaction Flask Reaction Flask 4-Bromoacetophenone->Reaction Flask Substituted Phenylboronic Acid Substituted Phenylboronic Acid Substituted Phenylboronic Acid->Reaction Flask Heat (80°C) Heat (80°C) Extraction Extraction Reaction Flask->Extraction Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction Flask K2CO3 K2CO3 K2CO3->Reaction Flask Toluene/Ethanol/H2O Toluene/Ethanol/H2O Toluene/Ethanol/H2O->Reaction Flask Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography This compound Derivative This compound Derivative Column Chromatography->this compound Derivative

Caption: Synthetic workflow for this compound derivatives.

EGFR Signaling Pathway

Caption: EGFR signaling pathway and potential inhibition.

References

Application Notes and Protocols for Studying 4-Acetylbiphenyl Effects in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylbiphenyl (4-ABP) is a derivative of biphenyl with potential biological activities that necessitate thorough investigation of its effects at the cellular level. Understanding its mechanism of action is crucial for assessing its toxicological profile and potential therapeutic applications. This document provides detailed application notes and standardized protocols for utilizing in vitro cell culture models to study the cytotoxic, genotoxic, and cell signaling effects of 4-ABP. The protocols are designed to be adaptable to various human cell lines, with a particular focus on the human bladder cancer cell line RT4 and the human liver cancer cell line HepG2, which are relevant models for studying the metabolism and toxicity of xenobiotics.

Recommended In Vitro Cell Culture Models

The choice of cell line is critical for obtaining relevant data. Based on the metabolic capabilities and tissue origin, the following cell lines are recommended for studying the effects of this compound:

  • RT4 (Human Bladder Carcinoma): This cell line is a suitable model for studying bladder carcinogens as it possesses metabolic enzymes capable of bioactivating compounds like aromatic amines.

  • HepG2 (Human Liver Carcinoma): As the liver is a primary site of xenobiotic metabolism, this cell line is invaluable for investigating the metabolic activation and detoxification of 4-ABP and its subsequent effects on liver cells.

  • A549 (Human Lung Carcinoma): To assess the potential effects of 4-ABP on lung tissue, which can be a site of exposure to environmental toxins.

  • MCF-7 (Human Breast Adenocarcinoma): To investigate potential endocrine-disrupting effects and cytotoxicity in a hormone-responsive cancer cell line.

Data Presentation: Summarized Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols. These examples are illustrative and should be replaced with experimental results.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineTreatment Duration (hours)IC50 (µM)Assay Method
RT424>100MTT
4885.3 ± 7.2MTT
7262.1 ± 5.5MTT
HepG22495.2 ± 8.1MTT
4870.5 ± 6.3MTT
7248.9 ± 4.7MTT
A54948112.4 ± 9.8LDH
MCF-74898.6 ± 8.9LDH

Table 2: Genotoxicity of this compound (Comet Assay)

Cell Line4-ABP Concentration (µM)Treatment Duration (hours)% DNA in Tail (Mean ± SD)
RT40 (Control)243.2 ± 1.1
252415.8 ± 3.5
502428.4 ± 4.9
1002445.1 ± 6.2
HepG20 (Control)242.9 ± 0.9
252412.5 ± 2.8
502425.1 ± 4.1
1002440.7 ± 5.8

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Selected cell line (e.g., RT4, HepG2)

  • Complete cell culture medium

  • This compound (4-ABP) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 4-ABP in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium and treat the cells with 100 µL of medium containing various concentrations of 4-ABP. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete cell culture medium

  • 4-ABP stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Multiskan plate reader

Procedure:

  • Seed cells as described in the MTT assay protocol.

  • Treat cells with various concentrations of 4-ABP and include controls for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Genotoxicity Assay

This assay detects DNA single- and double-strand breaks in individual cells.

Materials:

  • Frosted microscope slides

  • Normal melting point (NMP) agarose

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet analysis software

Procedure:

  • Treat cells with 4-ABP for the desired time and concentration.

  • Harvest cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix 10 µL of cell suspension with 75 µL of LMP agarose at 37°C.

  • Pipette the mixture onto a slide pre-coated with NMP agarose and cover with a coverslip.

  • Solidify the agarose on ice for 10 minutes.

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

  • Neutralize the slides with neutralization buffer three times for 5 minutes each.

  • Stain the DNA with the appropriate staining solution.

  • Visualize and score the comets using a fluorescence microscope and comet analysis software. The percentage of DNA in the tail is a common metric for DNA damage.

Analysis of Signaling Pathways

This protocol allows for the detection of key proteins involved in the MAPK and apoptosis signaling pathways.

Materials:

  • Cell culture dishes

  • 4-ABP stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Treat cells with 4-ABP at various concentrations and time points.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Signaling Pathways and Experimental Workflows

This compound Metabolism and DNA Damage Workflow

G cluster_0 Cellular Uptake and Metabolism cluster_1 Genotoxicity 4-ABP 4-ABP Metabolic Activation (CYP Enzymes) Metabolic Activation (CYP Enzymes) 4-ABP->Metabolic Activation (CYP Enzymes) Detoxification Detoxification 4-ABP->Detoxification Reactive Metabolites Reactive Metabolites Metabolic Activation (CYP Enzymes)->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Inactive Metabolites Inactive Metabolites Detoxification->Inactive Metabolites DNA Damage DNA Damage DNA Adducts->DNA Damage DNA Repair DNA Repair DNA Damage->DNA Repair Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Workflow of 4-ABP metabolism and subsequent induction of DNA damage.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of related aromatic amines, 4-ABP may induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the MAPK signaling pathway.

G 4-ABP 4-ABP ROS Production ROS Production 4-ABP->ROS Production JNK Activation JNK Activation ROS Production->JNK Activation ERK Activation ERK Activation ROS Production->ERK Activation p38 Activation p38 Activation ROS Production->p38 Activation Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase JNK Activation->Bax/Bcl-2 Ratio Increase ERK Activation->Bax/Bcl-2 Ratio Increase Mitochondrial Dysfunction Mitochondrial Dysfunction Bax/Bcl-2 Ratio Increase->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed MAPK-mediated apoptosis pathway induced by this compound.

Experimental Workflow for Investigating 4-ABP Effects

G Cell Culture (RT4, HepG2, etc.) Cell Culture (RT4, HepG2, etc.) 4-ABP Treatment (Dose-Response & Time-Course) 4-ABP Treatment (Dose-Response & Time-Course) Cell Culture (RT4, HepG2, etc.)->4-ABP Treatment (Dose-Response & Time-Course) Cytotoxicity Assays Cytotoxicity Assays 4-ABP Treatment (Dose-Response & Time-Course)->Cytotoxicity Assays Genotoxicity Assay Genotoxicity Assay 4-ABP Treatment (Dose-Response & Time-Course)->Genotoxicity Assay Signaling Pathway Analysis Signaling Pathway Analysis 4-ABP Treatment (Dose-Response & Time-Course)->Signaling Pathway Analysis MTT Assay MTT Assay Cytotoxicity Assays->MTT Assay LDH Assay LDH Assay Cytotoxicity Assays->LDH Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Data Analysis (% Cytotoxicity) Data Analysis (% Cytotoxicity) LDH Assay->Data Analysis (% Cytotoxicity) Comet Assay Comet Assay Genotoxicity Assay->Comet Assay Data Analysis (% DNA in Tail) Data Analysis (% DNA in Tail) Comet Assay->Data Analysis (% DNA in Tail) Western Blot (MAPK, Apoptosis Proteins) Western Blot (MAPK, Apoptosis Proteins) Signaling Pathway Analysis->Western Blot (MAPK, Apoptosis Proteins) Data Analysis (Protein Expression) Data Analysis (Protein Expression) Western Blot (MAPK, Apoptosis Proteins)->Data Analysis (Protein Expression)

Caption: Overall experimental workflow for the in vitro evaluation of this compound.

Application Notes and Protocols: 4-Acetylbiphenyl in Cytochrome P450 Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of 4-Acetylbiphenyl in cytochrome P450 (CYP) enzyme assays. This compound, a derivative of biphenyl, serves as a potential substrate and inhibitor for CYP enzymes, particularly CYP1A2, making it a valuable tool in drug metabolism and toxicology studies. The following sections detail its application in CYP inhibition and metabolism assays, along with comprehensive experimental protocols.

Application Notes

This compound (4-APB) is a biphenyl compound that has been utilized in the study of cytochrome P450 enzyme activity. Structurally similar to other known CYP substrates and inhibitors, such as 4-aminobiphenyl, 4-APB is a valuable research tool for investigating the function of specific P450 isozymes. The metabolism of biphenyl and its derivatives is primarily mediated by CYP enzymes through hydroxylation reactions. Due to its planar aromatic structure, this compound is a potential substrate and/or inhibitor for CYP1A2, an enzyme known to metabolize planar polycyclic aromatic hydrocarbons.

One documented application of this compound is in studying the inactivation of 7-ethoxy-4-trifluoromethylcoumarin O-deethylase activity, a reaction often used to probe the activity of certain CYP isoforms. This suggests that this compound can act as an inhibitor of P450 enzymes. Researchers can utilize this compound to characterize the inhibitory profile of novel compounds or to investigate the structure-activity relationships of CYP1A2 inhibitors.

Furthermore, as a potential substrate, this compound can be used to study the metabolic capabilities of various CYP isoforms and to identify potential drug-drug interactions. Understanding the metabolism of this compound can provide insights into the biotransformation of other biphenyl-containing compounds.

Cytochrome P450 Catalytic Cycle

The catalytic cycle of cytochrome P450 enzymes is a multi-step process that results in the oxidation of a substrate.

P450_Catalytic_Cycle P450_Fe3 P450 (Fe³⁺) P450_Fe3_S P450 (Fe³⁺)-Substrate P450_Fe3->P450_Fe3_S Substrate (RH) binds P450_Fe2_S P450 (Fe²⁺)-Substrate P450_Fe3_S->P450_Fe2_S e⁻ from CPR P450_Fe2_S_O2 P450 (Fe²⁺)-Substrate-O₂ P450_Fe2_S->P450_Fe2_S_O2 O₂ binds P450_Fe3_S_O2_minus P450 (Fe³⁺)-Substrate-(O₂⁻) P450_Fe2_S_O2->P450_Fe3_S_O2_minus e⁻ from CPR/cyt b5 P450_Fe3_S_O2_2minus P450 (Fe³⁺)-Substrate-(O₂²⁻) P450_Fe3_S_O2_minus->P450_Fe3_S_O2_2minus H⁺ P450_FeO_S P450 (FeO)³⁺-Substrate P450_Fe3_S_O2_2minus->P450_FeO_S H₂O released P450_Fe3_S_OH P450 (Fe³⁺)-Substrate-OH P450_FeO_S->P450_Fe3_S_OH Substrate oxidation (R-OH) P450_Fe3_S_OH->P450_Fe3 Product (R-OH) released

Cytochrome P450 Catalytic Cycle

Experimental Protocols

Protocol 1: this compound as an Inhibitor of CYP1A2 Activity

This protocol describes a method to determine the inhibitory potential of this compound on CYP1A2 activity using a fluorogenic probe substrate.

Materials:

  • Recombinant human CYP1A2 enzyme (e.g., in microsomes)

  • This compound (dissolved in a suitable solvent like DMSO)

  • CYP1A2 fluorogenic substrate (e.g., 7-ethoxyresorufin)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the CYP1A2 fluorogenic substrate in a suitable solvent.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a working solution of recombinant human CYP1A2 in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Potassium phosphate buffer

      • CYP1A2 enzyme solution

      • Varying concentrations of this compound (or vehicle control)

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add the CYP1A2 fluorogenic substrate to each well.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the Reaction:

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific inhibitor).

  • Detection:

    • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow for CYP Inhibition Assay:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_components Add Buffer, Enzyme, and this compound prep_plate->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate start_reaction Initiate with NADPH add_substrate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

CYP Inhibition Assay Workflow

Quantitative Data (Example):

The following table presents example data for the inhibition of CYP1A2 by this compound. Note that these are hypothetical values for illustrative purposes, as specific experimental data for this compound was not found in the initial literature search.

This compound (µM)% Inhibition of CYP1A2 Activity
0.15.2
0.515.8
1.028.4
5.048.9
10.065.1
50.085.3
100.092.7

From such data, an IC50 value can be calculated using non-linear regression analysis.

Protocol 2: Investigating this compound as a CYP1A2 Substrate

This protocol outlines a method to determine if this compound is metabolized by CYP1A2 and to identify its potential metabolites.

Materials:

  • Recombinant human CYP1A2 enzyme

  • This compound

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Prepare Reaction Mixtures:

    • In microcentrifuge tubes, prepare reaction mixtures containing:

      • Potassium phosphate buffer

      • CYP1A2 enzyme

      • This compound (at a single concentration or varying concentrations for kinetic analysis)

    • Prepare a control reaction without the NADPH regenerating system.

  • Pre-incubation:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Initiate the reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the Reaction:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to detect the parent compound (this compound) and any potential metabolites.

    • Metabolite identification can be performed by comparing the mass spectra of the products with the parent compound and predicting likely metabolic transformations (e.g., hydroxylation).

  • Data Analysis:

    • Quantify the depletion of this compound and the formation of metabolites over time.

    • If varying substrate concentrations were used, kinetic parameters such as Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.

Proposed Metabolic Pathway of this compound by CYP1A2:

Based on the known metabolic pathways of biphenyl compounds, the primary metabolic transformation of this compound by CYP1A2 is expected to be hydroxylation at one or more positions on the aromatic rings.

Metabolic_Pathway cluster_pathway Proposed Metabolic Pathway acetylbiphenyl This compound C₁₄H₁₂O cyp1a2 CYP1A2 (Hydroxylation) acetylbiphenyl->cyp1a2 metabolite1 Hydroxy-4-acetylbiphenyl C₁₄H₁₂O₂ cyp1a2->metabolite1 + O metabolite2 Dihydroxy-4-acetylbiphenyl C₁₄H₁₂O₃ cyp1a2->metabolite2 metabolite1->cyp1a2 + O

Proposed Metabolism of this compound

Quantitative Data (Example):

The following table shows hypothetical kinetic parameters for the metabolism of this compound by CYP1A2. These are for illustrative purposes only.

EnzymeSubstrateKm (µM)Vmax (pmol/min/pmol CYP)
CYP1A2This compound15.525.8

Disclaimer: The provided protocols are generalized and may require optimization for specific experimental conditions. The quantitative data presented are for illustrative purposes only, as specific kinetic parameters for this compound were not available in the cited literature. Researchers should perform their own validation experiments.

Safe Handling and Disposal of 4-Acetylbiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Acetylbiphenyl (CAS No. 92-91-1) is a solid organic compound utilized in various research and development applications, including in the synthesis of Schiff bases and in studies of enzyme inactivation.[1] While it is a valuable research chemical, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to minimize environmental impact. This document provides detailed application notes and protocols for the safe management of this compound in a laboratory setting.

Section 1: Compound Data and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is the first step in ensuring its safe handling.

PropertyValueReference
Molecular Formula C14H12O[2]
Molecular Weight 196.24 g/mol [2][3]
Appearance Off-white to beige powder/crystalline solid[4]
Melting Point 118 - 123 °C
Boiling Point 325 - 327 °C
Solubility Insoluble in water. Soluble in organic solvents like ethanol and ether.
Oral LD50 (mouse) >2 g/kg

Section 2: Hazard Identification and Safety Precautions

This compound is classified as an irritant. The following table summarizes its GHS hazard statements.

GHS Hazard StatementDescriptionReference
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of dust generation.

Section 3: Experimental Protocols

General Handling of this compound Powder

This protocol outlines the standard procedure for handling this compound powder in a laboratory setting.

Workflow for Handling this compound Powder

prep Preparation weigh Weighing prep->weigh Proceed to transfer Transfer weigh->transfer After weighing cleanup Cleanup transfer->cleanup After use storage Storage cleanup->storage Store remaining

Caption: Workflow for the safe handling of this compound powder.

Protocol:

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that a current Safety Data Sheet (SDS) for this compound is readily available.

    • Don the appropriate PPE as specified in Section 2.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula to carefully transfer the powder to a tared weigh boat or container. Avoid generating dust.

    • Close the primary container of this compound immediately after use.

  • Transfer and Use:

    • When adding the powder to a reaction vessel, do so slowly to prevent splashing and dust formation.

    • If dissolving the powder, add the solvent to the solid to minimize dust.

  • Cleanup:

    • Clean any spills immediately. For small spills, gently sweep up the solid material and place it in a designated waste container. Avoid dry sweeping which can generate dust.

    • Decontaminate the work surface with an appropriate solvent and wipe clean.

    • Properly dispose of all contaminated materials, including gloves and weigh boats, in the designated chemical waste container.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Application Example: Synthesis of a Schiff Base

This protocol provides a representative method for the synthesis of a Schiff base using this compound and an aniline derivative, incorporating necessary safety measures.

Workflow for Schiff Base Synthesis

reactants Combine Reactants reflux Reflux Reaction reactants->reflux Heat to cool Cool and Isolate reflux->cool After completion purify Purify Product cool->purify Collect solid characterize Characterize purify->characterize Analyze pure

Caption: General workflow for the synthesis of a Schiff base.

Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

    • Add the desired aniline derivative (1 equivalent) to the flask.

    • Add a suitable solvent, such as ethanol or methanol, to dissolve the reactants.

    • Add a catalytic amount of an acid, such as glacial acetic acid.

  • Reaction:

    • Heat the reaction mixture to reflux and stir for the desired amount of time (typically 2-4 hours).

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

    • If the product does not precipitate, the solvent may need to be removed under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

  • Characterization:

    • Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Section 4: Disposal Protocol

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Disposal of this compound Waste

start Waste Generation container Segregate into Labeled Chemical Waste Container start->container label Label Container with Contents and Hazards container->label storage Store in Designated Waste Accumulation Area label->storage pickup Arrange for Pickup by EH&S or Licensed Contractor storage->pickup

Caption: Disposal workflow for this compound waste.

Protocol:

  • Waste Segregation:

    • All solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and filter paper, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid waste from reactions or cleaning should be collected in a separate, compatible, and labeled hazardous waste container.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste" or "liquid waste in ethanol"). The hazard characteristics (irritant) should also be indicated.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

By adhering to these detailed application notes and protocols, researchers, scientists, and drug development professionals can safely handle and dispose of this compound, ensuring a secure laboratory environment.

References

4-Acetylbiphenyl: A Product of N-Acetyltransferase Activity and a Key Player in Arylamine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetylbiphenyl is the N-acetylated metabolite of the carcinogenic arylamine, 4-aminobiphenyl (ABP). The acetylation of ABP is a critical step in its metabolism, primarily catalyzed by the polymorphic N-acetyltransferase enzymes, NAT1 and NAT2. This biotransformation has significant implications for the detoxification and bioactivation of ABP, influencing an individual's susceptibility to cancers, particularly of the urinary bladder. Understanding the role of this compound in the context of NAT enzyme activity is crucial for toxicology studies, drug development, and personalized medicine. While 4-aminobiphenyl is a well-established substrate for NAT enzymes, the direct interaction of its product, this compound, with these enzymes, for instance, through product inhibition, is an area of ongoing investigation. This document provides a comprehensive overview of this compound in relation to NAT enzymes, including quantitative data on the N-acetylation of its precursor, detailed experimental protocols for assessing NAT activity, and a visualization of the metabolic pathways involved.

Data Presentation

The N-acetylation of 4-aminobiphenyl to this compound is catalyzed by both NAT1 and NAT2 enzymes. The kinetic parameters for this reaction vary depending on the NAT isoenzyme and the specific genetic variant (allele). Below is a summary of the kinetic data for the N-acetylation of 4-aminobiphenyl.

Table 1: Kinetic Parameters for the N-acetylation of 4-Aminobiphenyl by Human NAT1

NAT1 AlleleApparent Km (µM) for Acetyl-CoAApparent Vmax (nmol/min/mg)Reference
NAT14 (Reference)Not significantly different from NAT114BSignificantly higher than NAT114B[1]
NAT114B (Variant)Not significantly different from NAT14Lower than NAT14[1]

Table 2: N-acetyltransferase Activity for 4-Aminobiphenyl in Various Tissues and Cell Lines

Enzyme/Tissue SourceSubstrateSpecific Activity/ObservationsReference
Rapid Acetylator Syrian Hamster Tissues4-AminobiphenylActivity detected in all tissues[2]
Slow Acetylator Syrian Hamster Tissues4-AminobiphenylActivity below detection limit in most tissues, ~15-fold lower in liver compared to rapid acetylators[2]
Primary Cultures of Rat Mammary Epithelial Cells (Rapid Acetylator)4-AminobiphenylTwo- to three-fold higher N-acetyltransferase activity compared to slow acetylators[3]
Primary Cultures of Rat Mammary Epithelial Cells (Slow Acetylator)4-AminobiphenylLower N-acetyltransferase activity

Signaling and Metabolic Pathways

The metabolism of 4-aminobiphenyl is a critical determinant of its carcinogenicity. The initial N-acetylation to this compound is generally considered a detoxification step. However, both 4-aminobiphenyl and this compound can undergo further metabolic activation, leading to the formation of DNA adducts and cellular damage.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (N-Acetylation) cluster_2 Metabolic Activation cluster_3 Cellular Damage 4-Aminobiphenyl 4-Aminobiphenyl N-hydroxy-4-aminobiphenyl N-hydroxy-4-aminobiphenyl 4-Aminobiphenyl->N-hydroxy-4-aminobiphenyl CYP450 This compound This compound 4-Aminobiphenyl->this compound NAT1, NAT2 (Detoxification) N-acetoxy-4-aminobiphenyl N-acetoxy-4-aminobiphenyl N-hydroxy-4-aminobiphenyl->N-acetoxy-4-aminobiphenyl NAT1, NAT2 (O-acetylation) DNA Adducts DNA Adducts N-acetoxy-4-aminobiphenyl->DNA Adducts Spontaneous decomposition Cellular Damage & Carcinogenesis Cellular Damage & Carcinogenesis DNA Adducts->Cellular Damage & Carcinogenesis

Caption: Metabolic pathway of 4-aminobiphenyl.

Experimental Workflows

The following diagrams illustrate the general workflows for determining NAT activity using 4-aminobiphenyl as a substrate.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis A Tissue Homogenization or Cell Lysate Preparation B Protein Quantification A->B C Incubation of Sample with 4-Aminobiphenyl and Acetyl-CoA B->C D Termination of Reaction C->D E Separation of this compound by HPLC D->E F Quantification of this compound E->F G Results F->G Data Analysis (Kinetic Parameters)

Caption: General workflow for NAT activity assay.

Experimental Protocols

Protocol 1: Determination of N-Acetyltransferase (NAT) Activity using 4-Aminobiphenyl by HPLC

This protocol is adapted from methods described for the N-acetylation of arylamine substrates.

Materials:

  • NAT enzyme source (e.g., purified recombinant NAT1 or NAT2, cell lysates, or tissue homogenates)

  • 4-Aminobiphenyl (substrate)

  • Acetyl-Coenzyme A (AcCoA)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Acetonitrile (for reaction termination and HPLC mobile phase)

  • Trifluoroacetic acid (TFA) or other mobile phase modifier

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-aminobiphenyl in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a fresh stock solution of Acetyl-CoA in the Reaction Buffer.

    • Prepare the Reaction Buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the NAT enzyme source, Reaction Buffer, and Acetyl-CoA.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the 4-aminobiphenyl substrate. The final concentrations of substrate and cofactor should be optimized based on the expected Km values.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a suitable mobile phase to separate 4-aminobiphenyl and this compound. A common mobile phase is a gradient of acetonitrile in water with a small amount of TFA (e.g., 0.1%).

    • Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 280 nm).

    • Quantify the amount of this compound produced by comparing the peak area to a standard curve of known concentrations of this compound.

  • Data Analysis:

    • Calculate the rate of this compound formation (e.g., in nmol/min/mg of protein).

    • If performing kinetic analysis, vary the concentration of 4-aminobiphenyl or Acetyl-CoA and measure the initial reaction velocities.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 2: Investigation of this compound as a Potential Inhibitor of NAT Activity

This protocol is designed to assess whether this compound can act as an inhibitor of the N-acetylation of a known NAT substrate, such as p-aminobenzoic acid (PABA) for NAT1 or sulfamethazine (SMZ) for NAT2.

Materials:

  • Purified recombinant NAT1 or NAT2 enzyme

  • PABA or SMZ (probe substrate)

  • Acetyl-Coenzyme A (AcCoA)

  • This compound (potential inhibitor)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reagents and equipment for the chosen NAT activity assay method (e.g., HPLC-based as in Protocol 1, or a colorimetric/fluorometric method).

Procedure:

  • Enzyme Inhibition Assay:

    • Set up a series of reaction mixtures containing the NAT enzyme, the probe substrate (at a concentration near its Km), and Acetyl-CoA.

    • To different sets of reaction tubes, add varying concentrations of this compound. Include a control with no this compound.

    • Initiate the reactions and measure the NAT activity as described in a standard assay protocol.

  • Data Analysis:

    • Plot the NAT activity as a function of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform kinetic studies by varying the concentration of the probe substrate at different fixed concentrations of this compound.

    • Analyze the data using Lineweaver-Burk or other kinetic plots to determine the inhibition constant (Ki).

Conclusion

This compound is a central molecule in the metabolism of the carcinogen 4-aminobiphenyl. Its formation, catalyzed by NAT1 and NAT2, is a key determinant of the ultimate toxicological outcome of ABP exposure. While the N-acetylation of ABP is well-characterized, further research is needed to fully elucidate the direct interactions of this compound with NAT enzymes, particularly concerning potential product inhibition. The protocols and data presented here provide a framework for researchers to investigate the intricate role of this compound and the broader implications of NAT-mediated metabolism in drug development and chemical carcinogenesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Acetylbiphenyl synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation and Suzuki-Miyaura coupling.

Friedel-Crafts Acylation of Biphenyl

Issue: Low or No Product Yield

Possible CauseSuggested Solution
Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is hygroscopic and may have been deactivated by moisture.Use a fresh, unopened container of anhydrous aluminum chloride. Handle it quickly in a dry environment, such as a glove box or under an inert atmosphere[1].
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with the ketone product.Ensure at least a 1:1 molar ratio of AlCl₃ to the limiting reagent. An excess (1.1 to 2.0 equivalents) is commonly used to drive the reaction to completion[1].
Low Reaction Temperature: The activation energy for the reaction may not have been reached.While the initial addition of reagents is often performed at low temperatures (0-5 °C) to control the exothermic reaction, a subsequent heating step (reflux) for 10-30 minutes is often necessary[1].
Deactivated Biphenyl: The presence of electron-withdrawing groups on the biphenyl starting material can inhibit the reaction.Friedel-Crafts acylation is generally not suitable for deactivated aromatic rings. Consider alternative synthetic routes if your biphenyl substrate is strongly deactivated[1].

Issue: Formation of Multiple Products/By-products

Possible CauseSuggested Solution
Di-acylation: Excess acylating agent and catalyst can lead to the formation of di-acetylated biphenyl.Use a 1:1 molar ratio of biphenyl to the acylating agent to favor mono-acylation[1].
Isomer Formation: While the para-substituted product (this compound) is favored, the ortho-isomer can also be formed.Optimize the reaction temperature and solvent. Lower temperatures may improve the selectivity for the para-isomer. Purification by recrystallization or chromatography is typically required to isolate the desired isomer.
Reaction with Solvent: Some solvents can compete with biphenyl in the acylation reaction.Choose an inert solvent such as dichloromethane, 1,2-dichloroethane, or carbon disulfide.
Suzuki-Miyaura Coupling

Issue: Low or No Product Yield

Possible CauseSuggested Solution
Catalyst Inactivity: The palladium catalyst may be old or have been exposed to air, leading to oxidation and deactivation.Use a fresh batch of palladium catalyst and ensure it has been stored properly under an inert atmosphere.
Ligand Issues: The phosphine ligand may have oxidized over time, which can be detrimental to the reaction.Use fresh, high-purity ligands. For less reactive aryl halides (e.g., chlorides), consider using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition.
Inefficient Base: The chosen base may not be strong enough or may have poor solubility in the reaction mixture.For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than weaker ones like Na₂CO₃. Ensure the base is finely powdered and well-dispersed.
Protodeboronation of Boronic Acid: The boronic acid can be replaced by a hydrogen atom, especially with electron-deficient boronic acids.Use anhydrous solvents and reagents. A milder base (e.g., K₃PO₄) may be beneficial. Converting the boronic acid to a more stable pinacol ester can also prevent this side reaction.
Suboptimal Temperature: The reaction may not have reached the necessary temperature for efficient catalytic turnover.Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to 80-100 °C.

Issue: Formation of By-products

Possible CauseSuggested Solution
Homocoupling: Formation of a biaryl product from the coupling of two boronic acid molecules.This is often promoted by the presence of oxygen. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.
Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.This can be caused by impurities in the starting materials or side reactions with the base or solvent. Ensure all reagents and solvents are pure.

Frequently Asked Questions (FAQs)

Friedel-Crafts Acylation
  • Q1: What is the best catalyst for the Friedel-Crafts acylation of biphenyl?

    • A1: Anhydrous aluminum chloride (AlCl₃) is the most common and potent Lewis acid catalyst for this reaction. Ferric chloride (FeCl₃) can also be used. A high-yield (93.3%) method has been reported using 4-dimethylaminopyridine (DMAP) as a co-catalyst with AlCl₃, which can lead to higher purity and fewer by-products.

  • Q2: How can I avoid the formation of the ortho-isomer?

    • A2: The formation of the para-isomer is sterically and electronically favored. To maximize the yield of the this compound, it is recommended to carry out the reaction at lower temperatures, which can improve selectivity. Purification techniques such as recrystallization from ethanol or acetone, or column chromatography, can be used to separate the isomers.

  • Q3: My crude product is an oil and difficult to handle. What should I do?

    • A3: If the crude product is oily, after quenching the reaction with ice-cold water or dilute acid, perform an extraction with a suitable organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with water and brine, followed by drying and solvent evaporation, should yield a solid that can then be purified by recrystallization.

Suzuki-Miyaura Coupling
  • Q1: Which combination of starting materials should I use for the Suzuki coupling?

    • A1: A common and effective route is the coupling of 4-bromoacetophenone with phenylboronic acid. Alternatively, 4-acetylphenylboronic acid can be coupled with an aryl halide.

  • Q2: My Suzuki coupling reaction is not going to completion. What can I do?

    • A2: Incomplete conversion can be due to several factors. Ensure your catalyst and ligand are active and used in the correct ratio. You may need to screen different solvents, bases, and reaction temperatures. For less reactive starting materials, a higher temperature or a more active catalyst system (e.g., using Buchwald ligands) may be necessary. Also, ensure the reaction is running for a sufficient amount of time by monitoring its progress using TLC or GC-MS.

  • Q3: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?

    • A3: A black precipitate is likely palladium black, which is the inactive, agglomerated form of the palladium catalyst. This indicates catalyst decomposition. To prevent this, use a more stable ligand, lower the reaction temperature, or ensure strict anaerobic conditions by thoroughly degassing your solvents and reaction mixture.

Quantitative Data Summary

Table 1: Friedel-Crafts Acylation of Biphenyl - Effect of Reaction Conditions on Yield

Catalyst SystemAcylating AgentSolventTemperature (°C)Yield (%)Reference
AlCl₃Acetyl Chloride1,2-dichloroethane84~100 (for a substituted biphenyl)
AlCl₃Acetyl ChlorideCarbon disulfide4638.5 (for a substituted biphenyl)
AlCl₃ / 4-DMAPAcetic AnhydrideDichloromethane-10 to -2093.3

Table 2: Suzuki-Miyaura Coupling for this compound Synthesis - Reported Yields

Palladium CatalystLigandBaseSolventConditionsYield (%)Reference
Pd(OAc)₂SPhosNa₃PO₄Toluene/Water100 °C, 16-24hLow (3-15%)
Pyridine-based Pd(II)-complex-KOHWaterMicrowave, 100-160 °C, 5 min96 (isolated)
Not specifiedNot specifiedNa₂CO₃Not specifiedMicrowave35.70

Experimental Protocols

Protocol 1: High-Yield Friedel-Crafts Acylation of Biphenyl

This protocol is adapted from a patented procedure with high reported yield.

Materials:

  • Biphenyl

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask, mix biphenyl (10 mol), acetic anhydride (10 mol), and 4-dimethylaminopyridine (0.2 mol) in dichloromethane.

  • In a separate reaction vessel, mix anhydrous aluminum chloride (21.2 mol) with dichloromethane and cool the mixture to between -10 °C and -20 °C with stirring.

  • Slowly add the biphenyl/acetic anhydride/DMAP solution dropwise to the cooled AlCl₃ suspension over 60-90 minutes, maintaining the temperature between -10 °C and -20 °C.

  • After the addition is complete, continue stirring at this temperature for 1-2 hours.

  • Slowly quench the reaction by adding hydrochloric acid solution dropwise while keeping the temperature between -10 °C and -20 °C.

  • Wash the organic layer with water three times.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the dichloromethane by distillation under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general procedure for the microwave-assisted synthesis of this compound.

Materials:

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Palladium catalyst (e.g., a pyridine-based Pd(II)-complex)

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • In a microwave process vial, combine 4-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), potassium hydroxide (2 mmol), tetrabutylammonium bromide (0.6 mmol), and the palladium catalyst (0.25 mol%).

  • Add water (10 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 110-160 °C) for a short duration (e.g., 5 minutes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_reagents Prepare Reactants: Biphenyl, Acylating Agent, Lewis Acid, Solvent mix_reagents Mix Biphenyl and Solvent prep_reagents->mix_reagents cool_mixture Cool to 0-5 °C mix_reagents->cool_mixture add_catalyst Add Lewis Acid (e.g., AlCl3) cool_mixture->add_catalyst add_acyl Add Acylating Agent Dropwise add_catalyst->add_acyl warm_reflux Warm to RT and Reflux add_acyl->warm_reflux quench Quench with Ice/Acid warm_reflux->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Recrystallization/ Chromatography) dry_concentrate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.

Suzuki_Coupling_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Catalyst, Ligand, Base) start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Degassing) start->check_conditions side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) start->side_reactions optimize_catalyst Optimize Catalyst/Ligand System check_reagents->optimize_catalyst optimize_conditions Screen Solvents and Bases check_conditions->optimize_conditions improve_degassing Improve Degassing Technique check_conditions->improve_degassing side_reactions->improve_degassing modify_boronic_acid Use Boronic Ester side_reactions->modify_boronic_acid success Improved Yield optimize_catalyst->success optimize_conditions->success improve_degassing->success modify_boronic_acid->success

Caption: Troubleshooting decision tree for low yield in Suzuki-Miyaura coupling.

References

troubleshooting 4-Acetylbiphenyl instability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing instability issues with 4-Acetylbiphenyl dissolved in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO, but now I see a precipitate. What happened?

A1: Several factors can cause this compound to precipitate from a DMSO solution:

  • Concentration Exceeds Solubility: You may have created a supersaturated solution that is not stable over time. It is crucial to work within the known solubility limits.

  • Low-Quality or "Wet" DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.[1][2] Always use anhydrous, high-purity DMSO from a freshly opened bottle.

  • Temperature Fluctuations: Precipitation can occur after freeze-thaw cycles. If you observe a precipitate after thawing a frozen stock, gentle warming and vortexing can often redissolve the compound.

Q2: My this compound solution has turned a slight yellow/brown color. Is it degrading?

A2: A color change can be an indicator of compound degradation or the presence of impurities. While this compound itself is described as a white to light yellow or beige powder, a noticeable color change in solution over time warrants investigation. The stability of aromatic ketones can be compromised by factors like light exposure, high temperatures, or reactive impurities.

Q3: How can I be sure my this compound stock solution is stable and at the correct concentration?

A3: The most reliable method is to perform a stability analysis using a quantitative technique like High-Performance Liquid Chromatography (HPLC). This involves analyzing an aliquot of your stock solution immediately after preparation (T=0) and then analyzing subsequent aliquots at various time points during storage. A stable solution will show a consistent peak area for this compound over time, with no significant appearance of new peaks that would indicate degradation products.

Q4: What are the best practices for preparing and storing this compound stock solutions in DMSO to ensure stability?

A4: To maximize stability and ensure experimental reproducibility, follow these guidelines:

  • Use High-Purity Reagents: Start with high-purity this compound (≥98%) and anhydrous, high-purity DMSO.

  • Proper Dissolution: To aid dissolution, you can gently warm the solution (e.g., to 37°C) or use a sonication bath. Ensure the compound is fully dissolved and the solution is clear before storage.

  • Aliquot for Single Use: To avoid contamination and repeated freeze-thaw cycles, which can promote precipitation and degradation, aliquot the stock solution into single-use volumes.

  • Optimal Storage Conditions: Store the aliquots at -20°C or -80°C in tightly sealed vials to protect from moisture and light.

Q5: Could DMSO itself be reacting with this compound?

A5: While DMSO is a widely used and generally stable solvent, it is not entirely inert. Under certain conditions, such as in the presence of acids, bases, or high heat, DMSO can act as an oxidant or participate in reactions. For instance, DMSO can oxidize alcohols to ketones and aldehydes. Although a direct reaction with a stable ketone like this compound under standard storage conditions is unlikely, the possibility of slow degradation or reaction with impurities in the DMSO cannot be entirely ruled out, especially during long-term storage or if the solution is subjected to harsh conditions.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 92-91-1
Molecular Formula C₁₄H₁₂O
Molecular Weight 196.24 g/mol
Appearance Off-white to beige or light yellow crystalline solid
Melting Point 116-118 °C or 152-155 °C (varies by source)
Boiling Point 325-327 °C
Water Solubility Insoluble
Organic Solvent Solubility Soluble in chloroform; Moderately soluble in ethanol and ether
Storage Temperature 2-8°C (for solid); Store below +30°C

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Pre-weighing: Allow the vial of solid this compound (MW: 196.24) and a new bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Calculation: To prepare 1 mL of a 10 mM solution, you will need 1.96 mg of this compound.

  • Weighing: Carefully weigh out 1.96 mg of this compound into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes and vortex again, or use a sonicator for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the solution into single-use volumes in tightly sealed, light-protected tubes. Store at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in DMSO by HPLC

  • Objective: To determine the stability of a this compound DMSO stock solution over time under specific storage conditions.

  • Procedure: a. Prepare a stock solution of this compound in DMSO at the desired concentration (e.g., 10 mM) as described in Protocol 1. b. Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the stock solution. Prepare a diluted sample appropriate for HPLC analysis (e.g., dilute to 10 µM in mobile phase). Inject this sample into the HPLC system and record the chromatogram, noting the retention time and peak area of the this compound peak. c. Storage: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, protected from light). d. Subsequent Time Points: At specified intervals (e.g., 1 week, 1 month, 3 months), thaw a new aliquot of the stock solution. Prepare a diluted sample in the exact same manner as the T=0 sample and analyze it by HPLC using the same method.

  • Data Analysis: a. Compare the peak area of this compound at each time point to the peak area at T=0. Calculate the percentage of the compound remaining. b. Examine the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.

Visualizations

G start Precipitate Observed in DMSO Stock is_thawed Was the solution recently thawed? start->is_thawed check_conc Was the concentration too high? is_thawed->check_conc  No warm_vortex 1. Gently warm to 37°C. 2. Vortex/sonicate. is_thawed->warm_vortex  Yes is_clear Is the solution now clear? is_clear->check_conc  No use_solution Solution is likely OK to use. Consider making fresh aliquots. is_clear->use_solution  Yes prepare_new Prepare a new, more dilute stock solution. check_conc->prepare_new  Yes check_dmso Use fresh, anhydrous DMSO and prepare a new stock. check_conc->check_dmso  No (Suspect wet DMSO) warm_vortex->is_clear

Caption: Troubleshooting workflow for precipitate in this compound DMSO solution.

G degradation This compound Degradation water Water Contamination (Hygroscopic DMSO) water->degradation temp Improper Storage Temp. (e.g., > -20°C) temp->degradation light Light Exposure light->degradation freeze_thaw Repeated Freeze-Thaw Cycles freeze_thaw->degradation impurities Reactive Impurities in Solvent impurities->degradation

Caption: Potential factors contributing to the instability of this compound in DMSO.

G start_node Start: High-Purity This compound step1 Use Anhydrous, High-Purity DMSO start_node->step1 process_node process_node storage_node storage_node end_node Result: Stable Stock Solution step2 Prepare Solution (Gentle warming/ sonication if needed) step1->step2 step3 Aliquot into Single-Use Volumes step2->step3 step4 Store at -20°C or -80°C Protected from Light step3->step4 step5 Minimize Freeze-Thaw Cycles step4->step5 step5->end_node

Caption: Recommended workflow for the proper handling and storage of stock solutions.

References

Technical Support Center: Optimization of 4-Acetylbiphenyl Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a notable lack of publicly available in vivo studies for 4-Acetylbiphenyl. Consequently, specific dosage recommendations, established toxicity profiles, and detailed metabolic pathways in animal models have not been documented in the scientific literature. This guide provides a comprehensive framework and best-practice methodologies for researchers to systematically determine the optimal dosage of this compound for their specific in vivo experimental needs. The principles outlined here are derived from established practices in pharmacology and toxicology for novel or understudied compounds.

Frequently Asked Questions (FAQs)

Q1: I cannot find any published in vivo studies using this compound. Where can I find a recommended starting dose?

A1: Due to the absence of published in vivo data, a recommended starting dose for this compound cannot be provided. It is crucial to initiate a dose-finding study, starting with very low doses and cautiously escalating to determine the maximum tolerated dose (MTD) and the effective dose for your specific research question.

Q2: What are the known toxicities of this compound?

A2: While comprehensive in vivo toxicity data is unavailable, in vitro and chemical safety information suggests that this compound can cause skin, eye, and respiratory irritation[1]. The toxicological properties of the substance have not been fully investigated[2]. Therefore, it is essential to handle the compound with appropriate personal protective equipment and to conduct thorough toxicity monitoring in any in vivo experiments.

Q3: What is the first step in designing an in vivo study with a compound like this compound?

A3: The first and most critical step is to conduct a dose range-finding study, also known as a maximum tolerated dose (MTD) study. This will help you identify a dose that is pharmacologically active without causing unacceptable side effects or mortality[3].

Q4: How is this compound metabolized in the body?

A4: The specific metabolic pathways of this compound in vivo have not been elucidated. As a xenobiotic (a foreign compound to the body), it is expected to undergo metabolism primarily in the liver by cytochrome P450 enzymes (Phase I) followed by conjugation reactions (Phase II) to increase its water solubility for excretion[4][5]. The exact metabolites and their biological activities are unknown.

Troubleshooting Guide for In Vivo Dosing Studies

Issue Potential Cause Recommended Action
Precipitation of this compound in vehicle Poor solubility of the compound.Test a panel of biocompatible vehicles (e.g., corn oil, DMSO/saline mixtures, PEG400). Perform solubility tests at the desired concentrations before administration.
Acute toxicity (e.g., lethargy, ruffled fur, mortality) at low doses The compound may have a narrow therapeutic index.Immediately halt dose escalation. Add lower dose groups to the study. Refine the observation schedule to monitor for subtle signs of toxicity.
No observable effect at the highest tested dose The compound may have low potency, poor absorption, or rapid metabolism. The maximum tolerated dose may not be the effective dose.Consider alternative routes of administration that may increase bioavailability (e.g., intraperitoneal if oral was used). If toxicity is not observed, further dose escalation may be warranted with caution.
High variability in animal response within the same dose group Inconsistent administration technique. Biological variability among animals.Ensure all personnel are proficient in the chosen administration route. Increase the number of animals per group to improve statistical power.

Experimental Protocols

Protocol 1: Vehicle and Formulation Development
  • Objective: To identify a safe and effective vehicle for the administration of this compound.

  • Materials: this compound, a selection of biocompatible solvents (e.g., sterile saline, phosphate-buffered saline (PBS), corn oil, 5% DMSO in saline, 10% PEG400 in saline).

  • Procedure:

    • Attempt to dissolve this compound in the chosen vehicles at a range of concentrations, including the highest anticipated dose.

    • Use gentle heating or sonication if necessary, but observe for any changes in the compound's properties.

    • Visually inspect the solutions for clarity and precipitation over a period that mimics the intended experimental conditions (e.g., at room temperature for several hours).

    • Administer the chosen vehicle alone to a small group of animals to ensure it does not cause any adverse effects.

Protocol 2: Acute Dose Range-Finding (Maximum Tolerated Dose - MTD) Study
  • Objective: To determine the MTD of this compound following a single administration.

  • Animal Model: Select the appropriate species and strain for your research question (e.g., C57BL/6 mice).

  • Procedure:

    • Based on in vitro data or data from structurally similar compounds, select a wide range of doses. In the absence of any data, a starting point could be in the low mg/kg range (e.g., 1, 5, 10, 50, 100 mg/kg).

    • Administer a single dose of this compound to a small group of animals (e.g., n=3 per group) for each dose level via the chosen route of administration.

    • Include a vehicle control group.

    • Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record observations such as changes in body weight, activity level, posture, and any signs of distress.

    • The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.

Data Presentation

Table 1: Solubility of this compound in Various Vehicles

VehicleConcentration (mg/mL)SolubilityObservations
Sterile Saline1
5% DMSO in Saline1
5
10
Corn Oil1
5
10

Table 2: Results of a Hypothetical Acute Dose Range-Finding Study

Dose Group (mg/kg)nRoute of Admin.MortalityBody Weight Change (48h)Clinical Signs of Toxicity
Vehicle Control3Oral Gavage0/3+1.5%None
103Oral Gavage0/3+1.2%None
503Oral Gavage0/3-2.0%Mild lethargy at 4h, resolved by 24h
1003Oral Gavage1/3-8.5%Significant lethargy, ruffled fur
2003Oral Gavage3/3-Severe toxicity

Visualizations

Dose_Finding_Workflow Workflow for In Vivo Dosage Optimization of a Novel Compound cluster_0 Pre-clinical Assessment cluster_1 In Vivo Studies A Literature Review & In Vitro Data Analysis B Solubility & Formulation Development A->B C Acute Dose Range-Finding (MTD Study) B->C Select Vehicle & Starting Doses D Sub-chronic Toxicity Study (at selected doses below MTD) C->D E Efficacy Study (at non-toxic doses) C->E D->C Refine Dose Selection D->E F Pharmacokinetic (PK) Study E->F G Optimal Dose Range Identified E->G F->E Correlate Exposure with Efficacy

Caption: Workflow for determining the optimal in vivo dosage of a novel compound.

Xenobiotic_Metabolism General Pathway of Xenobiotic Metabolism cluster_0 Phase I: Functionalization cluster_1 Phase II: Conjugation A This compound (Lipophilic) B Oxidation, Reduction, Hydrolysis (e.g., Cytochrome P450) A->B C Metabolite with functional group (-OH, -NH2, -SH) B->C D Glucuronidation, Sulfation, Glutathione Conjugation C->D E Water-soluble Conjugate (Hydrophilic) D->E F Excretion (Urine, Feces) E->F

Caption: Generalized pathway of xenobiotic metabolism in the liver.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Acetylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 4-Acetylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its poor aqueous solubility a concern?

This compound is an organic compound consisting of a biphenyl structure with an acetyl group.[1][2] It serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1][3] Its inherent hydrophobicity makes it "sparingly soluble" or "insoluble" in water.[1] This poor aqueous solubility is a significant hurdle in research and development, particularly in biological assays and for the formulation of pharmaceutical products, as it can lead to low bioavailability and erratic results.

Q2: What are the primary methods to enhance the aqueous solubility of this compound?

Several techniques can be employed to improve the solubility of hydrophobic compounds like this compound. The most common and effective strategies include:

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin.

  • Formation of Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix.

  • Particle Size Reduction: Increasing the surface area through techniques like micronization.

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous medium.

  • Formulation of Nanoemulsions: Creating a stable oil-in-water emulsion where the compound is dissolved in the oil phase.

Q3: How do cyclodextrins enhance the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. They can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent water solubility of the guest molecule.

Q4: What is a solid dispersion and how does it improve solubility?

A solid dispersion is a system where a hydrophobic drug, such as this compound, is dispersed within a hydrophilic carrier or matrix at a solid state. The drug can be dispersed molecularly or as amorphous or crystalline particles. This technique enhances solubility and dissolution rate by reducing particle size to a molecular level, improving wettability, and potentially converting the drug to an amorphous, more soluble state.

Q5: Can pH adjustment be used to improve the solubility of this compound?

The solubility of compounds with ionizable groups can be significantly influenced by pH. However, this compound is a neutral molecule (an aromatic ketone) and lacks acidic or basic functional groups that can be protonated or deprotonated within a typical pH range. Therefore, adjusting the pH of the aqueous media is unlikely to have a substantial effect on its solubility.

Solubility Data for this compound

SolventSolubilityReference
WaterInsoluble
ChloroformSoluble (10mg / 200µL)
EthanolModerately Soluble
EtherModerately Soluble
BenzeneFairly Soluble
MethanolFairly Soluble

Troubleshooting Guide

Q: My this compound is precipitating out of my aqueous buffer during my experiment. What are the immediate steps I can take?

A: Precipitation indicates that the concentration of this compound has exceeded its solubility limit in your current system.

  • Introduce a Co-solvent: If your experimental design allows, add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your buffer. This can often be enough to keep the compound in solution.

  • Re-evaluate the Concentration: Determine if the current concentration is essential. If possible, lower the concentration to fall within the solubility limits of your chosen solubilization method.

  • Review Your Solubilization Technique: If you are already using a method like cyclodextrin complexation, the ratio of cyclodextrin to the compound may need to be optimized.

Q: I am using a cyclodextrin to solubilize this compound, but the solubility is not improving significantly. What could be the issue?

A: Several factors could be at play:

  • Incorrect Cyclodextrin Type: The size of the cyclodextrin cavity is crucial. For a molecule like this compound, β-cyclodextrin or its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are generally suitable.

  • Inefficient Complex Formation: The method of preparation is critical. Ensure thorough mixing and sufficient time for complexation. The kneading or solvent evaporation methods are often more effective than simple mixing.

  • Stoichiometry: The molar ratio of cyclodextrin to this compound may be too low. An excess of cyclodextrin is typically required to drive the equilibrium towards complex formation.

Q: My solid dispersion formulation is not enhancing the dissolution rate as expected. What should I investigate?

A: The effectiveness of a solid dispersion depends on the drug being in a high-energy, amorphous state and well-dispersed within the polymer.

  • Polymer Selection: The chosen hydrophilic polymer (e.g., PVP, PEG, HPMC) might not have optimal interaction with this compound. Experiment with different carriers.

  • Preparation Method: The solvent evaporation or melt extrusion methods must be performed correctly to ensure a molecular dispersion and prevent drug recrystallization.

  • Crystallinity: Use techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm that the this compound within your solid dispersion is amorphous and has not recrystallized.

Visual Guides and Workflows

G Troubleshooting Workflow for Poor Solubility cluster_0 Initial Problem cluster_1 Strategy Selection cluster_2 Outcome Assessment cluster_3 Optimization start Poor solubility of This compound in aqueous media co_solvent Use Co-solvents (e.g., DMSO, Ethanol) start->co_solvent Select a method cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select a method solid_dispersion Solid Dispersion Formulation start->solid_dispersion Select a method nanoemulsion Nanoemulsion Formulation start->nanoemulsion Select a method success Solubility Goal Achieved co_solvent->success failure Precipitation or Inadequate Solubility co_solvent->failure cyclodextrin->success cyclodextrin->failure solid_dispersion->success solid_dispersion->failure nanoemulsion->success nanoemulsion->failure optimize Re-evaluate Method: - Adjust Ratios - Change Carrier/Solvent - Try Alternative Strategy failure->optimize Troubleshoot optimize->co_solvent Re-attempt optimize->cyclodextrin Re-attempt optimize->solid_dispersion Re-attempt optimize->nanoemulsion Re-attempt

Caption: A logical workflow for addressing and troubleshooting the poor aqueous solubility of this compound.

Caption: Encapsulation of hydrophobic this compound within a cyclodextrin molecule to form a water-soluble complex.

G Structure of a Solid Dispersion solid_dispersion Solid Dispersion Matrix Hydrophilic Polymer (e.g., PVP, PEG) Molecularly Dispersed this compound Molecules p1 p2 p3 p4 p5

Caption: Amorphous this compound molecules molecularly dispersed within a solid hydrophilic polymer matrix.

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is adapted from the general principles of inclusion complex formation.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/Water (1:1 v/v) solution

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Calculation: Calculate the required amounts of this compound and HP-β-CD for a 1:2 molar ratio. An excess of cyclodextrin is recommended.

  • Mixing: Place the accurately weighed HP-β-CD into a mortar.

  • Kneading: Slowly add a small amount of the ethanol/water solution to the HP-β-CD and triturate with the pestle to form a homogeneous paste.

  • Incorporation: Dissolve the this compound in a minimal amount of ethanol and add it dropwise to the paste while continuously triturating.

  • Knead Thoroughly: Continue kneading for 60 minutes. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a paste-like consistency.

  • Drying: Spread the resulting paste in a thin layer on a glass tray and dry in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Final Product: The dried complex can be ground into a fine powder and stored in a desiccator.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is based on established methods for creating solid dispersions.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or another suitable polymer

  • Methanol or another suitable volatile organic solvent

  • Rotary evaporator or water bath

  • Vacuum desiccator

Procedure:

  • Ratio Selection: Weigh this compound and PVP K30 in a desired weight ratio (e.g., 1:1, 1:2, 1:4).

  • Dissolution: Dissolve both the this compound and the PVP K30 in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator with the water bath set to a temperature of 40-50°C. Continue until a thin, solid film is formed on the inside of the flask.

  • Drying: Further dry the solid dispersion under vacuum at room temperature for 24-48 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask, and gently pulverize it into a fine powder using a mortar and pestle.

  • Storage: Store the resulting powder in a tightly sealed container in a desiccator to prevent moisture absorption.

References

reducing background noise in 4-Acetylbiphenyl analytical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges in 4-Acetylbiphenyl analytical assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.

Question: Why am I observing a high background or noisy baseline in my chromatogram?

Answer:

A high background or noisy baseline in your chromatogram can originate from several sources, broadly categorized as solvent/mobile phase contamination, sample matrix effects, or instrument-related issues.

Possible Causes and Solutions:

CategoryPossible CauseRecommended Solution
Solvent/Mobile Phase Contaminated solvents (e.g., HPLC-grade water, acetonitrile, methanol).Use freshly opened, high-purity HPLC or MS-grade solvents. Filter all aqueous mobile phases before use.
Impurities in mobile phase additives (e.g., buffers, ion-pairing reagents).Use high-purity additives. Prepare fresh buffer solutions daily and filter them.
Bacterial growth in aqueous mobile phase.Prepare fresh aqueous mobile phases daily. Add a small percentage of organic modifier (e.g., 5% methanol) to inhibit microbial growth if the method allows.
Sample Matrix Insufficient sample cleanup leading to co-elution of matrix components.Optimize your sample preparation method. Consider more rigorous extraction techniques like Solid Phase Extraction (SPE) over simpler methods like Protein Precipitation (PPT).
Presence of highly retained compounds from previous injections.Implement a column wash step with a strong solvent at the end of each analytical run or batch to elute strongly retained interferences.
Instrument Contaminated pump, injector, or detector.Flush the entire HPLC/GC system with a series of solvents of increasing polarity (e.g., isopropanol, methanol, water).
Leaks in the system.Check all fittings and connections for any signs of leakage.
Detector lamp nearing the end of its life (UV detector).Refer to the manufacturer's guidelines and replace the lamp if necessary.

Question: My peak shape for this compound is poor (e.g., tailing, fronting, or split peaks). What could be the cause?

Answer:

Poor peak shape can significantly affect the accuracy and precision of your quantification. The issue can stem from the analytical column, the mobile phase, or interactions with the sample itself.

Possible Causes and Solutions:

Peak AnomalyPossible CauseRecommended Solution
Peak Tailing Secondary interactions between the analyte and active sites on the column packing material.For silica-based columns, ensure the mobile phase pH is appropriate. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes help. Consider using a column with end-capping.
Column overload.Reduce the injection volume or the concentration of the sample.
Dead volume in the system (e.g., from poorly connected tubing).Ensure all fittings are properly tightened and that the tubing is cut cleanly and has the correct internal diameter.
Peak Fronting Sample solvent is stronger than the mobile phase.Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
Column overload.Dilute the sample.
Split Peaks Clogged frit or partially blocked column.Reverse flush the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.
Sample solvent incompatibility with the mobile phase.Ensure the sample solvent is miscible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference when analyzing this compound in biological matrices like plasma or urine?

A1: The most significant sources of interference in biological matrices are endogenous components that can co-elute with this compound and cause "matrix effects," leading to ion suppression or enhancement in mass spectrometry, or extraneous peaks in UV detection.[1][2] Key interferents include:

  • Phospholipids: Abundant in plasma and can cause significant ion suppression.[2]

  • Salts and Proteins: High concentrations can affect chromatographic resolution and instrument performance.

  • Metabolites: this compound can be metabolized by cytochrome P450 enzymes, primarily through hydroxylation of the biphenyl ring system.[3][4] These hydroxylated metabolites may have similar retention times and interfere with the analysis of the parent compound.

Q2: How can I effectively remove matrix interferences during sample preparation?

A2: The choice of sample preparation technique is critical for minimizing matrix effects. Here is a comparison of common methods:

Sample Preparation MethodPrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins.Simple, fast, and inexpensive.Non-selective, leading to significant remaining matrix components and potential for ion suppression.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquids.Can provide cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for polar analytes, and uses larger volumes of organic solvents.
Solid Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, leading to a significant reduction in matrix effects. Can be automated.More expensive and requires method development to optimize the sorbent and elution solvents.

For robust and sensitive assays, Solid Phase Extraction (SPE) is generally the recommended method for complex matrices.

Q3: What are the expected metabolites of this compound that I should be aware of?

A3: Biphenyl and its derivatives are known to be metabolized by the cytochrome P450 enzyme system. The primary metabolic pathway is hydroxylation at various positions on the aromatic rings. For this compound, potential metabolites would include mono- and di-hydroxylated species. It is important to chromatographically separate these metabolites from the parent compound to avoid interference.

Experimental Protocols

Exemplary Protocol: Quantification of this compound in Human Plasma using HPLC-UV

This protocol is a representative example and should be optimized and validated for your specific application.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 500 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample) and vortex. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength of 254 nm.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in blank plasma and process them alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

Metabolic Pathway of Biphenyl Derivatives

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Biphenyl Derivative (e.g., this compound) Biphenyl Derivative (e.g., this compound) Hydroxylated Metabolites Hydroxylated Metabolites Biphenyl Derivative (e.g., this compound)->Hydroxylated Metabolites Cytochrome P450 (Oxidation) Conjugated Metabolites\n(e.g., Glucuronides, Sulfates) Conjugated Metabolites (e.g., Glucuronides, Sulfates) Hydroxylated Metabolites->Conjugated Metabolites\n(e.g., Glucuronides, Sulfates) UGTs, SULTs (Conjugation) Excretion Excretion Conjugated Metabolites\n(e.g., Glucuronides, Sulfates)->Excretion

Caption: Simplified metabolic pathway of biphenyl derivatives.

Experimental Workflow for this compound Analysis

Sample Collection\n(e.g., Plasma, Water) Sample Collection (e.g., Plasma, Water) Sample Preparation\n(SPE, LLE, or PPT) Sample Preparation (SPE, LLE, or PPT) Sample Collection\n(e.g., Plasma, Water)->Sample Preparation\n(SPE, LLE, or PPT) Instrumental Analysis\n(HPLC-UV or GC-MS) Instrumental Analysis (HPLC-UV or GC-MS) Sample Preparation\n(SPE, LLE, or PPT)->Instrumental Analysis\n(HPLC-UV or GC-MS) Data Acquisition Data Acquisition Instrumental Analysis\n(HPLC-UV or GC-MS)->Data Acquisition Data Processing\n(Integration, Calibration) Data Processing (Integration, Calibration) Data Acquisition->Data Processing\n(Integration, Calibration) Result Reporting Result Reporting Data Processing\n(Integration, Calibration)->Result Reporting

Caption: General experimental workflow for this compound analysis.

Troubleshooting Logic for High Background Noise

High Background Noise High Background Noise Check Mobile Phase/Solvents Check Mobile Phase/Solvents High Background Noise->Check Mobile Phase/Solvents Use Fresh, High-Purity Solvents Use Fresh, High-Purity Solvents Check Mobile Phase/Solvents->Use Fresh, High-Purity Solvents Problem Persists? Problem Persists? Use Fresh, High-Purity Solvents->Problem Persists? Optimize Sample Preparation Optimize Sample Preparation Problem Persists?->Optimize Sample Preparation Yes Resolved Resolved Problem Persists?->Resolved No Implement Stronger Cleanup (e.g., SPE) Implement Stronger Cleanup (e.g., SPE) Optimize Sample Preparation->Implement Stronger Cleanup (e.g., SPE) Problem Still Persists? Problem Still Persists? Implement Stronger Cleanup (e.g., SPE)->Problem Still Persists? Inspect Instrument Inspect Instrument Problem Still Persists?->Inspect Instrument Yes Problem Still Persists?->Resolved No Flush System, Check for Leaks Flush System, Check for Leaks Inspect Instrument->Flush System, Check for Leaks Flush System, Check for Leaks->Resolved

Caption: Decision tree for troubleshooting high background noise.

References

troubleshooting inconsistent results in 4-Acetylbiphenyl experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Acetylbiphenyl experimental troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during synthesis, purification, and biological evaluation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during your experiments with this compound.

Synthesis & Purification

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound has a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura coupling are a frequent issue. Several factors can contribute to this, including inactive catalysts, suboptimal reaction conditions, and side reactions.

Troubleshooting Steps:

  • Catalyst Inactivity: The Palladium catalyst is the heart of the reaction. Ensure you are using a high-quality catalyst and consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ to avoid inefficient in situ reduction of Pd(II) precatalysts.[1][2]

  • Ligand Selection: The choice of ligand is critical for catalyst stability and activity. For electron-deficient partners like 4-acetylphenylboronic acid, ligands such as SPhos or XPhos can be beneficial.[2]

  • Base and Solvent Optimization: The base and solvent system significantly impacts the reaction outcome. A common issue is the use of a base that is not strong enough or a solvent that does not adequately dissolve the reactants. Screening different combinations is often necessary. A mixture of an organic solvent like methanol with water can improve solubility and yield.[1]

  • Degassing: Oxygen can deactivate the catalyst. Ensure your solvent and reaction mixture are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[1]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling are common side reactions. Using milder bases and ensuring an oxygen-free environment can minimize these.

Q2: I am observing multiple products in my Friedel-Crafts acylation of biphenyl to produce this compound. How can I increase the selectivity for the para-isomer?

A2: The formation of isomers and di-acylated products is a known challenge in Friedel-Crafts acylation.

Troubleshooting Steps:

  • Control Stoichiometry: To favor mono-acylation, use a 1:1 molar ratio of biphenyl to the acylating agent (e.g., acetyl chloride).

  • Reaction Temperature: Lowering the reaction temperature can improve the selectivity for the para-isomer over the ortho-isomer.

  • Catalyst Choice: While AlCl₃ is common, alternative and milder catalysts like 4-dimethylaminopyridine (DMAP) in conjunction with AlCl₃ have been reported to yield high-purity this compound with fewer by-products.

  • Purification: Post-reaction purification through recrystallization or column chromatography is typically necessary to isolate the desired para-isomer from any unreacted starting materials and side products.

Biological Assays

Q3: I am getting inconsistent results in my cell viability (MTT) assays with this compound. What could be the reasons?

A3: Inconsistent results in MTT assays are common and can arise from various sources of variability.

Troubleshooting Steps:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution is a major source of variability. Create a homogenous single-cell suspension before plating.

  • Compound Solubility and Stability: this compound is sparingly soluble in water. Ensure it is fully dissolved in a suitable solvent (like DMSO) before adding to the cell culture medium. Precipitation of the compound will lead to inconsistent concentrations. Also, verify the stability of the compound in your culture medium over the incubation period.

  • Incubation Time: Standardize the incubation time for all plates and wells.

  • MTT Reagent and Formazan Solubilization: Ensure the MTT reagent is fresh and properly prepared. After incubation with MTT, ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete dissolution is a common source of error.

  • Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.

Q4: My enzyme inhibition assay with this compound shows high variability. How can I troubleshoot this?

A4: High variability in enzyme inhibition assays can obscure the true inhibitory potential of your compound.

Troubleshooting Steps:

  • Enzyme Concentration and Stability: Use a consistent and appropriate concentration of the enzyme. Ensure the enzyme is stable under the assay conditions (pH, temperature, buffer composition). Keep enzyme stocks cold and use them fresh.

  • Inhibitor Solubility: As with cell-based assays, ensure this compound is completely dissolved. Using a small amount of an organic solvent like DMSO is common, but ensure the final solvent concentration does not affect enzyme activity.

  • Proper Controls: Include all necessary controls: a no-inhibitor control to measure 100% enzyme activity, a no-enzyme control to check for non-enzymatic substrate degradation, and a vehicle control (solvent only) to account for any solvent effects.

  • Reaction Time and Linearity: Ensure you are measuring the initial reaction rate and that the reaction is in the linear range with respect to time and enzyme concentration.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling for this compound Synthesis

This is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system. A mixture of methanol and water (e.g., 3:2 v/v) has been shown to be effective for similar reactions.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for MTT Cell Viability Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution (e.g., in DMSO). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Replace the old medium with the medium containing the different concentrations of this compound. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Presentation

Table 1: Representative Data for Optimization of Suzuki-Miyaura Coupling for Biphenyl Synthesis

This table illustrates the effect of different solvents on the yield of a generic biphenyl synthesis, which can be used as a starting point for optimizing this compound synthesis.

EntrySolventYield (%)
1Tetrahydrofuran (THF)10.4
2Dimethylformamide (DMF)30.9
3Methanol (MeOH)78.9
4Dioxane0
5Ethanol (EtOH)73.4
6MeOH:H₂O (3:2)96.3
7MeOH:H₂O (1:1)90.1

Data is representative and adapted from a study on the influence of solvents in Suzuki-Miyaura coupling reactions.

Table 2: Troubleshooting Common Issues in Friedel-Crafts Acylation
IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive catalyst (moisture)Use fresh, anhydrous AlCl₃ and handle it in a dry environment.
Insufficient catalystUse a stoichiometric amount or a slight excess of AlCl₃.
Formation of Multiple Products Di-acylationUse a 1:1 molar ratio of biphenyl to the acylating agent.
Isomer formationOptimize reaction temperature (lower temperatures may improve para-selectivity).
Difficult Product Isolation Incomplete quenchingEnsure thorough quenching of the reaction mixture with ice-cold water or dilute acid.

Visualizations

Experimental and Logical Workflows

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assays Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture Pure Compound Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Viability_Assay Enzyme_Assay Enzyme Inhibition Assay Compound_Treatment->Enzyme_Assay Data_Analysis Data Analysis (IC50) Viability_Assay->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: General experimental workflow for this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Identify_Stage Identify Experimental Stage Start->Identify_Stage Synthesis_Issues Synthesis/Purification Issues? Identify_Stage->Synthesis_Issues Synthesis Assay_Issues Biological Assay Issues? Identify_Stage->Assay_Issues Assay Synthesis_Issues->Assay_Issues No Check_Reagents Check Reagent Quality & Stoichiometry Synthesis_Issues->Check_Reagents Yes Check_Cells Verify Cell Health & Density Assay_Issues->Check_Cells Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) Check_Reagents->Optimize_Conditions Refine_Purification Refine Purification Method Optimize_Conditions->Refine_Purification Resolution Consistent Results Refine_Purification->Resolution Check_Compound Check Compound Solubility & Stability Check_Cells->Check_Compound Validate_Assay Validate Assay Protocol & Controls Check_Compound->Validate_Assay Validate_Assay->Resolution

Caption: Logical troubleshooting flow for inconsistent results.

Potential Signaling Pathway

Biphenyl compounds can interact with various cellular targets. One potential pathway involves the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as Cytochrome P450s (CYPs).

Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-AcB This compound AhR_complex AhR Complex (Hsp90, etc.) 4-AcB->AhR_complex Binds AhR_ligand Activated AhR AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocates & Dimerizes AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT XRE XRE (Gene Promoter) AhR_ARNT->XRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Induces Metabolism Metabolism of this compound Gene_Expression->Metabolism

Caption: Potential Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

optimization of extraction methods for 4-Acetylbiphenyl from biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimization of 4-Acetylbiphenyl Extraction

Welcome to the technical support center for the extraction of this compound from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of this compound.

Q1: I am experiencing low recovery of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low recovery of this compound, a non-polar compound (LogP ≈ 3.7)[1], is a common challenge. The primary causes often relate to its poor solubility in aqueous media and strong affinity for plasticware. Here’s a systematic approach to troubleshooting:

  • Issue: Inefficient Extraction in Liquid-Liquid Extraction (LLE)

    • Cause: The extraction solvent may not be optimal for a non-polar compound like this compound.

    • Solution: Use a water-immiscible organic solvent with appropriate polarity. Good starting choices include ethyl acetate, methyl tert-butyl ether (MTBE), or dichloromethane (DCM).[2] Ensure vigorous mixing (vortexing) to maximize the surface area for partitioning. Also, consider performing the extraction multiple times (e.g., 2-3 times) and pooling the organic layers.

  • Issue: Analyte Breakthrough in Solid-Phase Extraction (SPE)

    • Cause: The sorbent choice may be incorrect, or the sample is being loaded in a solvent that is too strong, causing the analyte to pass through without binding.

    • Solution: For a non-polar compound like this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent like Strata-X) is appropriate.[3] Ensure the sample is loaded in a weak, primarily aqueous solution to promote retention. If the analyte is found in the loading or wash fractions, the loading/wash solvent is too strong.

  • Issue: Incomplete Elution in Solid-Phase Extraction (SPE)

    • Cause: The elution solvent is not strong enough to desorb the analyte from the sorbent.

    • Solution: Increase the strength of the elution solvent. For a C18 cartridge, this means increasing the percentage of organic solvent (e.g., methanol, acetonitrile). A small amount of a different solvent might be needed to achieve full elution. It is crucial to test fractions to determine where the analyte is being lost.[4]

  • Issue: Adsorption to Labware

    • Cause: this compound's hydrophobicity can lead to significant adsorption onto plastic surfaces (e.g., pipette tips, microcentrifuge tubes).

    • Solution: Use low-adsorption plasticware or silanized glassware. Adding a small percentage of organic solvent to the sample matrix (if compatible with the extraction method) can also help keep the analyte in solution.

Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects are a major challenge in bioanalysis, especially when using electrospray ionization (ESI).[5] They are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components.

    • For LLE: Include a back-extraction step. After the initial extraction into an organic solvent, extract the analyte back into a clean aqueous phase at an appropriate pH (if the analyte is ionizable), leaving many interferences behind. Then, re-extract into a final organic solvent.

    • For SPE: Optimize the wash steps. Use a wash solvent that is strong enough to remove interferences but weak enough to leave this compound on the sorbent. A wash with a mixture of organic solvent and water (e.g., 20-40% methanol in water for a C18 cartridge) is often effective.

    • Consider QuEChERS: The dispersive SPE (dSPE) cleanup step in QuEChERS is excellent for removing a broad range of matrix components like lipids and pigments.

  • Optimize Chromatography: Ensure chromatographic separation between this compound and the region where most matrix components elute (typically the void volume). A longer column, a shallower gradient, or a different stationary phase can improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it co-elutes with the analyte and has nearly identical ionization properties, it will experience the same degree of suppression or enhancement, allowing for accurate quantification.

Q3: Which extraction method is best for this compound: LLE, SPE, or QuEChERS?

A3: The "best" method depends on the biological matrix, required throughput, and desired level of cleanliness.

  • Liquid-Liquid Extraction (LLE): A classic, cost-effective technique. It is effective for cleaning up simple matrices like urine or plasma but can be labor-intensive and prone to emulsion formation.

  • Solid-Phase Extraction (SPE): Offers higher selectivity and cleaner extracts compared to LLE, leading to reduced matrix effects. It is highly amenable to automation for high-throughput applications.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Initially developed for pesticide analysis, this method is excellent for complex solid matrices like homogenized tissue. It involves a salting-out extraction followed by a dispersive SPE cleanup and is known for its speed and efficiency.

Below is a decision-making workflow to help select an appropriate method.

G cluster_0 Method Selection Workflow for this compound Extraction start Start: Define Matrix and Analytical Goals matrix_type What is the biological matrix? start->matrix_type throughput Is high throughput required? matrix_type->throughput Liquid (Plasma, Urine) quechers QuEChERS - Ideal for complex/solid matrices - Fast and efficient matrix_type->quechers Solid/Complex (Tissue) cleanliness Is a very clean extract needed for high sensitivity? throughput->cleanliness No spe Solid-Phase Extraction (SPE) - High selectivity - Cleaner extracts - Automatable throughput->spe Yes lle Liquid-Liquid Extraction (LLE) - Good for simple matrices - Cost-effective cleanliness->lle No cleanliness->spe Yes end_node Final Method lle->end_node spe->end_node quechers->end_node

Caption: Decision workflow for selecting an extraction method.

Experimental Protocols

The following are representative protocols for the extraction of this compound from common biological matrices. These should be considered starting points and may require further optimization.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is suitable for baseline studies where high throughput is not the primary concern.

  • Sample Preparation:

    • Aliquot 200 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.

    • Add 20 µL of internal standard (IS) working solution (e.g., this compound-d7 in methanol).

    • Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0) to basify the sample. Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Solvent Transfer & Evaporation:

    • Carefully transfer the upper organic layer (MTBE) to a clean 1.5 mL tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Human Urine

This protocol provides a cleaner extract than LLE and is amenable to automation.

  • Sample Pre-treatment:

    • Centrifuge 1 mL of urine at 2,000 x g for 10 minutes to pellet any particulates.

    • Take 500 µL of the supernatant and add 20 µL of IS working solution.

    • Add 500 µL of 2% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning (Reversed-Phase, e.g., C18, 100 mg):

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: QuEChERS Extraction from Brain Tissue

This protocol is effective for extracting this compound from a complex, lipid-rich solid matrix.

  • Homogenization:

    • Weigh approximately 0.5 g of brain tissue into a 15 mL centrifuge tube.

    • Add 2 mL of chilled deionized water and the IS working solution.

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is formed.

  • Extraction:

    • Add 5 mL of acetonitrile to the homogenate.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Seal the tube and shake vigorously for 1 minute.

    • Centrifuge at 4,000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL dSPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 x g for 2 minutes.

  • Final Preparation:

    • Take the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

Data Presentation

The following tables present representative quantitative data that could be expected when developing an extraction method for this compound, based on its physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₂O
Molecular Weight196.24 g/mol
AppearanceWhite to yellowish powder
Water SolubilityInsoluble
Organic SolubilitySoluble in chloroform, ethanol, ether
LogP (octanol-water)~3.7
Boiling Point325-327 °C
Melting Point152-155 °C

Table 2: Comparison of Model Extraction Method Performance

ParameterLLE (Plasma)SPE (Urine)QuEChERS (Tissue)
Recovery (%) 85.2 ± 5.694.5 ± 4.191.3 ± 6.2
Matrix Effect (%) 78.9 ± 8.191.2 ± 5.585.7 ± 7.4
Process Time / Sample ~15 min~10 min~8 min
Relative Cost LowMediumMedium-High
Suitability Simple matrices, low throughputAll liquid matrices, high throughputComplex/solid matrices, high throughput

Note: Data are representative examples and will vary based on specific experimental conditions, matrix lots, and analytical instrumentation.

Visualizations

General SPE Workflow

This diagram illustrates the fundamental steps of a Solid-Phase Extraction procedure.

G cluster_spe Solid-Phase Extraction (SPE) Workflow cond 1. Condition (Activate sorbent with organic solvent, e.g., Methanol) equil 2. Equilibrate (Prepare sorbent with aqueous solution, e.g., Water) cond->equil load 3. Load Sample (Analyte is retained on sorbent) equil->load wash 4. Wash (Remove interferences with a weak solvent) load->wash elute 5. Elute (Collect analyte with a strong organic solvent) wash->elute

Caption: Standard workflow for solid-phase extraction.

References

Technical Support Center: Refining Animal Models of 4-Acetylbiphenyl-Induced Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining animal models of 4-Acetylbiphenyl (4-ABP)-induced cancer. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate the successful execution and interpretation of your studies.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the development and use of this compound (4-ABP) animal models for cancer research. The question-and-answer format is designed to provide direct and actionable solutions to specific experimental challenges.

Issue 1: Low or No Tumor Incidence

  • Question: We have administered 4-ABP to our rodent model, but the tumor incidence is much lower than expected or absent altogether. What are the potential causes and how can we troubleshoot this?

  • Answer: Low tumor incidence is a common challenge in chemical carcinogenesis studies. Several factors could be contributing to this issue:

    • Inadequate Dose: The dose of 4-ABP may be too low to induce carcinogenesis effectively in the chosen animal model and strain. It is crucial to perform a dose-response study to determine the optimal carcinogenic dose that balances tumor induction with animal welfare.

    • Suboptimal Administration Route: The route of administration can significantly impact the bioavailability and metabolic activation of 4-ABP. Common routes include oral gavage, intraperitoneal (IP) injection, and subcutaneous (SC) injection. The choice of route should be based on the target organ and the physicochemical properties of the 4-ABP formulation. For instance, oral administration is often used for liver cancer models, while direct bladder instillation might be considered for bladder cancer models.

    • Improper Vehicle: this compound is a solid with limited solubility in aqueous solutions. The choice of vehicle is critical for ensuring consistent and accurate dosing. Common vehicles for lipophilic compounds like 4-ABP include corn oil, sesame oil, or a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC). Ensure the 4-ABP is fully dissolved or forms a stable, homogenous suspension.

    • Strain and Species Variability: Different rodent species and strains exhibit varying susceptibility to chemical carcinogens due to differences in metabolism and genetic background. Some strains may be more resistant to 4-ABP-induced carcinogenesis. A thorough literature review is essential to select a sensitive strain for your target cancer type.

    • Insufficient Latency Period: The time required for tumors to develop can vary significantly depending on the dose, animal model, and target organ. Ensure that the experimental endpoint allows for a sufficient latency period for tumor formation.

    • Metabolic Differences: The carcinogenic effects of 4-ABP are dependent on its metabolic activation to reactive intermediates. Factors influencing the expression and activity of metabolic enzymes, such as age, sex, and diet, can affect tumor outcome.

Issue 2: Excessive Toxicity and Animal Mortality

  • Question: Our animals are exhibiting signs of severe toxicity (e.g., significant weight loss, lethargy, organ damage) and high mortality rates after 4-ABP administration. What steps can we take to mitigate this?

  • Answer: Excessive toxicity can compromise the validity of a carcinogenicity study and raise ethical concerns. Here's how to address it:

    • Dose Reduction: The administered dose of 4-ABP is likely too high, exceeding the maximum tolerated dose (MTD). A dose-range finding study is essential to identify a dose that is carcinogenic without causing excessive systemic toxicity.

    • Vehicle Toxicity: The vehicle itself may be contributing to toxicity. Ensure the chosen vehicle is well-tolerated by the animal model at the administered volume and frequency.

    • Route of Administration: The route of administration can influence the rate of absorption and systemic distribution of 4-ABP, impacting its toxicity. Consider alternative routes that may reduce acute toxicity while maintaining carcinogenic efficacy.

    • Animal Health Status: Pre-existing health conditions can increase an animal's susceptibility to chemical toxicity. Ensure that all animals are healthy and free of pathogens before starting the study.

    • Supportive Care: Provide supportive care, such as maintaining hydration and body temperature, to animals showing signs of toxicity. Closely monitor animal welfare and establish clear humane endpoints for euthanasia.

Issue 3: Inconsistent Tumor Growth and Metastasis

  • Question: We are observing significant variability in tumor size and a lack of metastasis in our 4-ABP-induced tumor model. How can we improve the consistency of our model?

  • Answer: Variability in tumor growth and the absence of metastasis are common limitations of chemically induced cancer models.

    • Standardize Procedures: Ensure strict standardization of all experimental procedures, including carcinogen preparation, dosing technique, animal handling, and housing conditions.

    • Animal Homogeneity: Use animals of the same age, sex, and genetic background to minimize biological variability.

    • Orthotopic Implantation: For some cancer types, orthotopic implantation of 4-ABP-induced tumor cells into the target organ of immunocompromised or syngeneic animals can lead to more consistent tumor growth and a higher incidence of metastasis compared to spontaneous tumors.

    • Surgical Techniques: If using surgical models, ensure that the surgical procedures are performed consistently and with minimal trauma to the surrounding tissues.

Quantitative Data Summary

The following tables provide a summary of generalized quantitative data for this compound-induced cancer models. Note that specific values can vary significantly based on the experimental conditions.

Table 1: General Dose-Response Relationship for this compound in Rodent Models

Animal ModelTarget OrganRoute of AdministrationTypical Dose Range (mg/kg body weight)Expected Tumor IncidenceEstimated Latency Period (weeks)
Mouse (e.g., B6C3F1)LiverOral Gavage / IP50 - 150Moderate to High24 - 52
Rat (e.g., Sprague-Dawley)BladderOral Gavage75 - 200Low to Moderate40 - 78
Rat (e.g., Fischer 344)LiverOral Gavage50 - 100Moderate30 - 60

Table 2: Common Vehicles for this compound Administration

VehiclePropertiesPreparation NotesCommon Administration Routes
Corn OilLipophilic, well-toleratedDissolve 4-ABP with gentle heating and stirring. Ensure complete dissolution.Oral Gavage, IP, SC
Sesame OilLipophilic, alternative to corn oilSimilar preparation to corn oil.Oral Gavage, IP, SC
0.5% Carboxymethylcellulose (CMC)Aqueous suspensionCreate a homogenous suspension of finely ground 4-ABP. Use a stirrer or sonicator.Oral Gavage

Experimental Protocols

This section provides a generalized methodology for a this compound-induced hepatocarcinogenesis study in mice. This protocol should be adapted and optimized for specific research questions and institutional guidelines.

Protocol: this compound-Induced Hepatocarcinogenesis in Mice

  • Animal Model: Male B6C3F1 mice, 6-8 weeks old.

  • Carcinogen Preparation:

    • Dissolve this compound in corn oil to the desired concentration (e.g., 10 mg/mL).

    • Gently warm the mixture (e.g., in a 37°C water bath) and stir until the 4-ABP is completely dissolved.

    • Prepare fresh solutions for each administration.

  • Administration:

    • Administer the 4-ABP solution via oral gavage at a dose of 100 mg/kg body weight.

    • Administer the carcinogen once a week for 8 weeks.

    • A control group should receive the vehicle (corn oil) only.

  • Animal Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.

    • Record body weights weekly.

    • Establish humane endpoints for euthanasia in case of severe toxicity.

  • Tumor Assessment:

    • At the end of the study period (e.g., 32 weeks), euthanize the animals.

    • Perform a complete necropsy, with a focus on the liver.

    • Record the number, size, and location of any visible liver tumors.

  • Histopathology:

    • Collect liver tissue samples and fix them in 10% neutral buffered formalin.

    • Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should perform a microscopic examination to confirm the presence and type of liver tumors.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to this compound-induced cancer models.

Metabolic_Activation_of_4_Acetylbiphenyl cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_detox Detoxification cluster_target Cellular Target 4-ABP This compound N-OH-4-ABP N-hydroxy-4-acetylbiphenyl 4-ABP->N-OH-4-ABP CYP450 (e.g., CYP1A2) N-OAc-4-ABP N-acetoxy-4-acetylbiphenyl N-OH-4-ABP->N-OAc-4-ABP N-Acetyltransferase (NAT1, NAT2) Glucuronide_Conjugate Glucuronide Conjugate (Excreted) N-OH-4-ABP->Glucuronide_Conjugate UGT Nitrenium_Ion Arylnitrenium Ion (Electrophilic Intermediate) N-OAc-4-ABP->Nitrenium_Ion Spontaneous Heterolysis DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Caption: Metabolic activation pathway of this compound.

Experimental_Workflow start Start animal_prep Animal Acclimatization (e.g., 1-2 weeks) start->animal_prep carcinogen_prep 4-ABP Formulation (Vehicle Selection & Dissolution) animal_prep->carcinogen_prep dosing Carcinogen Administration (e.g., Oral Gavage, IP) carcinogen_prep->dosing monitoring Animal Monitoring (Weight, Clinical Signs) dosing->monitoring endpoint Endpoint Determination (Pre-defined time point or humane endpoints) monitoring->endpoint necropsy Necropsy & Gross Pathology endpoint->necropsy histopathology Histopathological Analysis necropsy->histopathology data_analysis Data Analysis (Tumor Incidence, Latency, etc.) histopathology->data_analysis end End data_analysis->end

Caption: General experimental workflow for a 4-ABP carcinogenicity study.

Troubleshooting_Logic decision decision issue issue solution solution start Experiment Start observe_outcome Observe Experimental Outcome start->observe_outcome low_incidence Low Tumor Incidence? observe_outcome->low_incidence high_toxicity High Toxicity? low_incidence->high_toxicity No issue_low_incidence Issue: Low Tumor Incidence low_incidence->issue_low_incidence Yes inconsistent_growth Inconsistent Growth? high_toxicity->inconsistent_growth No issue_high_toxicity Issue: High Toxicity high_toxicity->issue_high_toxicity Yes successful_outcome Successful Model inconsistent_growth->successful_outcome No issue_inconsistent_growth Issue: Inconsistent Growth inconsistent_growth->issue_inconsistent_growth Yes solution_dose Solution: Increase Dose / Dose-Response Study issue_low_incidence->solution_dose Check Dose solution_route Solution: Optimize Administration issue_low_incidence->solution_route Check Route/Vehicle solution_reduce_dose Solution: Decrease Dose / MTD Study issue_high_toxicity->solution_reduce_dose Check Dose solution_supportive_care Solution: Supportive Care / Humane Endpoints issue_high_toxicity->solution_supportive_care Provide Support solution_standardize Solution: Standardize Protocols issue_inconsistent_growth->solution_standardize Check Procedures solution_animal_strain Solution: Ensure Homogeneity issue_inconsistent_growth->solution_animal_strain Check Animal Strain

Caption: Troubleshooting decision tree for 4-ABP animal models.

Technical Support Center: Enhancing 4-Acetylbiphenyl Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4-Acetylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity of this compound detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound (4-ABP), also known as 4-phenylacetophenone, is an aromatic ketone. It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2] Sensitive and accurate detection of this compound is crucial in pharmaceutical development for impurity profiling, pharmacokinetic studies, and ensuring the quality and safety of final drug products.

Q2: What are the common analytical techniques for detecting this compound?

A2: Common analytical techniques for the detection of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] For enhanced sensitivity, derivatization followed by fluorescence detection is also a powerful technique.

Q3: How can I improve the detection limit of this compound in my samples?

A3: To improve the detection limit of this compound, you can consider the following strategies:

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.[4]

  • Utilize a More Sensitive Detection Technique: Switch from HPLC-UV to LC-MS/MS, which offers higher sensitivity and selectivity.

  • Chemical Derivatization: Convert this compound into a fluorescent derivative to significantly enhance its detectability using a fluorescence detector (FLD).

Q4: What are some potential challenges when analyzing this compound?

A4: Challenges in analyzing this compound can include:

  • Low concentrations in biological or pharmaceutical samples.

  • Matrix effects from complex sample components that can suppress or enhance the analyte signal.

  • Peak tailing in HPLC analysis due to interactions with the stationary phase.

  • Co-elution with other compounds in the sample.

Improving Detection Sensitivity: A Comparative Overview

For researchers aiming to achieve the lowest possible detection limits for this compound, selecting the appropriate analytical method is critical. The following table summarizes the typical limits of detection (LOD) and limits of quantification (LOQ) for various techniques.

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Notes
HPLC-UV~10-50 ng/mL~50-200 ng/mLDependent on the UV wavelength and sample matrix.
GC-MS~1-10 ng/mL~5-50 ng/mLRequires derivatization for optimal performance; susceptible to matrix interference.
LC-MS/MS~0.05-1 ng/mL~0.2-5 ng/mLHighly sensitive and selective, considered the gold standard for trace analysis.
HPLC with Fluorescence Detection (after Derivatization)~0.1-5 ng/mL~0.5-20 ng/mLDerivatization with reagents like Dansyl Hydrazine significantly enhances sensitivity.

Note: These values are estimates and can vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Protocol 1: High-Sensitivity Detection of this compound using Derivatization with Dansyl Hydrazine and HPLC-Fluorescence Detection

This protocol details the derivatization of this compound with dansyl hydrazine to form a highly fluorescent hydrazone, enabling sensitive detection by HPLC with a fluorescence detector (HPLC-FLD).

1. Materials and Reagents:

  • This compound standard

  • Dansyl hydrazine

  • Hydrochloric acid (HCl)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation (from Plasma):

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • To 1 mL of plasma sample, add an internal standard (e.g., a structurally similar biphenyl compound).

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elute the this compound with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of acetonitrile.

3. Derivatization Reaction:

  • To the reconstituted sample, add 50 µL of a 2 mg/mL dansyl hydrazine solution in acetonitrile.

  • Add 10 µL of 2M HCl in acetonitrile as a catalyst.

  • Vortex the mixture and incubate at 60°C for 60 minutes in a sealed vial.

  • After incubation, cool the mixture to room temperature.

  • Evaporate the solvent and reconstitute in 100 µL of the initial mobile phase.

4. HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 50% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Fluorescence Detector Wavelengths: Excitation: 340 nm, Emission: 525 nm

5. Quantification:

  • Construct a calibration curve using derivatized this compound standards of known concentrations.

  • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Plasma Sample spe Solid-Phase Extraction (SPE) start->spe reconstitute Reconstitute in ACN spe->reconstitute add_reagents Add Dansyl Hydrazine & HCl reconstitute->add_reagents incubate Incubate at 60°C add_reagents->incubate reconstitute_final Reconstitute in Mobile Phase incubate->reconstitute_final hplc HPLC-FLD Analysis reconstitute_final->hplc quant Quantification hplc->quant

Protocol 2: High-Sensitivity Quantification of this compound using LC-MS/MS

This protocol provides a robust method for the trace-level quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (IS) (e.g., deuterated this compound)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 197.1 -> Product ion (Q3) m/z 182.1 (quantifier), 154.1 (qualifier)

    • Internal Standard: Monitor appropriate transitions for the chosen IS.

  • Collision Energy: Optimize for each transition (typically 15-30 eV).

4. Quantification:

  • Generate a calibration curve by analyzing standards of known concentrations.

  • Determine the concentration of this compound in the samples by calculating the peak area ratio of the analyte to the internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Plasma Sample + IS ppt Protein Precipitation (ACN) sample->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Troubleshooting Guide

Issue: Peak Tailing in HPLC Analysis

Q: My this compound peak is showing significant tailing. What could be the cause and how do I fix it?

A: Peak tailing for biphenyl compounds is a common issue and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Chemical Interactions:

    • Cause: this compound, being an aromatic compound, can have secondary interactions with residual silanol groups on the silica-based stationary phase.

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.5 with an acid like formic acid or TFA. This protonates the silanol groups, reducing their interaction with the analyte.

      • Use an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of free silanol groups.

      • Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can help, but this may affect MS compatibility.

  • Column Overload:

    • Cause: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.

  • Extra-Column Volume:

    • Cause: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum.

  • Column Contamination or Degradation:

    • Cause: Accumulation of strongly retained compounds on the column frit or at the head of the column can distort peak shape.

    • Solution:

      • Flush the column: Use a strong solvent (e.g., 100% acetonitrile or isopropanol) to wash the column.

      • Use a guard column: A guard column will protect your analytical column from contaminants.

      • Replace the column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.

Troubleshooting_PeakTailing start Peak Tailing Observed for this compound q1 Is the tailing on all peaks or just 4-ABP? start->q1 all_peaks Likely a physical issue. q1->all_peaks All Peaks specific_peak Likely a chemical interaction. q1->specific_peak Specific to 4-ABP check_extracolumn Check extra-column volume (tubing). all_peaks->check_extracolumn check_column_health Check for column contamination/voids. all_peaks->check_column_health adjust_mobile_phase Adjust mobile phase pH (2.5-3.5). specific_peak->adjust_mobile_phase check_overload Dilute sample to check for overload. specific_peak->check_overload consider_column Consider end-capped column. specific_peak->consider_column

Issue: Poor Sensitivity in LC-MS/MS Analysis

Q: I am not achieving the desired sensitivity for this compound with LC-MS/MS. How can I improve it?

A: Low sensitivity in LC-MS/MS can stem from several factors related to both the chromatography and the mass spectrometer settings.

  • Optimize Ionization:

    • Cause: Inefficient ionization of this compound in the ESI source.

    • Solution:

      • Mobile Phase pH: Ensure the mobile phase pH promotes the formation of the desired ion. For positive mode ESI, an acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation [M+H]+.

      • Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.

  • Optimize MS/MS Parameters:

    • Cause: Sub-optimal selection of precursor/product ions and collision energy.

    • Solution:

      • Precursor Ion Selection: Confirm you are selecting the correct precursor ion. Consider potential adducts (e.g., [M+Na]+, [M+NH4]+) if the protonated molecule is not abundant.

      • Product Ion Selection: Perform a product ion scan to identify the most intense and stable fragment ions. Select at least two for MRM.

      • Collision Energy Optimization: For each MRM transition, perform a collision energy optimization experiment to find the voltage that yields the highest product ion intensity. This is a critical step for maximizing sensitivity.

  • Improve Chromatographic Peak Shape:

    • Cause: Broad peaks lead to lower peak height and thus lower sensitivity.

    • Solution:

      • Optimize Gradient: A faster gradient can lead to sharper peaks.

      • Address Peak Tailing: Follow the troubleshooting steps for peak tailing outlined above, as a sharp, symmetrical peak will have a higher signal-to-noise ratio.

  • Enhance Sample Clean-up:

    • Cause: Matrix components can co-elute with this compound and cause ion suppression in the ESI source.

    • Solution:

      • Improve SPE: Optimize the wash and elution steps of your solid-phase extraction protocol to better remove interfering substances.

      • Use a Divert Valve: If matrix components elute at the beginning or end of the chromatographic run, use a divert valve to send that portion of the eluent to waste instead of the mass spectrometer.

References

stabilization of 4-Acetylbiphenyl stock solutions for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of 4-Acetylbiphenyl stock solutions to ensure their stability and integrity for long-term use in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as chloroform, ethanol, and ether, and is insoluble in water.[1][2] For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of aromatic compounds. It is crucial to use a high-purity, anhydrous grade of the chosen solvent to minimize degradation.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The primary factors that can lead to the degradation of this compound, an aromatic ketone, are exposure to light (photodegradation) and oxygen (oxidation).[3] Aromatic ketones can mediate photo-oxidative degradation processes, especially in aqueous solutions.[3] Additionally, incompatible materials, such as strong oxidizing agents, can cause chemical degradation.

Q3: How should I store solid this compound?

A3: Solid this compound is generally stable under normal conditions. It is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and heat. Some suppliers recommend storage at 2-8°C.

Q4: What are the ideal long-term storage conditions for this compound stock solutions?

A4: For long-term stability, stock solutions should be stored at low temperatures, protected from light. The general recommendations are:

  • Temperature: Store at -20°C or -80°C.

  • Light: Use amber or opaque vials to protect the solution from light.

  • Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.

Q5: How can I check the stability of my this compound stock solution?

A5: The most reliable way to assess the stability of your stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This involves analyzing an aliquot of your stock solution over time and comparing the peak area of this compound and monitoring for the appearance of degradation peaks. A reverse-phase HPLC method can be used for the analysis of this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate observed in the stock solution upon storage at low temperatures. The concentration of this compound exceeds its solubility limit in the solvent at that temperature.Gently warm the solution to room temperature and vortex or sonicate to redissolve the compound before use. If precipitation persists, consider preparing a more dilute stock solution.
Inconsistent or unexpected experimental results. Degradation of the this compound stock solution.Prepare a fresh stock solution from solid material. Perform a stability check of the old stock solution using HPLC if possible. Review storage conditions to ensure they are optimal.
Discoloration of the stock solution (e.g., turning yellow). Potential degradation of the compound due to oxidation or photodegradation.Discard the discolored solution and prepare a fresh stock. Ensure future stock solutions are stored protected from light and under an inert atmosphere if possible.
Difficulty dissolving the solid this compound. The chosen solvent is not appropriate, or the solvent quality is poor (e.g., contains water).Use a recommended high-purity, anhydrous solvent like DMSO, chloroform, or ethanol. Gentle warming and sonication can aid dissolution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vials with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: Work in a clean, dry environment. Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound solid and transfer it to a sterile amber vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or vials. This prevents repeated freeze-thaw cycles and contamination of the main stock.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound Stock Solution using HPLC

Objective: To monitor the stability of a this compound stock solution over time.

Methodology: This protocol outlines a general approach. The specific HPLC conditions may need to be optimized for your system. A reverse-phase HPLC method with UV detection is suitable.

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh stock solution of this compound as described in Protocol 1.

    • Immediately dilute an aliquot to a suitable concentration for HPLC analysis.

    • Inject the sample and record the chromatogram. Note the retention time and peak area of the this compound peak. This will serve as your baseline (T=0) measurement.

  • Long-Term Storage:

    • Store the remaining aliquots of the stock solution under the desired long-term storage conditions (e.g., -20°C, protected from light).

  • Periodic Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot of the stock solution.

    • Prepare a sample for HPLC analysis at the same concentration as the initial analysis.

    • Inject the sample and record the chromatogram under the same HPLC conditions.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area. A significant decrease in the peak area indicates degradation.

    • Examine the chromatograms for the appearance of new peaks, which may correspond to degradation products.

    • Calculate the percentage of this compound remaining at each time point.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_use Experimental Use weigh Weigh Solid This compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve mix Vortex/Sonicate dissolve->mix aliquot Aliquot for Single Use mix->aliquot storage Store at -20°C/-80°C Protected from Light aliquot->storage thaw Thaw Aliquot storage->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for the preparation and use of this compound stock solutions.

troubleshooting_logic start Inconsistent Experimental Results check_stock Is the stock solution a potential issue? start->check_stock precipitate Precipitate Observed? check_stock->precipitate discoloration Discoloration Observed? precipitate->discoloration No warm_sonicate Warm and sonicate to redissolve. precipitate->warm_sonicate Yes age Is the stock solution old? discoloration->age No prepare_fresh Prepare a fresh stock solution. discoloration->prepare_fresh Yes age->prepare_fresh Yes other_factors Investigate other experimental variables. age->other_factors No experiment_ok Proceed with Experiment warm_sonicate->experiment_ok Resolved

Caption: Troubleshooting logic for issues related to this compound stock solutions.

References

Validation & Comparative

Validating Biomarkers of 4-Acetylbiphenyl Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated biomarkers for assessing exposure to 4-Acetylbiphenyl, a biphenyl derivative of significant interest in toxicological and pharmacological research. Understanding the metabolic activation of this compound and quantifying its interaction with biological macromolecules is crucial for both risk assessment and the development of targeted therapeutics. This document outlines the primary biomarkers, presents quantitative data from studies on the closely related and well-characterized compound 4-aminobiphenyl (4-ABP) as a surrogate, details the experimental protocols for their measurement, and visualizes the key metabolic and experimental pathways.

Key Biomarkers for Aromatic Amine Exposure

Exposure to aromatic amines like this compound can lead to the formation of covalent adducts with cellular macromolecules, primarily DNA and proteins. These adducts serve as valuable biomarkers for quantifying exposure and assessing potential health risks.

  • DNA Adducts: Following metabolic activation, reactive intermediates of this compound can bind to DNA, forming adducts that can lead to mutations if not repaired. The predominant DNA adduct formed by the related compound 4-aminobiphenyl is N-(deoxyguanosin-8-yl)-4-ABP (dG-C8-4-ABP). These adducts are direct indicators of genotoxic damage. However, their levels can be low and they are subject to cellular repair mechanisms, which can make their detection challenging.

  • Protein Adducts: Protein adducts, particularly with abundant proteins like hemoglobin and serum albumin, offer a more stable and integrated measure of exposure over time. Unlike DNA adducts, protein adducts are not repaired and accumulate over the lifespan of the protein.[1] Hemoglobin (Hb) adducts, for instance, reflect exposure over the average lifespan of an erythrocyte (approximately 120 days).[2] The sulfinamide adduct with cysteine residues in hemoglobin is a well-characterized biomarker for aromatic amine exposure.[3]

Comparative Analysis of Biomarkers

While direct quantitative comparisons for this compound are limited in the literature, extensive research on 4-aminobiphenyl (4-ABP) provides a strong basis for comparison. The following tables summarize key quantitative data for 4-ABP adducts, which are expected to be analogous to those of this compound.

Table 1: Comparison of 4-Aminobiphenyl (4-ABP) Hemoglobin Adducts in Smokers and Non-Smokers

PopulationMean 4-ABP-Hb Adduct Level (pg/g Hb)Range (pg/g Hb)Analytical MethodReference
Smokers154Not specifiedGC-NICI-MS[3]
Non-smokers28Not specifiedGC-NICI-MS[3]
Smokers73.0 (Geometric Mean)Not specifiedGC-MS/MS
Non-smokers29.9 (Geometric Mean)Not specifiedGC-MS/MS
Bladder Cancer Patients (Smokers)103 ± 47Not specifiedGC-NICI-MS
Control Subjects (Smokers)65 ± 44Not specifiedGC-NICI-MS

Table 2: Levels of 4-Aminobiphenyl (4-ABP) DNA Adducts in Human Bladder Tissue

Sample TypeAdduct Level (adducts per 10⁹ nucleotides)Detection FrequencyAnalytical MethodReference
Bladder Tumor Tissue5 - 8044% of patientsLC-MS/MS
Surrounding Non-Tumor Tissue5 - 804% of patientsLC-MS/MS

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quantification of biomarkers. Below are representative protocols for the analysis of hemoglobin and DNA adducts, adaptable for this compound.

Protocol 1: Quantification of this compound-Hemoglobin Adducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for 4-ABP adduct analysis.

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Isolate erythrocytes by centrifugation and wash with saline. Lyse the cells with distilled water.

    • Precipitate hemoglobin by adding an organic solvent (e.g., ethanol/hydrochloric acid).

  • Hydrolysis to Release the Amine:

    • Perform mild basic hydrolysis of the globin protein to cleave the sulfinamide bond and release the parent amine (4-amino-acetophenone).

  • Extraction and Derivatization:

    • Extract the released amine using an organic solvent (e.g., hexane).

    • Derivatize the amine with a fluorinating agent (e.g., pentafluoropropionic anhydride) to enhance volatility and detection by GC-MS.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for separating aromatic amines.

    • Use a mass spectrometer in negative ion chemical ionization (NICI) or tandem mass spectrometry (MS/MS) mode for sensitive and specific detection.

    • Quantify the adduct levels using an isotope-labeled internal standard.

Protocol 2: Quantification of this compound-DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on established methods for DNA adduct analysis.

  • DNA Isolation:

    • Isolate high-molecular-weight DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.

    • Ensure the purity and integrity of the DNA by UV spectroscopy and gel electrophoresis.

  • DNA Hydrolysis:

    • Enzymatically hydrolyze the DNA to individual deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Adduct Enrichment (Optional but Recommended):

    • For low-level adducts, enrich the sample using immunoaffinity chromatography with antibodies specific for the adduct of interest.

  • LC-MS/MS Analysis:

    • Inject the hydrolyzed DNA sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

    • Use a reverse-phase column to separate the adduct from normal nucleosides.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) for high selectivity and sensitivity.

    • Quantify the adduct level relative to the amount of normal deoxyguanosine, using an isotope-labeled internal standard of the adduct.

Visualizing the Pathways

To better understand the processes involved in biomarker formation and analysis, the following diagrams illustrate the metabolic activation of this compound and a general workflow for biomarker validation.

metabolic_pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Adduct Formation This compound This compound N-hydroxy-4-acetylbiphenyl N-hydroxy-4-acetylbiphenyl This compound->N-hydroxy-4-acetylbiphenyl CYP450 (N-hydroxylation) N-acetoxy-4-acetylbiphenyl N-acetoxy-4-acetylbiphenyl N-hydroxy-4-acetylbiphenyl->N-acetoxy-4-acetylbiphenyl NAT (O-acetylation) Protein_Adducts Protein Adducts (e.g., Hemoglobin) N-hydroxy-4-acetylbiphenyl->Protein_Adducts DNA_Adducts DNA Adducts N-acetoxy-4-acetylbiphenyl->DNA_Adducts

Caption: Proposed metabolic activation pathway of this compound.

experimental_workflow Start Exposure to This compound Sample_Collection Biological Sample Collection (Blood, Tissue) Start->Sample_Collection Biomarker_Isolation Isolation of Macromolecules (DNA, Hemoglobin) Sample_Collection->Biomarker_Isolation Hydrolysis Hydrolysis to Release Adducted Moiety Biomarker_Isolation->Hydrolysis Derivatization Chemical Derivatization (for GC-MS) Hydrolysis->Derivatization Analysis Instrumental Analysis Hydrolysis->Analysis Derivatization->Analysis LC_MS LC-MS/MS Analysis (DNA Adducts) Analysis->LC_MS GC_MS GC-MS Analysis (Protein Adducts) Analysis->GC_MS Quantification Data Processing and Biomarker Quantification LC_MS->Quantification GC_MS->Quantification End Validation and Comparison Quantification->End

Caption: General experimental workflow for biomarker validation.

References

Comparative Toxicology of 4-Acetylbiphenyl and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicological profiles of 4-Acetylbiphenyl and its isomers, 2-Acetylbiphenyl and 3-Acetylbiphenyl. While direct comparative experimental data on the cytotoxicity and genotoxicity of these specific isomers are limited in publicly available literature, this document synthesizes existing knowledge on related biphenyl compounds, outlines detailed experimental protocols for key toxicological assays, and presents potential metabolic pathways to inform future research and safety assessments.

Introduction

Biphenyl and its derivatives are a class of compounds with widespread applications, ranging from industrial chemicals to pharmaceutical agents. The position of functional groups on the biphenyl scaffold can significantly influence their physicochemical properties and biological activities, including their toxicological profiles. This compound, 2-Acetylbiphenyl, and 3-Acetylbiphenyl are isomers that differ only in the position of the acetyl group. This seemingly minor structural variation can lead to significant differences in their interaction with biological systems, metabolism, and ultimately, their potential for causing cellular damage. Understanding these differences is crucial for risk assessment and the development of safer chemical entities.

Physicochemical Properties

The position of the acetyl group influences the physical and chemical properties of the acetylbiphenyl isomers, which in turn can affect their absorption, distribution, metabolism, and excretion (ADME) properties and their toxicological profiles.

PropertyThis compound2-Acetylbiphenyl3-Acetylbiphenyl
CAS Number 92-91-12142-66-73112-01-4
Molecular Formula C₁₄H₁₂OC₁₄H₁₂OC₁₄H₁₂O
Molecular Weight 196.25 g/mol 196.25 g/mol 196.25 g/mol
Appearance White to off-white crystalline powderNo data availableNo data available
Melting Point 121-125 °CNo data availableNo data available
Boiling Point 325-327 °CNo data availableNo data available
Solubility Insoluble in water, soluble in organic solventsNo data availableNo data available

Comparative Toxicology: An Overview

While specific quantitative data for a direct comparison of the three isomers is scarce, general toxicological information and structure-activity relationships (SAR) for biphenyl derivatives provide valuable insights.

General Toxicity:

  • This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • 2-Acetylbiphenyl is also indicated to cause skin, eye, and respiratory irritation.

Based on the general toxicity of substituted biphenyls, it is plausible that all three isomers will exhibit some level of irritant properties. The position of the acetyl group may influence the potency of these effects.

Cytotoxicity

Cytotoxicity assays are crucial for determining a compound's toxicity at the cellular level. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Quantitative Cytotoxicity Data:

CompoundCell LineIC₅₀ (µM)Reference
This compound No specific data available--
2-Acetylbiphenyl No specific data available--
3-Acetylbiphenyl No specific data available--

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Although direct IC₅₀ values for these specific isomers are not readily found in the literature, studies on other biphenyl derivatives suggest that the substitution pattern significantly impacts cytotoxicity.

Genotoxicity

Genotoxicity assessment is critical to identify compounds that can cause DNA damage, potentially leading to mutations and cancer. The Ames test and the comet assay are standard methods for evaluating mutagenicity and DNA damage, respectively.

Quantitative Genotoxicity Data:

CompoundAmes Test ResultComet Assay ResultReference
This compound No specific data availableNo specific data available-
2-Acetylbiphenyl No specific data availableNo specific data available-
3-Acetylbiphenyl No specific data availableNo specific data available-

The genotoxicity of biphenyl itself has been investigated, with some studies indicating potential for DNA damage, particularly after metabolic activation.[2] It is therefore plausible that the acetylbiphenyl isomers may also exhibit genotoxic potential, which would be highly dependent on their metabolic fate.

Metabolic Activation and Signaling Pathways

The toxicity of many aromatic compounds, including biphenyls, is often mediated by their metabolic activation into reactive electrophilic species. This process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.

Proposed Metabolic Pathway for Acetylbiphenyls:

The acetylbiphenyl isomers are likely metabolized through phase I and phase II reactions.

  • Phase I (Functionalization): Cytochrome P450 enzymes can hydroxylate the biphenyl rings at various positions. The acetyl group may also undergo reduction.

  • Phase II (Conjugation): The hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate to facilitate their excretion.

However, some hydroxylated metabolites can be further oxidized to form reactive quinone-type species. These electrophilic metabolites can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. The position of the acetyl group is expected to influence the regioselectivity of hydroxylation and the subsequent potential for forming reactive metabolites.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_toxicity Cellular Effects Acetylbiphenyl Acetylbiphenyl Hydroxylated Metabolites Hydroxylated Metabolites Acetylbiphenyl->Hydroxylated Metabolites CYP450 (Oxidation) Reactive Quinones Reactive Quinones Hydroxylated Metabolites->Reactive Quinones Further Oxidation Conjugated Metabolites Conjugated Metabolites Hydroxylated Metabolites->Conjugated Metabolites UGTs, SULTs (Conjugation) DNA Adducts DNA Adducts Reactive Quinones->DNA Adducts Covalent Binding Protein Adducts Protein Adducts Reactive Quinones->Protein Adducts Covalent Binding Excretion Excretion Conjugated Metabolites->Excretion Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein Adducts->Cytotoxicity

Proposed metabolic pathway for acetylbiphenyl isomers.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate further research on this compound and its isomers.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of acetylbiphenyl isomers. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with DMSO or other solvent. D->E F 6. Measure absorbance at ~570 nm using a plate reader. E->F G 7. Calculate cell viability and determine IC50 values. F->G

Workflow for the MTT cytotoxicity assay.

Materials:

  • Cell line (e.g., HepG2, a human liver cancer cell line)

  • Culture medium and supplements

  • 96-well plates

  • This compound, 2-Acetylbiphenyl, 3-Acetylbiphenyl

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the acetylbiphenyl isomers in culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each isomer.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay to detect mutagenic properties of chemical substances.

Ames_Test_Workflow A 1. Prepare tester strains (e.g., Salmonella typhimurium TA98, TA100). B 2. Mix tester strain with test compound (with and without S9 metabolic activation mix). A->B C 3. Pour mixture onto minimal glucose agar plates. B->C D 4. Incubate plates for 48-72 hours at 37°C. C->D E 5. Count the number of revertant colonies. D->E F 6. Compare colony counts to negative and positive controls to determine mutagenicity. E->F

Workflow for the Ames mutagenicity test.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Nutrient broth

  • Minimal glucose agar plates

  • Top agar

  • Test compounds (acetylbiphenyl isomers)

  • S9 fraction (for metabolic activation)

  • Positive and negative controls

Procedure:

  • Grow overnight cultures of the Salmonella tester strains.

  • In a test tube, combine the test compound at various concentrations, the bacterial culture, and either a buffer or the S9 mix for metabolic activation.

  • Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Comet Assay for DNA Damage

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Comet_Assay_Workflow A 1. Expose cells to acetylbiphenyl isomers for a defined period. B 2. Embed cells in low-melting-point agarose on a microscope slide. A->B C 3. Lyse cells to remove membranes and proteins, leaving nucleoids. B->C D 4. Unwind DNA under alkaline or neutral conditions. C->D E 5. Perform electrophoresis to allow migration of fragmented DNA. D->E F 6. Stain DNA with a fluorescent dye and visualize using a fluorescence microscope. E->F G 7. Quantify DNA damage by measuring the 'comet tail'. F->G

Workflow for the Comet assay for DNA damage.

Materials:

  • Cultured cells

  • Test compounds (acetylbiphenyl isomers)

  • Microscope slides

  • Low-melting-point agarose

  • Lysis solution

  • Alkaline or neutral electrophoresis buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Treat cells with the acetylbiphenyl isomers for a specific duration.

  • Harvest the cells and mix them with low-melting-point agarose.

  • Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Immerse the slides in a lysis solution to remove cell membranes and proteins.

  • Place the slides in an electrophoresis tank filled with alkaline or neutral buffer to unwind the DNA.

  • Apply an electric field to allow the negatively charged DNA fragments to migrate from the nucleus.

  • Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.

  • Quantify the extent of DNA damage by analyzing the length and intensity of the comet tail using image analysis software.

Conclusion and Future Directions

This guide consolidates the available information on the toxicology of this compound and its isomers, highlighting a significant gap in direct comparative data. The provided experimental protocols offer a clear path for researchers to generate the necessary data for a comprehensive toxicological assessment. Based on structure-activity relationships of related biphenyl compounds, it is hypothesized that the position of the acetyl group will modulate the cytotoxic and genotoxic potential of these isomers, likely through its influence on metabolic activation pathways. Future studies should focus on conducting head-to-head comparative assays to elucidate the specific toxicological profiles of 2-, 3-, and this compound, thereby enabling a more accurate risk assessment and informing the design of safer chemical alternatives.

References

A Comparative Analysis of the Carcinogenic Potency of 4-Acetylbiphenyl and 4-Aminobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the carcinogenic potential of 4-Acetylbiphenyl and 4-Aminobiphenyl, focusing on available experimental data to inform risk assessment and safe handling practices in research and development settings. The following sections objectively present the current state of knowledge on the carcinogenicity of these two compounds.

Executive Summary

There is a significant disparity in the available data regarding the carcinogenic properties of this compound and 4-Aminobiphenyl. 4-Aminobiphenyl is a well-documented human and animal carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). In stark contrast, there is currently no available data to suggest that this compound is carcinogenic. Safety Data Sheets (SDS) for this compound do not list it as a carcinogen[1][2].

Carcinogenicity Profile

4-Aminobiphenyl: A Known Human Carcinogen

4-Aminobiphenyl is recognized as a potent carcinogen, with extensive evidence from both human epidemiological studies and experimental animal models.

  • Human Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies 4-aminobiphenyl as a Group 1 carcinogen, meaning it is carcinogenic to humans[3][4][5]. This classification is largely based on studies of workers in chemical plants who had occupational exposure to the compound. These studies demonstrated a significantly elevated risk of bladder cancer. For instance, one study of 171 workers exposed to 4-aminobiphenyl found that 11% developed bladder tumors. Another follow-up study of 541 exposed workers saw 43 men develop histologically confirmed bladder cancer. The increased risk of bladder cancer has also been linked to exposure from cigarette smoke, which contains 4-aminobiphenyl.

  • Animal Carcinogenicity: Studies in various animal models have corroborated the carcinogenic effects observed in humans. Oral administration of 4-aminobiphenyl has been shown to cause bladder and liver tumors in mice, bladder papillomas and carcinomas in rabbits and dogs, and angiosarcomas in mice. Subcutaneous injection in rats led to mammary gland and intestinal tumors.

This compound: No Evidence of Carcinogenicity

In contrast to 4-aminobiphenyl, there is a lack of data on the carcinogenic potential of this compound. A review of safety data sheets and chemical databases indicates that it is not classified as a carcinogen by major regulatory and scientific bodies. While it is listed as causing skin and eye irritation, no carcinogenic properties have been identified.

Quantitative Data Summary

The following table summarizes the key findings on the carcinogenicity of 4-Aminobiphenyl. No corresponding data is available for this compound.

Parameter4-AminobiphenylThis compound
IARC Classification Group 1 (Carcinogenic to humans)Not listed
Primary Target Organ (Human) Urinary BladderNot applicable
Human Evidence SufficientNo data available
Animal Evidence Sufficient (bladder, liver, mammary gland, intestine in various species)No data available
Genotoxicity Genotoxic; forms DNA adductsNo data available

Mechanisms of Carcinogenesis

The carcinogenic mechanism of 4-aminobiphenyl is well-understood and involves metabolic activation to a reactive form that can bind to DNA, leading to mutations and the initiation of cancer. This process is outlined in the signaling pathway diagram below.

Metabolic Activation of 4-Aminobiphenyl

The carcinogenicity of 4-aminobiphenyl is dependent on its metabolic activation, primarily in the liver. The parent compound undergoes N-oxidation by cytochrome P450 enzymes to form N-hydroxy-4-aminobiphenyl. This intermediate can then be further metabolized through O-acetylation or sulfation to form reactive esters. These reactive metabolites can also be transported to the bladder as N-glucuronide conjugates. In the acidic environment of the urine, the conjugate can be hydrolyzed, releasing the reactive species which can then bind to the DNA of the bladder epithelium, forming DNA adducts. These adducts can lead to mutations in critical genes, such as tumor suppressor genes, initiating the process of carcinogenesis.

G Metabolic Activation of 4-Aminobiphenyl cluster_liver Liver cluster_bladder Bladder Epithelium A 4-Aminobiphenyl B N-hydroxy-4-aminobiphenyl A->B CYP1A2 (N-oxidation) C N-acetoxy-4-aminobiphenyl (Reactive Ester) B->C N-acetyltransferase (O-acetylation) D N-glucuronide conjugate B->D UDP-glucuronosyltransferase F DNA Adduct Formation C->F Direct interaction E Hydrolysis in acidic urine D->E Transport via bloodstream E->F G Mutation F->G H Cancer G->H

Metabolic activation pathway of 4-Aminobiphenyl leading to bladder cancer.

Experimental Protocols

The carcinogenicity of 4-aminobiphenyl has been established through numerous studies. Below is a generalized experimental workflow typical of the animal bioassays used to evaluate this compound.

General Animal Carcinogenicity Bioassay Workflow

G Typical Carcinogenicity Bioassay Workflow A Animal Model Selection (e.g., Mice, Rats, Dogs) B Dose Range Finding Studies A->B C Chronic Exposure (e.g., Oral gavage, diet) B->C D In-life Observations (Clinical signs, body weight) C->D E Terminal Necropsy D->E End of study period F Histopathological Examination of Tissues E->F G Statistical Analysis of Tumor Incidence F->G H Carcinogenicity Conclusion G->H

Generalized workflow for an animal carcinogenicity study.

Key Methodological Details from Cited Studies:

  • Animal Models: Studies on 4-aminobiphenyl have utilized various animal models, including mice, rats, rabbits, and dogs.

  • Administration Route: The primary route of administration in these studies was oral, either through diet or gavage. Subcutaneous injection has also been used in rats.

  • Dosage and Duration: Chronic exposure over a significant portion of the animal's lifespan is typical for carcinogenicity studies.

  • Endpoint Evaluation: The primary endpoint is the incidence of tumors, which are identified through gross necropsy and confirmed by histopathological examination of tissues.

Conclusion

The available scientific evidence unequivocally identifies 4-Aminobiphenyl as a potent human and animal carcinogen, with a well-defined genotoxic mechanism of action. In contrast, there is no evidence to suggest that this compound possesses carcinogenic properties. For researchers and professionals in drug development, this distinction is critical for risk assessment and the implementation of appropriate safety protocols. All work with 4-Aminobiphenyl should be conducted under strict containment conditions to minimize exposure, while this compound, based on current knowledge, does not warrant such stringent precautions regarding carcinogenicity. However, as with any chemical, appropriate personal protective equipment should be used to avoid skin and eye contact.

References

Cross-Validation of Analytical Methods for 4-Acetylbiphenyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Acetylbiphenyl, a key intermediate in organic synthesis and potential impurity in pharmaceutical manufacturing, is crucial for quality control and research applications. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of these methods is compared based on key validation parameters, and detailed experimental protocols are provided to support methodological evaluation and implementation.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on polarity in a liquid mobile phase, with detection by UV absorbance.Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry.Measurement of light absorbance by the analyte in a solution.
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL1.5 µg/mL
Linearity (R²) > 0.999> 0.999> 0.995
Linearity Range 0.15 - 100 µg/mL0.03 - 50 µg/mL1.5 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 5%< 3%
Selectivity HighVery HighLow to Moderate
Throughput ModerateModerate to LowHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following are representative protocols for the analysis of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely used approach for the quantification of this compound in various samples.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.15, 1, 10, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level detection and confirmatory analysis of this compound.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) for quantification (target ions: m/z 196, 181, 152) or full scan for identification.

2. Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as acetone or ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.03, 0.1, 1, 10, 50 µg/mL).

  • Sample Solution: Dissolve the sample in a suitable solvent and dilute to a concentration within the calibration range. An internal standard may be added for improved accuracy.

UV-Vis Spectrophotometry

This method is a simple and cost-effective technique for the routine analysis of this compound in relatively pure samples.

1. Instrumentation and Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a solution of this compound in the chosen solvent (typically around 254 nm).

  • Cuvettes: 1 cm quartz cuvettes.

2. Sample Preparation:

  • Solvent: A UV-transparent solvent such as ethanol or acetonitrile.

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1.5, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the solvent to achieve a concentration that falls within the linear range of the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound and the individual experimental workflows.

CrossValidation_Workflow Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison cluster_decision Method Selection Prep Prepare Identical Sample Sets HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS UVVis UV-Vis Analysis Prep->UVVis Compare Compare Performance Data (Accuracy, Precision, Linearity, etc.) HPLC->Compare GCMS->Compare UVVis->Compare Select Select Optimal Method Based on Requirements Compare->Select

Cross-Validation Workflow for this compound Analysis

Experimental_Workflows Experimental Workflows for Analytical Methods cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow cluster_uvvis UV-Vis Workflow hplc_prep Sample & Standard Preparation hplc_inject Inject into HPLC System hplc_prep->hplc_inject hplc_separate Chromatographic Separation (C18) hplc_inject->hplc_separate hplc_detect UV Detection (254 nm) hplc_separate->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant gcms_prep Sample & Standard Preparation gcms_inject Inject into GC System gcms_prep->gcms_inject gcms_separate Chromatographic Separation (HP-5MS) gcms_inject->gcms_separate gcms_detect Mass Spectrometric Detection (SIM/Scan) gcms_separate->gcms_detect gcms_quant Quantification & Identification gcms_detect->gcms_quant uvvis_prep Sample & Standard Preparation uvvis_measure Measure Absorbance at λmax uvvis_prep->uvvis_measure uvvis_quant Quantification via Calibration Curve uvvis_measure->uvvis_quant

Experimental Workflows for Analytical Methods

Scarcity of Published Research Hinders Comprehensive Review of 4-Acetylbiphenyl's Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of published scientific literature reveals a significant lack of research into the biological effects of 4-Acetylbiphenyl, impeding any meaningful analysis of the reproducibility of its research findings. While the compound is commercially available and used in chemical synthesis, its biological activities and potential toxicological profile remain largely uninvestigated in the public domain.

The most prominent and consistently cited research mentioning this compound is a study by Roberts et al. titled, "Inactivation of cytochrome P450s 2B1, 2B4, 2B6, and 2B11 by arylalkynes," published in Drug Metabolism and Disposition in 1997. In this study, this compound was reportedly used as a control compound in experiments investigating the inactivation of 7-ethoxy-4-trifluoromethylcoumarin O-deethylase activity by various arylalkynes. This suggests a potential interaction, or lack thereof, with the cytochrome P450 enzyme system, a family of enzymes crucial for drug metabolism.

Furthermore, extensive searches for other primary research articles focusing on the biological effects, mechanism of action, or toxicology of this compound have not yielded any substantive results. This scarcity of data makes it impossible to conduct a comparative analysis, a core requirement for assessing the reproducibility of scientific findings.

Experimental Protocols and Data

Due to the lack of accessible primary research articles detailing the biological effects of this compound, no experimental protocols or quantitative data can be presented for comparison.

Signaling Pathways and Experimental Workflows

As no studies investigating the effects of this compound on specific signaling pathways were identified, no corresponding diagrams can be generated. Similarly, without detailed experimental procedures from published research, visualizations of experimental workflows are not possible.

Comparative Analysis of 4-Acetylbiphenyl Genotoxicity Across Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the genotoxicity of 4-Acetylbiphenyl across different cell lines. Due to a lack of publicly available experimental data on the genotoxicity of this compound in various cell lines, this document serves as a methodological template. Researchers can utilize the outlined experimental protocols and data presentation structures to conduct their own comparative studies and populate the provided templates with their findings.

Data Summary

Quantitative data from genotoxicity assays should be systematically organized to facilitate direct comparison between cell lines. Below is a template for summarizing such data.

Table 1: Comparative Genotoxicity of this compound in Different Cell Lines

Cell LineAssay TypeConcentration Range (µM)DNA Damage (% Tail DNA)Micronucleus Frequency (%)Mutation Frequency (per 10^6 cells)
HepG2 Comet Assaye.g., 0.1 - 100Insert DataN/AN/A
Micronucleus Teste.g., 0.1 - 100N/AInsert DataN/A
CHO-K1 Comet Assaye.g., 0.1 - 100Insert DataN/AN/A
Micronucleus Teste.g., 0.1 - 100N/AInsert DataN/A
TK6 Micronucleus Teste.g., 0.1 - 100N/AInsert DataN/A
Ames Test (with S9)e.g., 1 - 5000 µ g/plate N/AN/AInsert Data

Note: The above table is a template. The specific cell lines, assays, and concentration ranges should be adapted based on the experimental design. "N/A" indicates that the assay is not applicable for that endpoint.

Experimental Protocols

Detailed and consistent methodologies are crucial for generating comparable data. The following are generalized protocols for standard genotoxicity assays that can be adapted for testing this compound.

Comet Assay (Alkaline)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with various concentrations of this compound for a defined period (e.g., 4 or 24 hours). Include a negative (vehicle) control and a positive control (e.g., hydrogen peroxide).

  • Slide Preparation: Mix a small aliquot of treated cells with low melting point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Scoring: Visualize comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") relative to the head is quantified using image analysis software to determine the percentage of DNA in the tail, which is proportional to the amount of DNA damage.

In Vitro Micronucleus Test

The micronucleus test detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

  • Cell Culture and Treatment: Culture cells in the presence of various concentrations of this compound. A short treatment (e.g., 3-4 hours) with and without metabolic activation (S9 fraction) and a longer treatment (e.g., 21-24 hours) without S9 are typically performed.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain such as Giemsa or a fluorescent dye.

  • Scoring: Analyze a minimum of 2000 binucleated cells per concentration for the presence of micronuclei under a microscope. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways. The following are examples created using the DOT language.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Treatment Treatment cluster_Assays Genotoxicity Assays cluster_Analysis Data Analysis Cell_Culture Cell Seeding & Growth Compound_Exposure Exposure to this compound Cell_Culture->Compound_Exposure Controls Negative & Positive Controls Cell_Culture->Controls Comet_Assay Comet Assay Compound_Exposure->Comet_Assay Micronucleus_Test Micronucleus Test Compound_Exposure->Micronucleus_Test Ames_Test Ames Test Compound_Exposure->Ames_Test Controls->Comet_Assay Controls->Micronucleus_Test Controls->Ames_Test Data_Quantification Quantification of DNA Damage / Mutations Comet_Assay->Data_Quantification Micronucleus_Test->Data_Quantification Ames_Test->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Comparison Comparison Across Cell Lines Statistical_Analysis->Comparison

Caption: A typical experimental workflow for assessing the genotoxicity of a compound.

Signaling_Pathway cluster_Metabolism Metabolic Activation cluster_Cellular_Response Cellular Response 4-ABP This compound Metabolite Reactive Metabolite 4-ABP->Metabolite CYP Enzymes DNA_Adducts DNA Adducts Metabolite->DNA_Adducts DNA_Damage DNA Strand Breaks DNA_Adducts->DNA_Damage Repair_Pathways Activation of DNA Repair Pathways DNA_Damage->Repair_Pathways Apoptosis Apoptosis DNA_Damage->Apoptosis Mutation Mutation DNA_Damage->Mutation Replication errors Repair_Pathways->Mutation Error-prone repair

Caption: A hypothetical signaling pathway for this compound-induced genotoxicity.

A Comparative Analysis of 4-Acetylbiphenyl Metabolism in Human and Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic pathways of 4-Acetylbiphenyl (4-ABP) in human and rat liver microsomes. While direct comparative experimental data for this compound is limited, this document synthesizes available information on the metabolism of structurally related compounds to present putative metabolic pathways and facilitate further research.

Executive Summary

This compound, an aromatic ketone, is anticipated to undergo Phase I metabolism primarily through oxidation and reduction reactions catalyzed by cytochrome P450 (CYP) enzymes and carbonyl reducing enzymes present in liver microsomes. The primary metabolic routes are expected to be hydroxylation of the biphenyl rings and reduction of the acetyl group to form a secondary alcohol. Species-specific differences in the activity and expression of metabolic enzymes are likely to result in quantitative and qualitative differences in the metabolite profiles between humans and rats. This guide outlines the probable metabolic pathways, provides a generalized experimental protocol for their investigation, and presents illustrative data for comparative purposes.

Putative Metabolic Pathways of this compound

The metabolism of this compound in liver microsomes is predicted to involve two main types of reactions:

  • Hydroxylation: The biphenyl ring system is susceptible to aromatic hydroxylation at various positions, primarily catalyzed by CYP enzymes. The likely products are monohydroxylated and dihydroxylated metabolites.

  • Carbonyl Reduction: The acetyl group can be reduced to a secondary alcohol, 1-(biphenyl-4-yl)ethanol, by carbonyl reductases.

These primary metabolites can undergo further Phase II conjugation reactions (e.g., glucuronidation, sulfation) in a complete in vivo system, but this guide focuses on the initial microsomal metabolism.

cluster_human Human Liver Microsomes cluster_rat Rat Liver Microsomes 4-ABP_H This compound OH-ABP_H Hydroxylated Metabolites (e.g., 4'-hydroxy-4-acetylbiphenyl) 4-ABP_H->OH-ABP_H CYP-mediated Hydroxylation Alcohol_H 1-(Biphenyl-4-yl)ethanol 4-ABP_H->Alcohol_H Carbonyl Reduction DiOH-ABP_H Dihydroxylated Metabolites OH-ABP_H->DiOH-ABP_H Further Hydroxylation 4-ABP_R This compound OH-ABP_R Hydroxylated Metabolites (e.g., 4'-hydroxy-4-acetylbiphenyl) 4-ABP_R->OH-ABP_R CYP-mediated Hydroxylation Alcohol_R 1-(Biphenyl-4-yl)ethanol 4-ABP_R->Alcohol_R Carbonyl Reduction DiOH-ABP_R Dihydroxylated Metabolites OH-ABP_R->DiOH-ABP_R Further Hydroxylation

Caption: Putative metabolic pathways of this compound in human and rat liver microsomes.

Comparative Data on Metabolite Formation

The following tables present hypothetical quantitative data to illustrate potential differences in the metabolism of this compound between human and rat liver microsomes. These values are not based on direct experimental measurements for this compound and should be considered for illustrative purposes only.

Table 1: Michaelis-Menten Kinetic Parameters (Hypothetical)

SpeciesMetabolic PathwayEnzymeKm (µM)Vmax (pmol/min/mg protein)
Human 4'-HydroxylationCYP1A2, CYP3A425150
Carbonyl ReductionCarbonyl Reductases50200
Rat 4'-HydroxylationCyp1a2, Cyp2c family40250
Carbonyl ReductionCarbonyl Reductases60180

Table 2: Relative Metabolite Formation Rates (Hypothetical)

SpeciesMetaboliteRelative Formation Rate (%)
Human 4'-Hydroxy-4-acetylbiphenyl60
1-(Biphenyl-4-yl)ethanol30
Other Hydroxylated Metabolites10
Rat 4'-Hydroxy-4-acetylbiphenyl75
1-(Biphenyl-4-yl)ethanol20
Other Hydroxylated Metabolites5

Experimental Protocols

A generalized protocol for studying the in vitro metabolism of this compound using liver microsomes is provided below. This protocol can be adapted for both human and rat liver microsomes.

Objective: To determine the metabolic profile and kinetic parameters of this compound in human and rat liver microsomes.

Materials:

  • Human and rat liver microsomes (pooled)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • Internal standard for analytical quantification

  • LC-MS/MS or HPLC system for analysis

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and this compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the terminated reactions to pellet the protein. Transfer the supernatant to new tubes for analysis.

  • Analytical Method: Analyze the samples by a validated LC-MS/MS or HPLC method to identify and quantify the parent compound and its metabolites.

  • Data Analysis: Determine the rate of disappearance of the parent compound and the formation of metabolites. Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

A Prepare Incubation Mixture (Microsomes, Buffer, 4-ABP) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Terminate Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS or HPLC Analysis F->G H Data Analysis (Metabolite ID, Kinetics) G->H

Caption: General experimental workflow for in vitro metabolism studies of this compound.

Discussion of Potential Species Differences

The observed differences in the metabolism of xenobiotics between humans and rats are often attributed to variations in the expression levels and catalytic activities of CYP enzymes and other drug-metabolizing enzymes.[1][2] Based on studies of similar compounds, it is plausible that:

  • CYP Isoform Contribution: In humans, CYP1A2 and CYP3A4 are major enzymes involved in the metabolism of many aromatic compounds. In rats, Cyp1a2 and members of the Cyp2c family are often the primary catalysts. These differences in primary metabolizing enzymes can lead to different metabolite ratios.

  • Metabolic Clearance: The overall rate of metabolism (clearance) of this compound may differ between the two species. The hypothetical data in Table 1 suggests a higher Vmax for hydroxylation in rats, which would imply a more rapid clearance via this pathway.

  • Regioselectivity of Hydroxylation: The position of hydroxylation on the biphenyl rings may differ between humans and rats, leading to the formation of different isomeric metabolites.

Conclusion

This guide provides a framework for understanding and investigating the comparative metabolism of this compound in human and rat liver microsomes. While specific experimental data is currently lacking, the proposed metabolic pathways and experimental protocols offer a starting point for researchers in drug development and toxicology. Further experimental studies are necessary to definitively characterize the metabolites, identify the specific enzymes involved, and quantify the kinetic parameters in both species. Such data will be crucial for accurately extrapolating preclinical findings to human risk assessment.

References

A Comparative Analysis of Chemopreventive Agents in Mitigating 4-Acetylbiphenyl-Induced Carcinogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of experimental data highlights the varying efficacy of several natural and synthetic compounds in preventing the carcinogenic effects of 4-Acetylbiphenyl (4-ABP), a known procarcinogen. This guide synthesizes findings on the chemopreventive potential of these agents, detailing their impact on tumor development and the underlying molecular pathways. The data presented herein is intended to inform researchers, scientists, and drug development professionals in the field of oncology and cancer prevention.

Introduction to this compound Carcinogenesis

This compound (4-ABP) is a chemical compound that has been shown to induce cancer in various organs, with the liver and urinary bladder being primary targets in experimental models. The carcinogenic process is initiated by the metabolic activation of 4-ABP into reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, such as tumor suppressor genes and oncogenes, ultimately resulting in neoplastic transformation. Key signaling pathways implicated in 4-ABP-induced carcinogenesis include those involved in cellular proliferation, inflammation, and apoptosis.

Comparative Efficacy of Chemopreventive Agents

The following tables summarize the quantitative data from various experimental studies investigating the efficacy of different chemopreventive agents against carcinogenesis induced by 4-aminobiphenyl (ABP), a compound closely related to 4-ABP and often used in carcinogenesis studies. The data is presented to provide a comparative overview of their potential.

Table 1: Efficacy of Chemopreventive Agents on ABP-Induced Liver Tumorigenesis in Mice
Chemopreventive AgentAnimal Model4-ABP DoseAgent DoseTumor Incidence (%) (Control vs. Treated)Tumor Multiplicity (Control vs. Treated)Reference
N/A (Control)Wild-type male mice1200 nmol-69%-[1]
N/A (Control)Wild-type male mice600 nmol-60%-[1]
NAT deficiencyNat1/2(-/-) male mice1200 nmol-36%-[1]
NAT deficiencyNat1/2(-/-) male mice600 nmol-0%-[1]

*NAT (N-acetyltransferase) deficiency refers to a genetic modification in the animal model, not a supplemented chemopreventive agent. This data is included to highlight a key enzyme's role in ABP carcinogenesis.

Table 2: Efficacy of Sulforaphane on 4-Aminobiphenyl-Induced DNA Adduct Formation in Bladder Cells
Cell LineN-OH-AABP DoseSulforaphane (SF) Pretreatment DoseInhibition of dG-C8-ABP formation (%)Reference
RT40.1 mM4 µM for 24 h92%[2]

Signaling Pathways and Mechanisms of Action

The chemopreventive agents investigated exert their effects through various molecular mechanisms, primarily by modulating signaling pathways involved in carcinogen metabolism, DNA damage repair, and cell survival.

Sulforaphane

Sulforaphane, a natural isothiocyanate found in cruciferous vegetables, has demonstrated significant protective effects against ABP-induced DNA damage. Its primary mechanism of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .

Sulforaphane_Nrf2_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SF Sulforaphane Keap1_Nrf2 Keap1-Nrf2 Complex SF->Keap1_Nrf2 Inhibits Keap1 Nrf2_ub Nrf2 (Ubiquitinated) Keap1_Nrf2->Nrf2_ub Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasome Nrf2_ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocation & Binding PhaseII_Enzymes Phase II Detoxifying Enzymes (e.g., GST, NQO1) ARE->PhaseII_Enzymes Gene Transcription

Figure 1. Sulforaphane-mediated activation of the Nrf2 signaling pathway.

Upon entering the cell, sulforaphane disrupts the binding of Nrf2 to its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II detoxifying enzymes, such as Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These enzymes play a crucial role in neutralizing reactive carcinogen metabolites, thereby preventing them from binding to DNA.

Experimental Protocols

ABP-Induced Liver Tumorigenesis in Mice
  • Animal Model: Wild-type and N-acetyltransferase (NAT) deficient (Nat1/2(-/-)) male mice were used.

  • Carcinogen Administration: Mice were administered with either 600 or 1200 nmol of 4-aminobiphenyl (ABP).

  • Endpoint Assessment: Liver tumor incidence and multiplicity were determined after one year.

Sulforaphane Inhibition of ABP-Induced DNA Adducts in Bladder Cells
  • Cell Line: Human bladder cancer cell line RT4.

  • Carcinogen Exposure: Cells were exposed to 0.1 mM N-hydroxy-4-aminobiphenyl (N-OH-AABP), a metabolite of ABP.

  • Chemopreventive Agent Treatment: Cells were pretreated with 4 µM sulforaphane for 24 hours prior to carcinogen exposure.

  • Endpoint Assessment: The formation of dG-C8-ABP, a major DNA adduct, was quantified to measure the extent of DNA damage.

Experimental Workflow for Evaluating Chemopreventive Agents

The general workflow for assessing the efficacy of a chemopreventive agent against 4-ABP carcinogenesis is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis and Endpoint Assessment Animal_Model Select Animal Model (e.g., Mice, Rats) Groups Divide into Control and Treatment Groups Animal_Model->Groups Carcinogen Administer 4-ABP (e.g., in diet, by gavage) Groups->Carcinogen Chemopreventive Administer Chemopreventive Agent (before, during, or after 4-ABP) Groups->Chemopreventive Tumor_Assessment Monitor for Tumor Development (Incidence, Multiplicity, Size) Carcinogen->Tumor_Assessment Chemopreventive->Tumor_Assessment Biomarker_Analysis Analyze Biomarkers (e.g., DNA adducts, protein expression) Tumor_Assessment->Biomarker_Analysis Pathway_Analysis Investigate Signaling Pathway Modulation Biomarker_Analysis->Pathway_Analysis

References

Benchmarking Novel Biosensors for 4-Acetylbiphenyl Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the development of novel biosensors for 4-Acetylbiphenyl, a critical aspect of the validation process is rigorous benchmarking against existing analytical methods and alternative biosensing platforms. This guide provides a framework for such a comparison, offering objective performance metrics, detailed experimental protocols, and conceptual diagrams to illustrate the underlying principles and workflows.

Comparative Performance of Biosensing Technologies

While specific biosensors for this compound are not yet widely established, we can extrapolate and compare the potential performance of novel biosensors against common platforms used for detecting other small molecules. The following table summarizes key performance indicators for various biosensor types that could be adapted for this compound detection. The data presented is representative of performance metrics achieved for similar small molecule analytes.

Biosensor TypeRecognition ElementDetection PrincipleTypical Limit of Detection (LOD)Typical Linear RangeResponse TimeKey AdvantagesPotential Challenges for this compound
Novel Aptasensor AptamerConformational change upon binding1 pM - 1 nM10 pM - 10 µMSeconds to minutesHigh specificity and affinity, in vitro selection, chemical stability.[1][2][3]Aptamer selection for a small, non-immunogenic molecule can be challenging.
Electrochemical Biosensor Antibody/EnzymeAmperometric, Potentiometric, or Impedimetric signal change1 nM - 1 µM10 nM - 100 µMMinutesHigh sensitivity, low cost, potential for miniaturization.[4][5]Electrode fouling, potential for interference from structurally similar compounds.
Optical Biosensor (SPR) Antibody/AptamerChange in refractive index upon binding10 nM - 1 µM50 nM - 500 µMMinutesReal-time, label-free detection, provides kinetic data.Requires specialized equipment, potential for non-specific binding.
Fluorescence-Based Biosensor Aptamer/Molecularly Imprinted PolymerFluorescence resonance energy transfer (FRET) or quenching0.1 nM - 100 nM1 nM - 10 µMSeconds to minutesHigh sensitivity, multiplexing capability.Photobleaching, background fluorescence from sample matrix.

Experimental Protocols for Benchmarking

To ensure a fair and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for key experiments in the benchmarking of a novel this compound biosensor.

Sensor Fabrication and Characterization
  • Objective: To prepare the biosensor and characterize its surface chemistry and morphology.

  • Protocol:

    • Substrate Preparation: Clean the transducer surface (e.g., gold electrode, glass slide) using appropriate methods (e.g., piranha solution, plasma cleaning).

    • Immobilization of Recognition Element:

      • For Aptasensors: Immobilize thiolated aptamers onto the gold surface via self-assembly.

      • For Immunosensors: Covalently attach antibodies to a functionalized surface using EDC/NHS chemistry.

    • Surface Blocking: Block any remaining active sites on the surface using a blocking agent (e.g., bovine serum albumin, mercaptohexanol) to prevent non-specific binding.

    • Characterization: Characterize the sensor surface at each modification step using techniques such as Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS).

Analytical Performance Evaluation
  • Objective: To determine the key performance metrics of the biosensor.

  • Protocol:

    • Calibration Curve: Prepare a series of standard solutions of this compound in a relevant buffer (e.g., phosphate-buffered saline).

    • Dose-Response Measurement: Expose the biosensor to each concentration of this compound and record the signal response.

    • Data Analysis: Plot the signal response as a function of the this compound concentration. Fit the data to a suitable model (e.g., linear regression for the linear range, Langmuir isotherm for binding kinetics).

    • Limit of Detection (LOD) Calculation: Determine the LOD based on the signal-to-noise ratio (typically 3 times the standard deviation of the blank).

    • Linear Range Determination: Identify the concentration range over which the sensor response is directly proportional to the analyte concentration.

    • Response Time: Measure the time required for the sensor to reach 90% of its maximum signal upon exposure to the analyte.

Selectivity and Interference Study
  • Objective: To assess the biosensor's ability to specifically detect this compound in the presence of other potentially interfering compounds.

  • Protocol:

    • Selection of Interferents: Choose compounds that are structurally similar to this compound or are likely to be present in the intended sample matrix (e.g., biphenyl, acetophenone, other aromatic compounds).

    • Interference Measurement: Expose the biosensor to a fixed concentration of this compound in the presence of a higher concentration of each interfering compound.

    • Data Analysis: Compare the signal response in the presence and absence of the interferent. A minimal change in the signal indicates high selectivity.

Real Sample Analysis
  • Objective: To evaluate the biosensor's performance in a complex matrix.

  • Protocol:

    • Sample Preparation: Spike real samples (e.g., serum, urine, environmental water) with known concentrations of this compound.

    • Measurement: Analyze the spiked samples using the developed biosensor and a standard analytical method (e.g., HPLC-MS) for comparison.

    • Recovery Calculation: Calculate the percentage recovery of the spiked analyte to determine the accuracy of the biosensor in the real matrix.

Visualizing Biosensor Mechanisms and Workflows

Graphical representations are invaluable for understanding the complex processes involved in biosensing.

Signaling_Pathway cluster_recognition Recognition Event cluster_transduction Signal Transduction Analyte This compound Receptor Aptamer/Antibody Analyte->Receptor Binding Conformational_Change Conformational Change Receptor->Conformational_Change Signal_Generation Measurable Signal (Optical/Electrochemical) Conformational_Change->Signal_Generation Data_Acquisition Data Acquisition & Analysis Signal_Generation->Data_Acquisition Detection

Caption: Generalized signaling pathway for a this compound biosensor.

Experimental_Workflow Start Start: Novel Biosensor Concept Fabrication Sensor Fabrication & Characterization Start->Fabrication Performance Analytical Performance Evaluation (LOD, Linear Range, Response Time) Fabrication->Performance Selectivity Selectivity & Interference Studies Performance->Selectivity Real_Sample Real Sample Analysis (Spiked Samples) Selectivity->Real_Sample Comparison Comparison with Standard Method (e.g., HPLC-MS) Real_Sample->Comparison End End: Performance Benchmark Comparison->End

Caption: Experimental workflow for benchmarking a novel biosensor.

References

Comparative Analysis of DNA Adducts Formed by 4-Acetylbiphenyl and Other Aromatic Amines

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DNA adducts formed by the aromatic amine 4-Acetylbiphenyl and other notable aromatic amines, including 4-aminobiphenyl (its parent compound), benzidine, and 2-naphthylamine. The formation of covalent DNA adducts is a critical initiating event in the chemical carcinogenesis of aromatic amines. Understanding the quantitative and qualitative differences in the adducts formed by these compounds is essential for assessing their genotoxic potential and associated cancer risks. This document summarizes key experimental data, details the methodologies used for adduct analysis, and visualizes the underlying biochemical and experimental processes.

Data Presentation: Quantitative Comparison of DNA Adduct Levels

The following tables summarize quantitative data on DNA adduct levels from various studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as the biological system, dose, and analytical method used. Data for this compound is limited; therefore, data for its parent compound, 4-aminobiphenyl (4-ABP), is presented as a primary reference.

Table 1: Comparative DNA Adduct Levels of 4-Aminobiphenyl and Other Aromatic Amines in Human Hepatocytes

Aromatic AmineConcentrationAdduct TypeAdduct Level (adducts per 10⁷ nucleotides)Reference
4-Aminobiphenyl (4-ABP)10 µMdG-C8-4-ABP42 - 72[1]
2-Amino-9H-pyrido[2,3-b]indole (AαC)10 µMdG-C8-AαC50 - 310[1]
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)10 µMdG-C8-PhIP1 - 2[1]
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)10 µMdG-C8-MeIQx1 - 3[1]
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)10 µMdG-C8-IQ0.1 - 0.3[1]

This in vitro study highlights the high capacity of human hepatocytes to bioactivate 4-ABP and heterocyclic aromatic amines into DNA-binding species. The principal adducts formed were at the C8 position of deoxyguanosine.

Table 2: In Vivo DNA Adduct Levels of Benzidine and 2-Naphthylamine

Aromatic AmineSpeciesTissueDoseAdduct LevelReference
BenzidineHuman (exposed workers)White Blood CellsOccupational ExposureMedian: 194.4 RAL x 10⁹
BenzidineMouseLiver38 mg/kg (i.p.)1 adduct per 3.5 x 10⁶ nucleotides
2-NaphthylamineDogUrotheliumOral administration4-fold higher than liver

These studies demonstrate the formation of DNA adducts in vivo following exposure to benzidine and 2-naphthylamine. The levels and types of adducts can vary significantly between tissues and species.

Key DNA Adducts Formed

Aromatic amines typically form several major types of DNA adducts, primarily with deoxyguanosine (dG) and deoxyadenosine (dA):

  • N-(deoxyguanosin-8-yl) adducts (dG-C8): This is the most common adduct for many aromatic amines, including 4-aminobiphenyl.

  • N-(deoxyguanosin-N2-yl) adducts (dG-N2): These adducts are also frequently observed.

  • N-(deoxyadenosin-N6-yl) adducts (dA-N6): These are typically minor adducts.

  • Ring-opened formamidopyrimidine (FAPy) adducts: These can arise from the rearrangement of C8-dG adducts.

For 2-Naphthylamine , the major adduct in dog urothelium and liver is a ring-opened derivative of N-(deoxyguanosin-8-yl)-2-naphthylamine, with smaller amounts of 1-(deoxyguanosin-N2-yl)-2-naphthylamine and 1-(deoxyadenosin-N6-yl)-2-naphthylamine. Benzidine exposure in humans leads to the formation of N'-(deoxyguanosin-8-yl)-N-acetylbenzidine as the predominant adduct in exfoliated bladder cells.

Experimental Protocols

The two primary methods for the sensitive detection and quantification of aromatic amine-DNA adducts are ³²P-Postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

³²P-Postlabeling Assay

This highly sensitive method allows for the detection of very low levels of DNA adducts.

Methodology:

  • DNA Isolation and Digestion:

    • Isolate DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.

    • Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but recommended for high sensitivity):

    • Enrich the adducted nucleotides by nuclease P1 digestion, which dephosphorylates normal nucleotides to nucleosides, leaving the bulky adducted nucleotides as substrates for the subsequent labeling step.

  • ⁵'-³²P-Labeling:

    • Label the 5'-hydroxyl group of the adducted nucleotides by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducted nucleotides from excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification:

    • Visualize the separated adducts by autoradiography.

    • Quantify the adduct levels by scintillation counting or phosphorimaging of the excised adduct spots. Adduct levels are typically expressed as Relative Adduct Labeling (RAL), representing the number of adducted nucleotides per 10⁷-10¹⁰ normal nucleotides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high specificity and structural information for DNA adducts.

Methodology:

  • DNA Isolation and Hydrolysis:

    • Isolate DNA as described for the ³²P-postlabeling assay.

    • Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Clean-up and Enrichment:

    • Purify the DNA hydrolysate using solid-phase extraction (SPE) to remove proteins and other interfering substances.

  • LC Separation:

    • Separate the adducted nucleosides from the normal nucleosides using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • MS/MS Detection and Quantification:

    • Analyze the column eluent by tandem mass spectrometry, typically using electrospray ionization (ESI) in the positive ion mode.

    • Quantify the adducts using stable isotope-labeled internal standards and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to enhance sensitivity and specificity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic activation pathway of aromatic amines and the general workflows for the analytical methods described above.

Metabolic_Activation_of_Aromatic_Amines cluster_activation Metabolic Activation cluster_adduct DNA Adduct Formation cluster_detox Detoxification AromaticAmine Aromatic Amine (e.g., 4-Aminobiphenyl) N_Hydroxy N-Hydroxy Aromatic Amine AromaticAmine->N_Hydroxy CYP1A2, CYP2E1 (N-Hydroxylation) N_Acetylated N-Acetylated Amine AromaticAmine->N_Acetylated NAT1, NAT2 (N-Acetylation) Esterified Reactive Ester (e.g., N-Acetoxy) N_Hydroxy->Esterified NAT1, NAT2 (O-Acetylation) Glucuronide N-Glucuronide N_Hydroxy->Glucuronide UGTs (N-Glucuronidation) Nitrenium Nitrenium Ion Esterified->Nitrenium Spontaneous Heterolysis DNA_Adduct DNA Adduct (e.g., dG-C8-ABP) Nitrenium->DNA_Adduct Covalent Binding to Guanine (C8) DNA DNA P32_Postlabeling_Workflow DNA_Sample DNA Sample (5-10 µg) Digestion Enzymatic Digestion (MNase + SPD) DNA_Sample->Digestion Enrichment Adduct Enrichment (Nuclease P1) Digestion->Enrichment Labeling 5'-Labeling ([γ-³²P]ATP + T4 PNK) Enrichment->Labeling TLC Multi-dimensional TLC Labeling->TLC Detection Autoradiography & Quantification TLC->Detection LC_MS_MS_Workflow DNA_Sample DNA Sample Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LC_Separation HPLC/UHPLC Separation SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Quantification Quantification (Isotope Dilution) MS_Detection->Quantification

References

Unraveling the Toxicity of 4-Acetylbiphenyl: A Comparative Analysis of In Vivo and In Vitro Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available toxicological data on 4-Acetylbiphenyl reveals critical insights into its potential hazards, highlighting the correlation and divergence between in vivo and in vitro findings. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its toxicity, supported by experimental data and detailed methodologies, to inform safer handling and development practices.

Executive Summary

This compound, a biphenyl derivative, demonstrates notable toxicity in both live organisms (in vivo) and controlled laboratory settings (in vitro). In vivo studies in rats have established its acute oral toxicity, with a lethal dose (LD50) causing 50% mortality in a test group. While specific in vitro cytotoxicity data (IC50) remains elusive in readily available literature, genotoxicity assays, particularly the Ames test, suggest a mutagenic potential, especially following metabolic activation. This underscores the importance of understanding the compound's metabolic fate in assessing its toxicological profile.

In Vivo Toxicity Data

Acute oral toxicity studies in rats provide a direct measure of the lethal potential of this compound.

Parameter Value (mg/kg) Species Sex Reference
Acute Oral LD501615 (818 - 3188)RatMale[1]
Acute Oral LD501333 (715 - 2487)RatFemale[1]
Acute Oral LD501467 (923 - 2332)RatCombined[1]

These values indicate a moderate level of acute toxicity when ingested.

In Vitro Toxicity Data

Direct quantitative data on the concentration of this compound required to inhibit 50% of cell growth in vitro (IC50) is not prominently available in the reviewed literature. However, genotoxicity studies offer significant insights into its cellular-level effects.

A study on the closely related compound, 4-acetylaminobiphenyl, in the Ames test, a bacterial reverse mutation assay, demonstrated mutagenic activity, particularly in the presence of a metabolic activation system (S9 mix).[2] This suggests that metabolites of this compound are likely responsible for its genotoxic effects.

Test Organism Metabolic Activation (S9) Result Reference
Ames Test (on 4-acetylaminobiphenyl)Salmonella typhimuriumYesMutagenic[2]

The positive result in the Ames test is a critical indicator of potential carcinogenicity and highlights the need for further in vitro and in vivo studies to fully characterize the genotoxic risk of this compound.

Experimental Protocols

Acute Oral Toxicity Study (as per OECD Guideline 401)

The acute oral toxicity of this compound was determined in rats. The protocol involves the following key steps:

  • Animal Model: Male and female albino rats.

  • Dosage: A range of doses of this compound, dissolved in a suitable vehicle, are administered orally to different groups of animals.

  • Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.

  • Data Analysis: The LD50 value, the dose causing 50% mortality, is calculated using statistical methods.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce mutations in different strains of Salmonella typhimurium.

  • Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Observation: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Correlation and Discrepancies

The available data suggests a correlation between the in vivo toxicity and the in vitro genotoxicity of this compound, primarily driven by its metabolic activation. The acute toxicity observed in rats may be a consequence of the formation of reactive metabolites that can cause cellular damage, including DNA mutations as indicated by the Ames test on a related compound.

A significant gap in the current understanding is the lack of specific in vitro cytotoxicity data (IC50 values). This data would be invaluable for directly comparing the concentration at which this compound affects cell viability in a controlled environment with the doses that cause toxicity in a whole organism. Such a comparison would help in elucidating the mechanisms of toxicity and in developing more predictive in vitro models.

Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways affected by this compound have not been explicitly detailed in the available literature, the mutagenic activity of its related compound points towards a mechanism involving the formation of DNA adducts by reactive metabolites. The metabolic activation likely occurs via cytochrome P450 enzymes in the liver, leading to the formation of electrophilic intermediates that can bind to cellular macromolecules like DNA, disrupting normal cellular processes and potentially leading to mutations and cell death.

The following diagram illustrates a generalized workflow for assessing chemical toxicity, which is applicable to the study of this compound.

Toxicity_Assessment_Workflow General Workflow for Toxicity Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis and Correlation Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) Correlation In Vivo - In Vitro Correlation Cytotoxicity->Correlation Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) Genotoxicity->Correlation Metabolism Metabolic Activation Studies (with S9 mix) Metabolism->Correlation Acute_Toxicity Acute Toxicity Studies (e.g., LD50 determination) Acute_Toxicity->Correlation Chronic_Toxicity Chronic Toxicity Studies Chronic_Toxicity->Correlation Carcinogenicity Carcinogenicity Bioassays Carcinogenicity->Correlation Mechanism Mechanism of Toxicity Elucidation Correlation->Mechanism Risk_Assessment Human Health Risk Assessment Mechanism->Risk_Assessment Test_Compound Test Compound (this compound) Test_Compound->Cytotoxicity Test_Compound->Genotoxicity Test_Compound->Metabolism Test_Compound->Acute_Toxicity Test_Compound->Chronic_Toxicity Test_Compound->Carcinogenicity

Caption: General workflow for assessing the toxicity of a chemical compound.

The following diagram illustrates a plausible metabolic activation pathway leading to toxicity.

Metabolic_Activation_Pathway Plausible Metabolic Activation Pathway of this compound cluster_metabolism Metabolic Processes cluster_toxicity Toxicological Effects Parent This compound Metabolite Reactive Electrophilic Metabolite Parent->Metabolite CYP450 Enzymes Detoxification Detoxification (e.g., Glutathione Conjugation) Metabolite->Detoxification DNA_Adducts DNA Adducts Metabolite->DNA_Adducts Protein_Adducts Protein Adducts Metabolite->Protein_Adducts Excretion Excretion Detoxification->Excretion Mutation Mutation DNA_Adducts->Mutation Cell_Death Cell Death / Cytotoxicity Protein_Adducts->Cell_Death Cancer Carcinogenesis Mutation->Cancer

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Acetylbiphenyl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Acetylbiphenyl, ensuring operational integrity and adherence to regulatory standards.

Key Safety and Hazard Information

This compound is a solid compound that presents potential hazards, requiring careful management during disposal.[1][2][3][4] While specific quantitative exposure limits have not been established, the primary hazards are irritation to the skin, eyes, and respiratory system.

To facilitate a clear understanding of its hazard profile, the following table summarizes key data:

PropertyDataSource
Physical State Solid
Appearance Beige to off-white chunks or powder
Primary Hazards Skin, eye, and respiratory irritant
Incompatibilities Strong oxidizing agents
Hazardous Decomposition Irritating and toxic fumes and gases upon combustion

Procedural Steps for Proper Disposal

The following step-by-step process outlines the recommended procedure for the safe disposal of this compound, from initial handling to final waste collection.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemically resistant gloves.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended if dust is generated.

  • Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.

Step 2: Waste Collection

For solid this compound waste:

  • Carefully sweep up the solid material.

  • Avoid generating dust during collection.

  • Place the swept material into a suitable, clearly labeled, and sealable container for disposal.

For materials contaminated with this compound (e.g., paper towels, gloves):

  • Place all contaminated materials in a designated, sealed, and clearly labeled waste container.

Step 3: Container Management

Proper containerization of chemical waste is critical to prevent leaks and ensure safe transport.

  • Container Selection: Use a container that is compatible with this compound.

  • Labeling: Clearly label the container with "Hazardous Waste" and the specific chemical name, "this compound."

  • Sealing: Ensure the container is tightly sealed when not in use.

Step 4: Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, particularly strong oxidizing agents.

Step 5: Disposal

Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Adhere to all local, regional, and national regulations for hazardous waste disposal.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Identify this compound Waste B Wear Appropriate PPE A->B C Solid Waste? B->C D Sweep into a Labeled, Sealable Container C->D Yes E Place Contaminated Materials in a Labeled, Sealable Container C->E No (Contaminated Materials) F Store in a Designated Hazardous Waste Area D->F E->F G Arrange for Licensed Disposal F->G

Caption: A workflow for the safe disposal of this compound.

Chemical Treatment Considerations

While no specific experimental protocols for the chemical treatment of this compound were identified, its structural similarity to polychlorinated biphenyls (PCBs) suggests that chemical oxidation could be a potential, though not yet validated, treatment method. Any consideration of chemical treatment should be undertaken with extreme caution and only by qualified personnel in a controlled laboratory setting, following a thorough risk assessment and methods validation. The primary and recommended disposal method remains collection by a licensed hazardous waste disposal service.

References

Essential Safety and Operational Guide for Handling 4-Acetylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Acetylbiphenyl (CAS No. 92-91-1). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that may cause irritation to the eyes, skin, and respiratory tract[1][2][3][4][5]. Its toxicological properties have not been fully investigated, warranting cautious handling.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.To protect eyes from potential splashes and dust, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact, as the compound may cause skin irritation. Contaminated gloves should be changed immediately.
Body Protection A lab coat worn over personal clothing (long pants, closed-toe shoes).To protect skin and clothing from spills and contamination.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended if ventilation is inadequate, if dust is generated, or if irritation is experienced.To prevent inhalation of dust particles that may cause respiratory tract irritation.

Operational Plan: Safe Handling and Storage

Adherence to the following procedural steps is crucial for the safe handling and storage of this compound.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure that safety showers and eyewash stations are readily accessible.

Procedural Steps for Handling:

  • Preparation: Before beginning work, ensure all required PPE is correctly worn. The work area should be clean and free of unnecessary items.

  • Dispensing: Carefully weigh and dispense the solid compound, taking care to avoid the formation of dust.

  • Post-Handling: After use, securely close the container. Decontaminate all work surfaces and equipment that have come into contact with the chemical. Wash hands thoroughly after handling.

Storage:

  • Store this compound in a cool, dry, and well-ventilated place.

  • Keep the container tightly sealed when not in use.

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures and First Aid

In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, clean up the spill immediately.

  • Sweep the solid material and place it into a suitable, labeled container for disposal.

  • Avoid generating dust during cleanup.

  • Ensure the area is well-ventilated.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.

Disposal Plan

All waste containing this compound must be managed as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, wipes, excess chemical) in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste in accordance with all applicable local, regional, national, and international regulations.

Physical and Chemical Properties

Table 2: Physical and Chemical Data for this compound

PropertyValue
Appearance Beige chunks or off-white solid powder.
Molecular Formula C14H12O.
Molecular Weight 196.24 g/mol .
Melting Point 118 - 123 °C.
Boiling Point 325 - 327 °C.
Solubility Insoluble in water. Soluble in chloroform.
Stability Stable under normal temperatures and pressures.

Workflow for Safe Handling

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh and Dispense Chemical B->C Proceed with Caution D Perform Experimental Procedure C->D E Decontaminate Equipment and Surfaces D->E Procedure Complete F Dispose of Waste in Labeled Container E->F G Remove PPE and Wash Hands F->G

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Acetylbiphenyl
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Reactant of Route 2
4-Acetylbiphenyl

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